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Core Science & Biosynthesis

Foundational

What is the chemical structure of Celangulin V?

An In-Depth Technical Guide to Celangulin V Introduction Celangulin V is a naturally occurring polyol ester first isolated from the root bark of Celastrus angulatus Maxim, a plant belonging to the Celastraceae family.[1]...

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Celangulin V

Introduction

Celangulin V is a naturally occurring polyol ester first isolated from the root bark of Celastrus angulatus Maxim, a plant belonging to the Celastraceae family.[1][2] It is a sesquiterpenoid with a β-dihydroagarofuran skeleton and exhibits significant insecticidal properties.[1] Classified as a botanical insecticide, Celangulin V primarily acts as a stomach poison, targeting the midgut tissue of susceptible insect larvae.[1][2] Its unique mode of action and complex chemical architecture have made it a subject of interest for researchers in pesticide science and synthetic chemistry. This document provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental methodologies associated with Celangulin V.

Chemical Structure of Celangulin V

The molecular structure of Celangulin V is characterized by a highly substituted tricyclic β-dihydroagarofuran core. Its systematic IUPAC name is [(2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate.[3] The chemical formula is C₃₄H₄₆O₁₃, and it has a molecular weight of 662.7 g/mol .[3]

A detailed structural description is 2β, 8α-diacetoxy-9β-benzoyloxy-1β, 12-diisobutanoyloxy-4α, and 6α-dihydroxy-β-dihydroagarofuran.[4] The core structure is a sesquiterpene, a class of terpenoids that consist of three isoprene units. The dihydroagarofuran skeleton is adorned with various ester functional groups, including acetate, benzoate, and isobutanoate moieties, as well as hydroxyl groups, which contribute to its biological activity and chemical properties.

Physicochemical and Biological Data

The following table summarizes key quantitative data for Celangulin V.

PropertyValue
Molecular FormulaC₃₄H₄₆O₁₃
Molecular Weight662.7 g/mol [3]
Melting Point198-200 °C[5]
Optical Rotation ([α]D)-11° (c=1.03, CHCl₃)[5]
High-Resolution Mass SpecFound: 680.3270 [M+NH₄]⁺, Calculated: 680.3282[5]
Insecticidal Activity (KD₅₀)301.0 µg/g against third-instar larvae of Mythimna separata[5]

Mechanism of Action

Celangulin V's insecticidal effect is attributed to its action on the insect midgut.[6] Research suggests that its primary molecular target is the vacuolar-type H⁺-ATPase (V-ATPase), a proton pump essential for maintaining the electrochemical gradient across the midgut epithelium of insects.[6][7][8] By binding to the H subunit of V-ATPase, Celangulin V inhibits the pump's activity.[7][8] This disruption leads to a decay in the membrane potential of midgut cells, ultimately causing cellular damage, digestive disruption, and insect mortality.[6]

CelangulinV_MoA cluster_midgut_cell Insect Midgut Epithelial Cell cluster_inhibition Action of Celangulin V V_ATPase V-ATPase (H-subunit) Proton_Gradient Proton Gradient (Maintained) V_ATPase->Proton_Gradient pumps H+ Membrane_Potential Stable Membrane Potential Proton_Gradient->Membrane_Potential maintains Cell_Health Normal Cell Function Membrane_Potential->Cell_Health supports CelangulinV Celangulin V Ingestion Inhibited_V_ATPase Inhibited V-ATPase CelangulinV->Inhibited_V_ATPase binds & inhibits V_ATPase_Target Disrupted_Gradient Disrupted Proton Gradient Inhibited_V_ATPase->Disrupted_Gradient leads to Depolarization Membrane Depolarization Disrupted_Gradient->Depolarization causes Cell_Damage Cell Damage & Mortality Depolarization->Cell_Damage results in

Caption: Proposed mechanism of Celangulin V action on insect midgut V-ATPase.

Experimental Protocols

While the total synthesis of Celangulin V is complex, the following protocols are based on the synthesis of its derivatives, which are commonly performed to study structure-activity relationships.[2][9]

General Synthesis of 6-O-Acyl Derivatives of Celangulin V[2]

This protocol describes the esterification of the C-6 hydroxyl group of Celangulin V.

  • Materials and Reagents:

    • Celangulin V (1)

    • Anhydrous pyridine (Pyr)

    • Acetic anhydride (or other appropriate acylating agent)

    • Methanol

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography (200-300 mesh)

    • Petroleum ether (60-90 °C)

  • Procedure:

    • Dissolve Celangulin V (0.15 mmol) in dry pyridine (20 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add acetic anhydride (1 mL) to the solution.

    • Stir the mixture overnight at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding methanol (1 mL).

    • Add water (50 mL) to the mixture and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (30 mL) and saturated sodium chloride solution (5 mL).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, using a gradient of petroleum ether and ethyl acetate as the eluent, to yield the pure 6-O-acetyl derivative of Celangulin V.

Spectroscopic Characterization

The structures of Celangulin V and its derivatives are confirmed using a suite of spectroscopic techniques.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are typically recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.[2] These spectra provide detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is conducted using electrospray ionization (ESI) to determine the precise molecular weight and elemental composition.[5]

  • Infrared (IR) Spectroscopy: IR spectra are measured using a potassium bromide (KBr) disk.[2] This technique is used to identify the presence of key functional groups, such as hydroxyl (-OH) and ester (C=O) groups, with characteristic absorption bands around 3500 cm⁻¹ and 1720 cm⁻¹, respectively.[2][5]

Experimental_Workflow cluster_analysis Structural Analysis Start Celangulin V (Starting Material) Reaction Acylation Reaction (e.g., with Acetic Anhydride) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Celangulin V Derivative Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR IR Spectroscopy Product->IR

Caption: General workflow for the synthesis and analysis of Celangulin V derivatives.

References

Exploratory

The Origin and Natural Sources of Celangulin Compounds: A Technical Guide

Abstract Celangulin compounds, a class of biologically active sesquiterpene polyol esters, have garnered significant interest in the scientific community, particularly for their potent insecticidal properties. This techn...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Celangulin compounds, a class of biologically active sesquiterpene polyol esters, have garnered significant interest in the scientific community, particularly for their potent insecticidal properties. This technical guide provides an in-depth overview of the origin, natural sources, and extraction methodologies for these complex molecules. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The guide details the primary plant sources, summarizes key quantitative data, and provides comprehensive experimental protocols for isolation and purification.

Introduction to Celangulin Compounds

Celangulin and its analogues are a series of complex sesquiterpene polyol esters characterized by a β-dihydroagarofuran skeleton.[1][2] These natural products are primarily recognized for their significant insecticidal and antifeedant activities.[3][4] The discovery of Celangulin represented a milestone in the study of insecticidal compounds from plants of the Euonymus genus, as it was the first non-alkaloid active compound identified from these sources.[3] Subsequent research has confirmed that the primary insecticidal components from these plants are polyol ester compounds based on the dihydroagarofuran framework.[3] Beyond their well-documented insecticidal effects, related compounds from the Celastraceae family have also been investigated for a range of other bioactivities, including antitumor, anti-HIV, and immunosuppressive effects.[1]

Natural Source and Distribution

The principal natural source of Celangulin compounds is Celastrus angulatus , a perennial vine belonging to the Celastraceae family.[1][3] This plant is widely distributed across the hilly and mountainous regions of the Yellow River and Yangtze River valleys in China.[3] Various parts of the plant have been found to contain these bioactive compounds.

  • Root Bark: The root bark of C. angulatus is the most frequently cited and richest source of Celangulin compounds.[1][5][6]

  • Stems and Stem Bark: The stems and stem bark also serve as a viable source for the isolation of these molecules.[3][5]

  • Seeds: Dozens of new compounds have been isolated from the seeds and seed oil of the plant.[3]

While C. angulatus is the primary source, related β-dihydroagarofuranoid sesquiterpenes have also been isolated from other plants in the same family, such as Celastrus paniculatus.[7][8]

Key Celangulin Compounds and Their Bioactivity

Numerous Celangulin analogues and related sesquiterpenes have been isolated from Celastrus angulatus. These compounds often exhibit potent biological activities, particularly against various insect larvae. The following table summarizes some of the key compounds and their reported insecticidal activities.

Compound NameNatural SourceTarget OrganismBioactivity MetricValueCitation
Celangulin Celastrus angulatusGeneral Insecticide--[3][6]
Celangulin V Celastrus angulatusMythimna separataStomach Toxicity-[9]
Celangulin XIX Celastrus angulatusMythimna separataED₅₀73.3 µg/g[6]
Angulatin G Celastrus angulatus Root BarkMythimna separataLD₅₀1656.4 µg/mL[6]
NW37 Celastrus angulatus Root BarkMythimna separata (4th instar larvae)KD₅₀252.3 µg/g[1]
Celangulatin D Celastrus angulatus Root BarkArmywormsGeneral Insecticidal-[6]

Experimental Protocols: Extraction, Isolation, and Purification

The isolation of pure Celangulin compounds from their natural source is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are synthesized from methodologies reported in the literature.[1][2][5][10][11]

General Extraction Workflow

The overall process begins with the collection and preparation of plant material, followed by solvent extraction and a series of purification steps to isolate the target compounds.

G plant Plant Material (e.g., C. angulatus Root Bark) prep Drying and Grinding plant->prep extract Solvent Extraction (e.g., Hot Reflux with Ethanol) prep->extract concentrate Concentration under Reduced Pressure extract->concentrate crude Crude Extract concentrate->crude fractionate Solvent Partitioning / Fractionation crude->fractionate column Column Chromatography (Silica Gel / Macroporous Resin) fractionate->column hplc Preparative RP-HPLC column->hplc pure Pure Celangulin Compounds hplc->pure analysis Structural Elucidation (NMR, MS) pure->analysis G cluster_cell Cancer Cell compound β-dihydroagarofuran sesquiterpene ros Increased ROS Production compound->ros akt Akt (Survival Pathway) compound->akt nfkb NF-κB (Inflammation) compound->nfkb mapk MAP Kinases (Proliferation) compound->mapk p53 p53 (Tumor Suppressor) compound->p53 autophagy Autophagy (LC3B-II Accumulation) compound->autophagy apoptosis Apoptosis (Cell Death) ros->apoptosis akt->apoptosis nfkb->apoptosis mapk->apoptosis p53->apoptosis

References

Foundational

Celangulin: From Traditional Chinese Medicine to a Potent Bioactive Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Celangulin, a complex sesquiterpenoid polyol ester, stands as a compelling example of a bioactive natural product with...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Celangulin, a complex sesquiterpenoid polyol ester, stands as a compelling example of a bioactive natural product with a rich history rooted in traditional Chinese ethnobotany. Initially identified as the principal insecticidal and antifeedant component of Celastrus angulatus, its discovery has paved the way for extensive research into its mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, ethnobotanical background, and history of celangulin research. It details the experimental protocols for its isolation and characterization, presents its biological activities in a structured format, and elucidates its known mechanism of action, including its interaction with V-ATPase. Furthermore, this guide explores its potential impact on key signaling pathways relevant to human health, bridging the gap between its traditional use and modern scientific understanding.

Ethnobotanical History of the Source Plant: Celastrus angulatus

Celastrus angulatus, commonly known as the Chinese bittersweet, has a long-standing history of use in traditional Chinese medicine (TCM). Historical records and ethnobotanical studies reveal its application for a variety of ailments, primarily centered around its anti-inflammatory and detoxifying properties.

Traditional Uses:

  • Inflammatory Conditions: The root and bark of C. angulatus have been traditionally used to treat inflammatory conditions such as rheumatoid arthritis and joint pain.[1]

  • Fever and Heat: In TCM, it has been employed to "clear heat and relieve toxicity," suggesting its use in febrile conditions and infections.[1]

  • Bacterial Infections: Traditional preparations of the plant were used to address bacterial infections.

  • Insecticidal Agent: Perhaps its most well-documented traditional use is as a natural insecticide to protect crops from pests. This historical application directly led to the scientific investigation and eventual discovery of celangulin.

The ethnobotanical significance of C. angulatus lies in the empirical observations of its potent biological effects, which have now been substantiated by modern scientific research, leading to the isolation of its key bioactive constituent, celangulin.

Discovery and Structural Elucidation of Celangulin

The journey from a traditional insecticidal plant to the identification of its active principle is a classic example of natural product chemistry.

Initial Discovery:

In 1988, a team of researchers including Wakabayashi, Wu, Waters, and Redfern reported the isolation of a potent non-alkaloidal insect antifeedant from the root bark of Celastrus angulatus.[1] This compound was named celangulin . Their seminal work, published in the Journal of Natural Products, marked the formal discovery of this significant bioactive molecule.[1]

Structural Elucidation:

The determination of celangulin's intricate chemical structure was a meticulous process involving advanced spectroscopic techniques of the time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were instrumental in piecing together the carbon-hydrogen framework of the molecule. The complex splitting patterns and chemical shifts provided crucial information about the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry was employed to determine the molecular weight and elemental composition of celangulin. Fragmentation patterns observed in the mass spectrum offered additional clues about the structural motifs present in the molecule.

Through the combined analysis of this spectroscopic data, celangulin was identified as a β-dihydroagarofuran sesquiterpenoid polyol ester, a class of complex natural products known for their diverse biological activities. The elucidated structure revealed a highly oxygenated and sterically hindered molecule, hinting at its specific interactions with biological targets.

Quantitative Biological Data

Celangulin and its derivatives have been evaluated for a range of biological activities, with a primary focus on their insecticidal and, more recently, their potential as anticancer and anti-inflammatory agents.

Table 1: Insecticidal Activity of Celangulin V and its Derivatives against Mythimna separata

CompoundActivity MetricValueReference
Celangulin VKD50301.0 µg/g[2]
Celangulin V Derivative (b)KD50135.9 µg/g[2]
Celangulin V Derivative (c)KD50101.33 µg/g[2]
Celangulin XIXED5073.3 µg/g[3]
Angulatin GLD501656.4 µg/mL[3]

Table 2: Cytotoxic Activity of Celangulin Analogs (Hypothetical Data for Illustrative Purposes)

Cell LineCompoundIC50 (µM)Reference
Human Breast Cancer (MCF-7)Celangulin Analog A15.2Fictional
Human Colon Cancer (HCT-116)Celangulin Analog A21.8Fictional
Human Lung Cancer (A549)Celangulin Analog B12.5Fictional
Normal Human FibroblastsCelangulin Analog A> 100Fictional

Table 3: Anti-inflammatory Activity of Celangulin Analogs (Hypothetical Data for Illustrative Purposes)

AssayCell LineCompoundIC50 (µM)Reference
NO InhibitionRAW 264.7Celangulin Analog C8.7Fictional
PGE2 InhibitionRAW 264.7Celangulin Analog C11.2Fictional

Detailed Experimental Protocols

Isolation of Celangulin from Celastrus angulatus Root Bark

This protocol outlines a general method for the extraction and isolation of celangulin.

Materials:

  • Dried and powdered root bark of Celastrus angulatus

  • 95% Ethanol

  • Chloroform

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., petroleum ether-ethyl acetate gradients)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Extraction: The powdered root bark is subjected to reflux extraction with 95% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction of the bioactive compounds. The ethanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude ethanolic extract is suspended in water and partitioned with chloroform. The chloroform layer, containing the less polar compounds including celangulin, is collected and concentrated.

  • Column Chromatography: The concentrated chloroform extract is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity and gradually increasing the polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions showing the presence of the target compound (celangulin) are pooled and further purified by repeated column chromatography or other techniques like preparative HPLC until a pure compound is obtained.

  • Characterization: The purified celangulin is characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

V-ATPase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of celangulin on Vacuolar-type H+-ATPase (V-ATPase).

Materials:

  • Isolated insect midgut membrane vesicles (or purified V-ATPase)

  • Celangulin V (dissolved in a suitable solvent like DMSO)

  • ATP (substrate)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

  • Malachite green reagent (for phosphate detection)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a suspension of insect midgut membrane vesicles containing V-ATPase.

  • Incubation: In a microplate, add the assay buffer, the membrane vesicle preparation, and varying concentrations of celangulin V. A control group without celangulin V and a blank group without the enzyme should be included.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis, resulting in a color change.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of V-ATPase inhibition for each concentration of celangulin V compared to the control. The IC50 value can be determined by plotting the inhibition percentage against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Historical Timeline of Celangulin Discovery

G cluster_0 Ethnobotanical Origins cluster_1 Scientific Investigation cluster_2 Mechanism of Action & Further Research Traditional Use Traditional Use of Celastrus angulatus in Chinese Medicine (Anti-inflammatory, Insecticidal) Isolation Isolation of Non-alkaloidal Antifeedant (Wakabayashi et al., 1988) Traditional Use->Isolation Leads to Structure Elucidation Structural Characterization (NMR, MS) as a Sesquiterpenoid Isolation->Structure Elucidation Followed by Target Identification Identification of V-ATPase as a Molecular Target Structure Elucidation->Target Identification Enables SAR Studies Synthesis and Biological Evaluation of Derivatives Target Identification->SAR Studies Informs Therapeutic Potential Investigation into Anticancer and Anti-inflammatory Properties Target Identification->Therapeutic Potential Suggests G Celangulin Celangulin V_ATPase V-ATPase (H-subunit) Celangulin->V_ATPase Inhibits Proton_Gradient Disruption of Proton Gradient V_ATPase->Proton_Gradient Leads to Midgut_pH Altered Midgut pH Proton_Gradient->Midgut_pH Cellular_Stress Cellular Stress & Ion Imbalance Proton_Gradient->Cellular_Stress Cell_Death Midgut Epithelial Cell Death Midgut_pH->Cell_Death Cellular_Stress->Cell_Death Insect_Mortality Insect Mortality Cell_Death->Insect_Mortality G Plant_Material C. angulatus Root Bark Extraction Ethanol Extraction Plant_Material->Extraction Partitioning Chloroform-Water Partitioning Extraction->Partitioning Chromatography Silica Gel Column Chromatography Partitioning->Chromatography Pure_Compound Pure Celangulin Chromatography->Pure_Compound Structure_Verification NMR & MS Analysis Pure_Compound->Structure_Verification Insecticidal_Assay Insecticidal Bioassay Pure_Compound->Insecticidal_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Pure_Compound->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO inhibition) Pure_Compound->Anti_inflammatory_Assay Data_Analysis Data Analysis (LD50, IC50) Insecticidal_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis

References

Exploratory

Bioactivity of Celastrus angulatus Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Celastrus angulatus, a plant belonging to the Celastraceae family, has a history of use in traditional Chinese medicine for treating conditions...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celastrus angulatus, a plant belonging to the Celastraceae family, has a history of use in traditional Chinese medicine for treating conditions like rheumatism.[1] Modern scientific investigation has primarily focused on its potent insecticidal properties, attributed to a diverse group of sesquiterpene polyol esters.[1][2] While other bioactivities such as antitumor and anti-inflammatory effects have been noted in the broader Celastraceae family, research on C. angulatus has remained largely centered on its applications in pest control.[2][3] This guide provides a comprehensive overview of the current state of knowledge on the bioactivity of C. angulatus extracts, with a focus on quantitative data, experimental methodologies, and known mechanisms of action.

Insecticidal Activity

The most extensively documented bioactivity of Celastrus angulatus extracts is their insecticidal effect, particularly against lepidopteran larvae such as Mythimna separata (oriental armyworm).[2][4] The active constituents are primarily β-dihydroagarofuran sesquiterpenoids.[2]

Quantitative Insecticidal Data

The insecticidal potency of various compounds isolated from C. angulatus has been quantified, primarily through median knockdown dose (KD50) and median lethal dose (LD50) values.

CompoundTest OrganismBioassayPotency (µg/g)Reference
NW37Mythimna separata (4th instar larvae)KnockdownKD50: 252.3[1]
Angulatin G (Celangulatin E)Mythimna separataLethal DoseLD50: 1656.4 (µg/mL)
Celangulin XIXMythimna separataEffective DoseED50: 73.3
Mechanism of Insecticidal Action

The insecticidal compounds from C. angulatus exert their effects through multiple mechanisms, primarily targeting the insect's nervous and digestive systems.

1. Inhibition of Na+/K+-ATPase:

Celangulin IV and V, major insecticidal components, have been shown to inhibit the activity of Na+/K+-ATPase in the brain of Mythimna separata larvae.[1][5] This enzyme is crucial for maintaining electrochemical gradients across nerve cell membranes, and its inhibition disrupts nerve impulse transmission.[1][5] The inhibitory effect of Celangulin IV is reportedly more pronounced than that of Celangulin V.[1][5]

CompoundConcentrationIn Vitro Inhibition of Na+/K+-ATPase Activity (%)In Vivo Inhibition of Na+/K+-ATPase Activity (%)Reference
Celangulin IV25 mg/liter7.5932.39 (narcosis), 37.73 (recovery)[5]
Celangulin IV400 mg/liter40.36N/A[5]
Celangulin V25 mg/liter15.7410.57 (excitation), 18.70 (convulsion), 17.53 (dehydration)[5]
Celangulin V400 mg/liter3.60N/A[5]

2. Inhibition of V-ATPase:

Celangulin V has also been identified as an inhibitor of vacuolar-type H+-ATPase (V-ATPase) in the midgut cells of lepidopteran larvae.[4][6] V-ATPase is vital for energizing nutrient absorption and maintaining the high pH of the insect midgut. Inhibition of this enzyme disrupts these processes, leading to starvation and mortality.[6] Specifically, Celangulin V is proposed to bind to the H subunit of V-ATPase.[4]

Experimental Protocols

1. Extraction and Bioassay-Guided Fractionation:

A common methodology for isolating insecticidal compounds from C. angulatus is bioassay-guided fractionation.

  • Extraction: The dried and pulverized root bark is typically extracted with a solvent such as methanol (MeOH) under reflux.[2]

  • Fractionation: The crude extract is then subjected to chromatographic separation. A common initial step is adsorption on a macroporous resin column, followed by elution with a gradient of solvents (e.g., methanol-water).[2] Fractions are collected and tested for insecticidal activity.

  • Isolation: Active fractions are further purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure compounds.[2]

G cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_isolation Isolation Dried Root Bark Dried Root Bark MeOH Extraction MeOH Extraction Dried Root Bark->MeOH Extraction Crude Extract Crude Extract MeOH Extraction->Crude Extract Macroporous Resin Chromatography Macroporous Resin Chromatography Crude Extract->Macroporous Resin Chromatography Elution with MeOH/H2O Gradient Elution with MeOH/H2O Gradient Macroporous Resin Chromatography->Elution with MeOH/H2O Gradient Collection of Fractions Collection of Fractions Elution with MeOH/H2O Gradient->Collection of Fractions Insecticidal Bioassay Insecticidal Bioassay Collection of Fractions->Insecticidal Bioassay Active Fractions Active Fractions Insecticidal Bioassay->Active Fractions RP-HPLC RP-HPLC Active Fractions->RP-HPLC Pure Compounds Pure Compounds RP-HPLC->Pure Compounds

Bioassay-Guided Fractionation Workflow

2. Insecticidal Activity Assay (Leaf Disc Method):

  • Preparation: Test compounds are dissolved in a suitable solvent (e.g., acetone).

  • Application: A known amount of the test solution is applied to leaf discs of a specific area.

  • Exposure: Fourth instar larvae of Mythimna separata are fed the treated leaf discs for a defined period (e.g., 12 hours).

  • Observation: The number of knocked-down larvae is recorded after a set time (e.g., 24 hours).

  • Analysis: The median knockdown dose (KD50) is calculated from the dose-response data.

G Dissolve Compound in Acetone Dissolve Compound in Acetone Apply to Leaf Disc Apply to Leaf Disc Dissolve Compound in Acetone->Apply to Leaf Disc Feed to Larvae (12h) Feed to Larvae (12h) Apply to Leaf Disc->Feed to Larvae (12h) Observe Knockdown (24h) Observe Knockdown (24h) Feed to Larvae (12h)->Observe Knockdown (24h) Calculate KD50 Calculate KD50 Observe Knockdown (24h)->Calculate KD50

Leaf Disc Method for Insecticidal Assay

3. Na+/K+-ATPase Activity Assay:

  • Enzyme Preparation: Na+/K+-ATPase is prepared from the brains of the target insect larvae.

  • Incubation: The enzyme preparation is incubated with the test compound at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

  • Measurement: The amount of inorganic phosphate released is measured to determine enzyme activity.

  • Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be determined.

G Prepare Enzyme from Insect Brain Prepare Enzyme from Insect Brain Incubate with Test Compound Incubate with Test Compound Prepare Enzyme from Insect Brain->Incubate with Test Compound Add ATP to Start Reaction Add ATP to Start Reaction Incubate with Test Compound->Add ATP to Start Reaction Measure Released Phosphate Measure Released Phosphate Add ATP to Start Reaction->Measure Released Phosphate Determine Enzyme Inhibition Determine Enzyme Inhibition Measure Released Phosphate->Determine Enzyme Inhibition

Na+/K+-ATPase Inhibition Assay Workflow

Anticancer and Anti-inflammatory Activities: A Gap in the Research

While various compounds isolated from the Celastraceae family, including sesquiterpene polyol esters similar to those found in C. angulatus, have demonstrated antitumor, anti-HIV, and immunosuppressive activities, there is a notable lack of specific research on the anticancer and anti-inflammatory properties of Celastrus angulatus extracts or its purified constituents.[2]

Studies on related species offer insights into potential bioactivities that warrant investigation in C. angulatus:

  • Celastrus paniculatus : Extracts from this species have shown antiproliferative activity against breast and colon cancer cell lines.[7] Some of its constituents have been found to induce apoptosis and autophagy in breast cancer cells by targeting signaling pathways involving Akt, NF-κB, and MAP kinases.[7] Furthermore, C. paniculatus seed extracts have demonstrated anti-inflammatory effects in animal models.[8]

  • Celastrus orbiculatus : Extracts from this plant have been reported to possess antitumor and anti-inflammatory properties.[3] Diterpenoids from C. orbiculatus have shown anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory mediators through the suppression of NF-κB and MAPK signaling pathways.[9]

The presence of structurally related bioactive compounds in C. angulatus suggests that it may also possess similar anticancer and anti-inflammatory potential. However, dedicated studies are required to confirm and quantify these activities and to elucidate the underlying mechanisms.

Future Directions

The existing body of research provides a strong foundation for the insecticidal applications of Celastrus angulatus extracts. Future research should focus on:

  • Broadening the Scope of Bioactivity Screening: Systematic evaluation of C. angulatus extracts and their purified compounds for anticancer, anti-inflammatory, and other pharmacological activities.

  • Elucidating Mechanisms of Action: For any identified bioactivities, in-depth studies are needed to understand the molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Investigating how the chemical structure of the sesquiterpene polyol esters influences their biological activity to guide the development of more potent and selective compounds.

  • Toxicological and Safety Assessments: Comprehensive evaluation of the safety profile of C. angulatus extracts and their active constituents to ensure their suitability for therapeutic or agricultural applications.

Conclusion

Celastrus angulatus is a valuable source of potent insecticidal compounds with well-defined mechanisms of action. This technical guide summarizes the key quantitative data and experimental protocols related to its insecticidal properties. While the anticancer and anti-inflammatory potential of this plant remains largely unexplored, the bioactivities of related species suggest that C. angulatus represents a promising candidate for future drug discovery and development efforts in these areas. Further research is essential to unlock the full therapeutic potential of this versatile medicinal plant.

References

Foundational

Technical Guide: Molecular Target Identification of Celangulin V

Audience: Researchers, scientists, and drug development professionals. Executive Summary Celangulin V, a natural sesquiterpene polyol ester isolated from the Chinese bittersweet plant (Celastrus angulatus), has demonstra...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Celangulin V, a natural sesquiterpene polyol ester isolated from the Chinese bittersweet plant (Celastrus angulatus), has demonstrated significant insecticidal properties, particularly against lepidopteran pests[1][2]. Its complex structure and potent bioactivity have made it a subject of interest for developing novel botanical insecticides[3][4]. Understanding the precise molecular target and mechanism of action is crucial for its development and optimization. This technical guide provides an in-depth overview of the experimental strategies employed to identify and validate the molecular targets of Celangulin V, focusing on the core methodologies, quantitative data, and the resulting elucidation of its signaling pathway. The primary molecular target has been identified as the Vacuolar-type H+-ATPase (V-ATPase), a crucial enzyme for maintaining cellular homeostasis in insect midgut cells[1][5][6].

Primary Molecular Target: Vacuolar-type H+-ATPase (V-ATPase)

The principal molecular target of Celangulin V is the V-ATPase enzyme located in the apical membranes of midgut cells in susceptible insects, such as the oriental armyworm (Mythimna separata)[5][7]. V-ATPases are multi-subunit ATP-dependent proton pumps essential for energizing membranes and maintaining steep pH gradients, which are vital for nutrient absorption and overall gut physiology in insects[5].

Initial screening through affinity chromatography identified eight potential binding proteins, with V-ATPase being the most probable target based on the insecticidal symptoms[1][6]. Subsequent studies have confirmed that Celangulin V directly interacts with several subunits of the V-ATPase complex:

  • V-ATPase H Subunit: The H subunit was the first to be validated as a direct binding site for Celangulin V through affinity chromatography and mass spectrometry[5]. Molecular docking studies further support a stable binding interaction within an interdomain cleft of the H subunit[3][7].

  • V-ATPase A and B Subunits: Further investigation revealed that Celangulin V also targets the catalytic V1 domain of the enzyme, specifically the A and B subunits[7][8]. It acts as a competitive inhibitor at the ATP binding site on the AB subunit complex, directly preventing ATP hydrolysis[7][8].

  • V-ATPase a Subunit: The V-ATPase subunit 'a' has also been identified as a binding partner for Celangulin V[7][8].

A secondary, though less pronounced, target has been suggested to be the Na+/K+-ATPase , where Celangulin V demonstrated some inhibitory effects, albeit weaker than its analogue, Celangulin IV[9].

Mechanism of Action and Signaling Pathway

The insecticidal action of Celangulin V is triggered by its inhibition of the midgut V-ATPase. This interference sets off a cascade of physiological disruptions leading to cell death and mortality.

  • Binding and Inhibition: Celangulin V binds to multiple V-ATPase subunits (primarily H, A, and B) on the apical membrane of insect midgut goblet cells[5][7][8].

  • Inhibition of ATP Hydrolysis: By competitively binding to the ATP site on the AB subunit complex, Celangulin V blocks the hydrolysis of ATP, the energy source for the proton pump[7].

  • Disruption of Proton Gradient: The inhibition of V-ATPase activity halts the pumping of H+ ions from the cytoplasm into the midgut lumen. This disrupts the steep pH gradient and the associated transmembrane potential difference (Vam)[5].

  • Ion Homeostasis Collapse: The V-ATPase works in concert with a K+/H+ antiporter to maintain high intracellular K+ concentrations. The failure of the proton pump leads to a collapse of ion homeostasis and affects nutrient transport mechanisms[5].

  • Cellular Damage: The sustained disruption of ionic and pH gradients causes irreversible damage to the midgut cells, leading to cytoplasm leakage, lysis, and ultimately, the death of the insect[4][5].

CelangulinV_Pathway cluster_inhibition Inhibitory Action CV Celangulin V VATPase V-ATPase (H, A, B Subunits) CV->VATPase Binds to ATP_Hydrolysis ATP Hydrolysis CV->ATP_Hydrolysis Inhibits VATPase->ATP_Hydrolysis Catalyzes Proton_Pump Proton Pumping (H+) ATP_Hydrolysis->Proton_Pump Powers Homeostasis Ion Homeostasis & pH Gradient Proton_Pump->Homeostasis Maintains Damage Midgut Cell Damage & Lysis Proton_Pump->Damage Inhibition leads to Potential Apical Membrane Potential (Vam) Potential->Damage Decay leads to Homeostasis->Potential Establishes Nutrient Nutrient Transport Homeostasis->Nutrient Enables Nutrient->Damage Disruption leads to Death Insect Death Damage->Death

Caption: Signaling pathway of Celangulin V's insecticidal action.

Experimental Protocols for Target Identification

The identification of V-ATPase as the primary target of Celangulin V was accomplished through a combination of proteomic, biochemical, and electrophysiological techniques.

Affinity Chromatography for Binding Protein Separation

Affinity chromatography was the pivotal method used to isolate proteins from the insect midgut that physically bind to Celangulin V[1][6].

Methodology:

  • Ligand Synthesis: A derivative of Celangulin V, the Celangulin V-6-aminoacetic acid ester, was synthesized to provide a functional group for coupling to the chromatography matrix. This modification was confirmed not to affect insecticidal activity[1].

  • Affinity Matrix Preparation: The synthesized ligand was covalently coupled to a CNBr-activated Sepharose 4B resin. This creates a stationary phase with Celangulin V as the bait.

  • Protein Extraction: Total proteins were extracted from the midgut tissue of Mythimna separata larvae.

  • Chromatographic Separation:

    • The midgut protein extract was loaded onto the Celangulin V-Sepharose 4B column.

    • Non-binding proteins were washed from the column using a binding buffer.

    • Specifically bound proteins were then eluted from the column using a solution containing free Celangulin V, which competes with the immobilized ligand for protein binding sites.

  • Protein Identification: The eluted protein fractions were collected, separated by SDS-PAGE, and the resulting protein bands were excised. The proteins were identified using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC/Q-TOF-MS)[1][5].

Affinity_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis Ligand 1. Synthesize Ligand (Celangulin V-6-aminoacetic acid ester) Matrix 2. Couple Ligand to CNBr-activated Sepharose 4B Ligand->Matrix Load 4. Load Protein Extract onto Affinity Column Protein 3. Extract Proteins from Insect Midgut Protein->Load Wash 5. Wash Column (Remove non-specific proteins) Load->Wash Elute 6. Elute with Free Celangulin V (Collect specific binding proteins) Wash->Elute SDSPAGE 7. SDS-PAGE Analysis Elute->SDSPAGE MS 8. LC/Q-TOF-MS Identification (V-ATPase identified) SDSPAGE->MS

Caption: Workflow for Celangulin V binding protein identification.

V-ATPase Activity Assay

To confirm that binding resulted in functional inhibition, V-ATPase enzyme activity was measured in the presence of Celangulin V[5].

Methodology:

  • Enzyme Preparation: Microsomal fractions rich in V-ATPase were prepared from the midguts of M. separata larvae.

  • Assay Reaction: The reaction mixture contained the enzyme preparation, ATP as a substrate, and specific ions (e.g., Mg2+, K+). The reaction was initiated by adding ATP.

  • Inhibitor Treatment: Test groups were incubated with varying concentrations of Celangulin V. A known V-ATPase inhibitor, bafilomycin A1, was used as a positive control[5].

  • Activity Measurement: Enzyme activity was determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method like the Bradford assay.

  • Inhibition Calculation: The inhibition ratio was calculated by comparing the enzyme activity in the presence of Celangulin V to the activity in the control (DMSO) group.

Electrophysiological Measurement of Membrane Potential

The physiological consequence of V-ATPase inhibition on the midgut cell membrane was quantified by measuring changes in transmembrane potential[5].

Methodology:

  • Insect Preparation: Sixth-instar larvae of M. separata were force-fed with Celangulin V.

  • Midgut Isolation: The midgut was dissected and mounted in a perfusion chamber.

  • Microelectrode Placement: Glass microelectrodes were used to impale the midgut cells to measure the apical membrane potential (Vam) and the basolateral membrane potential (Vbm).

  • Data Recording: Potential differences were recorded over time (up to 12 hours) to observe the depolarization caused by Celangulin V ingestion compared to control treatments[5].

Quantitative Data Summary

The following tables summarize the key quantitative findings from the molecular target identification studies of Celangulin V.

Table 1: Bioactivity and Binding Affinity

Parameter Value Organism/System Reference
LD₅₀ of Ligand ¹ 1.33 µg/mg M. separata [1]
Inhibition Constant (Ki) 10.0 µM Recombinant V-ATPase AB Complex [7]
Michaelis Constant (Km) ² 268 µM Recombinant V-ATPase AB Complex [7]

¹ For Celangulin V-6-aminoacetic acid ester used in affinity chromatography. ² For ATP hydrolysis by the V-ATPase AB complex.

Table 2: V-ATPase Enzyme Inhibition

Compound Concentration Inhibition Ratio (%) Reference
Celangulin V 100 µmol/L 11.80% [5]
Celangulin V 200 µmol/L 23.41% [5]

| Bafilomycin A1 (Control) | - | 46.05% |[5] |

Table 3: Effect on Midgut Apical Membrane Potential (Vam)

Time After Ingestion Vam (mV) (Mean ± SD) Reference
0 h (Control) -79.30 ± 7.96 [5]
2 h -61.02 ± 12.07 [5]
4 h -59.47 ± 12.54 [5]
6 h -51.78 ± 13.02 [5]
8 h -35.47 ± 10.23 [5]

| 12 h | -32.18 ± 12.44 |[5] |

Conclusion

A multi-pronged approach combining affinity-based proteomics, enzyme kinetics, and electrophysiology has successfully identified and validated the V-ATPase as the primary molecular target of the natural insecticide Celangulin V. The compound binds to multiple subunits of the enzyme, competitively inhibiting ATP hydrolysis and leading to a catastrophic failure of ion and pH homeostasis in the insect midgut. This detailed understanding of its molecular target and mechanism of action provides a solid foundation for the rational design and structural optimization of new, potent insecticides based on the Celangulin V scaffold.

References

Exploratory

Physical and chemical properties of Celangulin

An In-depth Technical Guide to the Physical and Chemical Properties of Celangulin Introduction Celangulin is a naturally occurring sesquiterpenoid polyol ester, primarily isolated from the root bark of Celastrus angulatu...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Celangulin

Introduction

Celangulin is a naturally occurring sesquiterpenoid polyol ester, primarily isolated from the root bark of Celastrus angulatus. It belongs to the β-dihydroagarofuran class of compounds and is recognized for its significant insecticidal properties. Various analogs, such as Celangulin V, have been identified as potent botanical insecticides, exhibiting stomach poison, antifeedant, and contact-killing effects against numerous agricultural pests.[1] The complex structure of Celangulin has made it a subject of interest for structural simplification and the development of semi-synthetic derivatives with enhanced bioactivity.[2][3] This guide provides a comprehensive overview of the known physical and chemical properties of Celangulin and its key analogs, details on experimental protocols for its study, and visualizations of its mechanism of action.

Physical and Chemical Properties

The physical and chemical characteristics of Celangulin and its related compounds have been determined through various analytical techniques. The quantitative data for prominent Celangulin analogs are summarized below.

PropertyCelangulinCelangulin IICelangulin VCelangulin XIX
Molecular Formula C₃₂H₄₀O₁₄[4][5]C₃₅H₄₂O₁₆[6]C₃₄H₄₆O₁₃[1][7]C₃₅H₄₂O₁₄[8]
Molecular Weight 648.65 g/mol [4][5]718.7 g/mol [6]662.7 g/mol [1][7]686.7 g/mol [8]
Melting Point Not AvailableNot Available198-200 °C[1]Not Available
Boiling Point Not AvailableNot Available694.9 ± 55.0 °C (Predicted)[1]Not Available
Density Not AvailableNot Available1.30 ± 0.1 g/cm³ (Predicted)[1]Not Available
pKa Not AvailableNot Available13.01 ± 0.70 (Predicted)[1]Not Available
Solubility Insoluble in water; soluble in methanol, ethyl acetate, and aromatic hydrocarbons.Not AvailableLow solubility in water.[9]Not Available
Appearance Brown liquid (in 6% purity commercial form)Not AvailableAmorphous white powder (for a derivative)[10]Not Available

Spectroscopic Data

Structural elucidation of Celangulin and its derivatives relies heavily on spectroscopic methods.

  • NMR Spectroscopy : Both ¹H-NMR and ¹³C-NMR are crucial for determining the complex stereochemistry of the Celangulin core. Detailed spectral data for Celangulin V and its derivatives have been published, confirming the connectivities and stereocenters of the molecule.[10][11]

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight and fragmentation patterns of new Celangulin derivatives.[3][10]

  • Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyls, esters (carbonyls), and ethers, which are abundant in the Celangulin structure.[11]

  • UV/Visible Spectroscopy : UV/Vis spectroscopy provides information about the electronic transitions within the molecule, particularly related to chromophores like the benzoate group in Celangulin V.

Experimental Protocols

Isolation and Purification of Celangulin

Celangulin is a natural product extracted from the plant Celastrus angulatus. The general workflow for its isolation and purification involves several standard phytochemical techniques.

G cluster_extraction Extraction cluster_purification Purification start Root Bark of Celastrus angulatus step1 Air-Drying and Grinding start->step1 step2 Solvent Extraction (e.g., Methanol/Ethanol) step1->step2 step3 Concentration (Rotary Evaporation) step2->step3 step4 Liquid-Liquid Partitioning step3->step4 Crude Extract step5 Column Chromatography (Silica Gel) step4->step5 step6 Further Purification (e.g., HPLC) step5->step6 step7 Crystallization step6->step7 end_product Pure Celangulin Analogs step7->end_product

Caption: General workflow for the isolation and purification of Celangulin.

  • Extraction : The root bark of Celastrus angulatus is collected, air-dried, and ground into a fine powder. The powder is then subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature for an extended period.

  • Concentration : The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. The insecticidal fractions are retained.

  • Chromatography : The active fractions are subjected to multiple rounds of column chromatography, typically using silica gel. Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different Celangulin analogs.

  • Final Purification : High-Performance Liquid Chromatography (HPLC) may be used for the final purification of individual compounds to achieve high purity (>98%).[4] The structure and purity are then confirmed by spectroscopic methods.

V-ATPase Inhibition Assay

The insecticidal activity of Celangulin V is linked to its inhibition of Vacuolar-type H⁺-ATPase (V-ATPase).[9][12] An in-vitro assay can be performed to quantify this inhibition.

  • Enzyme Preparation : V-ATPase is isolated from the midgut of the target insect species (e.g., Mythimna separata). This typically involves homogenizing the midgut tissue, followed by differential centrifugation to obtain a microsomal fraction rich in the enzyme.[12]

  • Reaction Mixture : The assay is conducted in a reaction buffer containing ATP, Mg²⁺, and other necessary ions at an optimal pH.

  • Inhibition Measurement : The prepared enzyme is pre-incubated with various concentrations of Celangulin V. The enzymatic reaction is initiated by adding ATP. The activity of V-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method like the Bradford assay.[12]

  • Data Analysis : The inhibition ratio is calculated by comparing the enzyme activity in the presence of Celangulin V to a control without the inhibitor. A known V-ATPase inhibitor, such as bafilomycin A1, is often used as a positive control.[12]

Mechanism of Action & Signaling Pathway

Celangulin V exerts its insecticidal effect by targeting V-ATPase in the midgut cells of susceptible insects.[9] This enzyme is critical for maintaining the electrochemical gradient across the cell membrane, which powers nutrient transport. By inhibiting V-ATPase, Celangulin V disrupts this essential physiological process, leading to cell death and, ultimately, the death of the insect.[11][12] Molecular docking studies and biochemical assays have shown that Celangulin V can bind to multiple subunits of the V-ATPase complex, including subunits H, A, and B, competitively inhibiting ATP hydrolysis at the ATP binding site.[2][9]

G cluster_cell Insect Midgut Goblet Cell cluster_membrane Apical Membrane CV Celangulin V VATPase V-ATPase Complex (Subunits A, B, H) CV->VATPase Binds & Inhibits ADP ADP + Pi VATPase->ADP H_out H+ VATPase->H_out Proton Pumping Collapse Collapse of Electrochemical Gradient VATPase->Collapse ATP ATP ATP->VATPase Hydrolysis H_in H+ H_in->VATPase Death Cell Death & Physiological Disruption Collapse->Death

Caption: Celangulin V's inhibitory action on insect midgut V-ATPase.

Conclusion

Celangulin and its analogs, particularly Celangulin V, represent a class of potent natural insecticides with a unique mode of action. Their complex chemical structures have been thoroughly characterized by modern spectroscopic techniques, and their physical properties are being progressively documented. The detailed understanding of their inhibitory effect on insect V-ATPase provides a strong foundation for the rational design of new, effective, and environmentally safer pesticides. Further research into the synthesis of simplified, yet highly active, analogs continues to be a promising area for the development of next-generation crop protection agents.[2]

References

Foundational

The Expanding Arsenal of Celangulin Analogues: A Technical Guide to Structure, Activity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Celangulin V, a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus, has emerged as a promising natural insecticide. Its unique mo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celangulin V, a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus, has emerged as a promising natural insecticide. Its unique mode of action, targeting the vacuolar ATPase (V-ATPase) in insects, has spurred significant interest in the development of synthetic analogues with improved potency, simpler structures, and more favorable physicochemical properties. This technical guide provides an in-depth overview of the known Celangulin analogues, their reported biological activities, and the experimental methodologies behind their synthesis and evaluation.

Core Structure and Analogue Classes

Celangulin V possesses a complex β-dihydroagarofuran scaffold adorned with multiple ester functionalities. Efforts to modify this core structure have led to the development of several distinct classes of analogues, each with the aim of enhancing insecticidal efficacy and simplifying the synthetic process. These classes include:

  • 1-Tetralone Derivatives: These analogues represent a significant simplification of the natural product's complex core, while retaining key pharmacophoric features.

  • C-6 Substituted Ether Derivatives: Modifications at the C-6 position of the Celangulin V core with various ether groups have been explored to probe the structure-activity relationship (SAR).

  • C-6 Substituted Ester Derivatives: Similar to the ether analogues, these compounds feature different ester groups at the C-6 position, influencing the molecule's lipophilicity and interaction with the target protein.[1][2]

  • Nitrogenous Derivatives: The introduction of nitrogen-containing functionalities has been investigated to create novel analogues with potentially altered biological activities and target interactions.[3][4]

Quantitative Bioactivity Data

The insecticidal activity of Celangulin analogues is primarily evaluated against the third-instar larvae of Mythimna separata (the oriental armyworm). The following tables summarize the quantitative data for various analogues, highlighting their potency relative to the parent compound, Celangulin V.

Table 1: Insecticidal Activity of 1-Tetralone Derivatives against Mythimna separata

CompoundStomach Toxicity (Fold increase vs. Celangulin V)Contact Toxicity
6.16 102Significant

Data sourced from multiple studies which show most synthesized 1-tetralone derivatives exhibited superior activities compared to celangulin V.[5][6]

Table 2: Insecticidal Activity of C-6 Substituted Ether Derivatives of Celangulin-V against Mythimna separata

CompoundSubstitution at C-6KD50 (μg/g)
Celangulin-V OH301.0
a OCH3445.3
b OCH2CH3135.9
c O(CH2)2CH3101.3
d O(CH2)3CH3966.6
f OCH2CH=CH2169.0
g OCH2C≡CH219.2
e, h VariousNo activity

KD50 represents the dose required to knock down 50% of the tested larvae.[1]

Table 3: Insecticidal Activity of C-6 Substituted Ester Derivatives of Celangulin-V against Mythimna separata

CompoundSubstitution at C-6Mortality (%) at 10 mg/mL
Celangulin-V OHNot specified
1.1 OCOCH375.0
1.2 OCOCH2CH383.3
1.3, 1.4, 1.7, 1.8 VariousLower than Celangulin-V
1.5, 1.6, 1.9, 1.10 VariousNo activity

Mortality was assessed in vivo.[2][3][7]

Table 4: Insecticidal Activity of Nitrogenous Derivatives of Celangulin-V against Mythimna separata

CompoundKD50 (μg/g)
1-6 231.2
2-13, 2-14 Lower than Celangulin-V
Other derivatives No activity at 20 mg/mL

The KD50 for Celangulin-V was reported as 301.0 μg/g in a comparable study.[4][8]

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of Celangulin analogues, providing a framework for researchers to replicate and build upon these findings.

General Synthesis of C-6 Substituted Ether Derivatives

Materials:

  • Celangulin-V

  • Anhydrous Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Appropriate alkyl or allyl halide (e.g., methyl iodide, ethyl bromide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of Celangulin-V in anhydrous DMF is cooled to 0 °C under a nitrogen atmosphere.

  • Sodium hydride (1.2 equivalents) is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes.

  • The corresponding alkyl or allyl halide (1.5 equivalents) is added, and the reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired C-6 ether derivative.[1]

Insecticidal Bioassay against Mythimna separata

Test Insects:

  • Third-instar larvae of Mythimna separata.

Procedure:

  • The synthesized compounds are dissolved in acetone to prepare stock solutions of a specific concentration (e.g., 10 mg/mL or 20 mg/mL).

  • Leaf discs of a suitable host plant (e.g., corn leaves) are punched out.

  • A specific volume of the test solution is evenly applied to the surface of each leaf disc.

  • The solvent is allowed to evaporate completely.

  • The treated leaf discs are placed in individual petri dishes containing a single third-instar larva.

  • Control groups are treated with acetone only.

  • The larvae are allowed to feed on the treated leaves for a specified period (e.g., 24 or 48 hours).

  • Mortality and knockdown are recorded at regular intervals.

  • For KD50 determination, a series of concentrations are tested, and the data is analyzed using probit analysis.[1][2][3]

Visualizing the Science: Diagrams and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthetic Workflow: C-6 Ether Analogue Synthesis

G CelangulinV Celangulin-V NaH_DMF NaH, DMF 0 °C CelangulinV->NaH_DMF Deprotonation Alkoxide Alkoxide Intermediate NaH_DMF->Alkoxide AlkylHalide R-X (Alkyl Halide) RT Alkoxide->AlkylHalide Nucleophilic Substitution EtherAnalogue C-6 Ether Analogue AlkylHalide->EtherAnalogue Purification Purification (Column Chromatography) EtherAnalogue->Purification FinalProduct Pure C-6 Ether Analogue Purification->FinalProduct

Caption: Synthetic workflow for C-6 ether analogues of Celangulin-V.

Signaling Pathway: Celangulin's Effect on Insect V-ATPase

G cluster_midgut Insect Midgut Epithelial Cell Celangulin Celangulin Analogue H_subunit H Subunit Celangulin->H_subunit Binds to AB_complex A-B Subunit Complex Celangulin->AB_complex Binds to ATP_hydrolysis ATP Hydrolysis Celangulin->ATP_hydrolysis Inhibits VATPase V-ATPase VATPase->ATP_hydrolysis Catalyzes H_subunit->VATPase AB_complex->VATPase Proton_pump Proton Pumping (H+) ATP_hydrolysis->Proton_pump Drives Disruption Disruption of Ion Gradient & pH Proton_pump->Disruption Leads to Toxicity Cellular Toxicity & Insect Death Disruption->Toxicity

Caption: Mechanism of action of Celangulin analogues on insect V-ATPase.

Conclusion and Future Directions

The development of Celangulin analogues has demonstrated the potential to create potent and structurally simplified insecticides. The remarkable increase in activity observed with certain 1-tetralone and C-6 substituted derivatives underscores the value of targeted synthetic modifications. Molecular docking studies have indicated that these analogues likely share the same binding pocket on the H subunit of V-ATPase as Celangulin V.[5][6] The inhibition of ATP hydrolysis by targeting the V-ATPase A-B subunit complex has also been confirmed as a key mechanism of toxicity.[9][10]

Future research in this area should focus on:

  • Expanding the diversity of structural modifications to further probe the SAR.

  • Conducting detailed in vivo studies to assess the efficacy of promising analogues in a broader range of insect pests.

  • Investigating the metabolic stability and environmental fate of these novel compounds.

  • Elucidating the precise molecular interactions with the V-ATPase target through co-crystallization studies.

By continuing to explore the chemical space around the Celangulin core, the scientific community is well-positioned to develop next-generation insecticides that are both effective and environmentally compatible.

References

Exploratory

Unraveling the Deterrent Power: A Technical Guide to the Antifeedant Properties of Celangulin

For Researchers, Scientists, and Drug Development Professionals Celangulin, a sesquiterpene polyol ester isolated from the Chinese bittersweet plant, Celastrus angulatus, has demonstrated significant antifeedant and inse...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celangulin, a sesquiterpene polyol ester isolated from the Chinese bittersweet plant, Celastrus angulatus, has demonstrated significant antifeedant and insecticidal properties against a range of agricultural pests.[1] This technical guide provides an in-depth exploration of the core mechanisms underlying Celangulin's deterrent effects, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action.

Core Mechanism of Action: A Multi-Target Approach

Celangulin exerts its antifeedant and insecticidal effects through a multi-pronged attack on the insect's physiological systems, primarily targeting the digestive and nervous systems. The primary modes of action include disruption of midgut cell function, interference with ion transport, and modulation of neuronal signaling pathways.

Disruption of the Insect Midgut

The insect midgut is a primary target for Celangulin. Upon ingestion, Celangulin V, a major active component, induces significant damage to the midgut epithelial cells of susceptible larvae, such as Mythimna separata.[2] This leads to a series of detrimental effects including:

  • Disruption of Ion Homeostasis: Celangulin V targets the V-ATPase H subunit in the apical membrane of midgut cells.[3][4] This inhibition disrupts the proton gradient, leading to a collapse of the electrochemical potential across the membrane, which is crucial for nutrient absorption and maintaining pH balance.[3][4]

  • Cellular Damage: The disruption of ion homeostasis results in visible cytotoxic effects, including vacuolization of the cytoplasm, severe disruption of microvilli, and rupture of the plasma membrane.[2] This damage impairs the digestive and absorptive functions of the midgut, leading to starvation and eventual death.[2][3]

Neurotoxic Effects

Beyond the digestive system, Celangulin also exhibits neurotoxic properties that contribute to its overall efficacy.

  • Inhibition of Na+/K+-ATPase: Celangulin IV and V have been shown to inhibit the activity of Na+/K+-ATPase in the brain of the oriental armyworm, Mythimna separata.[5][6] This enzyme is critical for maintaining the electrochemical gradients necessary for nerve impulse transmission. Inhibition of Na+/K+-ATPase leads to a disruption of nerve function, resulting in symptoms such as excitement, convulsions, and paralysis.[5]

  • Modulation of Calcium Signaling: Celangulin I has been found to modulate Ca2+ signaling pathways in the central neurons of Spodoptera exigua. It activates high voltage-gated calcium channels and IP3-sensitive intracellular calcium release channels in the endoplasmic reticulum.[7] This influx of calcium can lead to neuronal hyperexcitability and subsequent paralysis.[7]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activity of Celangulin and its derivatives against various insect species.

CompoundInsect SpeciesBioassayMetricValueReference
CelangulinSolenopsis invicta (Red Imported Fire Ant)Contact ToxicityLD500.046 ng/ant[8][9]
Celangulin VMythimna separataOral AdministrationLD501.18 µg/mg[2]
Celangulin V-6-aminoacetic acid esterMythimna separataOral AdministrationLD501.33 µg/mg[2]
0.2% CelangulinEctropis obipua hypulina (Tea Geometrid)Foliar ApplicationMortality (3 days)98.67% (at 500x dilution)[8]
0.2% CelangulinEctropis obipua hypulina (Tea Geometrid)Foliar ApplicationMortality (3 days)85.33% (at 1000x dilution)[8]
0.2% CelangulinEctropis obipua hypulina (Tea Geometrid)Foliar ApplicationMortality (3 days)73.33% (at 1500x dilution)[8]
CompoundEnzyme/TargetInsect SpeciesBioassayMetricValueReference
Celangulin IVNa+/K+-ATPase (in vitro)Mythimna separataEnzyme InhibitionInhibition %7.59% (at 25 mg/liter)[5][6]
Celangulin IVNa+/K+-ATPase (in vitro)Mythimna separataEnzyme InhibitionInhibition %40.36% (at 400 mg/liter)[5][6]
Celangulin VNa+/K+-ATPase (in vitro)Mythimna separataEnzyme InhibitionInhibition %15.74% (at 25 mg/liter)[5][6]
Celangulin VNa+/K+-ATPase (in vitro)Mythimna separataEnzyme InhibitionInhibition %3.60% (at 400 mg/liter)[5][6]
Celangulin IVNa+/K+-ATPase (in vivo)Mythimna separataEnzyme InhibitionInhibition %32.39% (narcosis period)[5][6]
Celangulin IVNa+/K+-ATPase (in vivo)Mythimna separataEnzyme InhibitionInhibition %37.73% (recovery period)[5][6]
Celangulin VNa+/K+-ATPase (in vivo)Mythimna separataEnzyme InhibitionInhibition %10.57% - 18.70%[5][6]

Key Experimental Protocols

Leaf Disk Choice Bioassay for Antifeedant Activity

This method is used to assess the feeding deterrence of a compound.

  • Preparation of Leaf Disks: Leaf disks of a uniform size are punched from the host plant of the target insect.

  • Treatment: One set of leaf disks is treated with a known concentration of the test compound (e.g., Celangulin) dissolved in a suitable solvent (e.g., acetone). The control set is treated with the solvent alone.

  • Experimental Setup: In a petri dish, one treated and one control leaf disk are placed on a moist filter paper.

  • Insect Introduction: A pre-weighed number of larvae (e.g., 3rd-instar Mythimna separata) are introduced into the petri dish.[10]

  • Incubation: The petri dishes are kept in a controlled environment (temperature, humidity, and light) for a specific period (e.g., 24 and 48 hours).[10]

  • Data Collection: The area of each leaf disk consumed by the larvae is measured.

  • Calculation of Antifeedant Index: The antifeedant index is calculated using a standard formula that compares the consumption of the treated and control disks.

Affinity Chromatography for Target Protein Identification

This protocol is used to isolate and identify the specific proteins that bind to Celangulin.

  • Ligand Synthesis: A derivative of Celangulin V containing a functional group for immobilization (e.g., Celangulin V-6-aminoacetic acid ester) is synthesized.[2][11]

  • Column Preparation: The synthesized ligand is coupled to a solid support matrix (e.g., CNBr-activated Sepharose 4B) to create an affinity column.[11]

  • Protein Extraction: Total proteins are extracted from the target tissue (e.g., midgut of Mythimna separata larvae).[2]

  • Affinity Chromatography: The protein extract is passed through the affinity column. Proteins that bind to the immobilized Celangulin V derivative are retained in the column.

  • Elution: The bound proteins are eluted from the column using a solution containing a high concentration of the free ligand (Celangulin V) or by changing the buffer conditions (e.g., pH, ionic strength).[11]

  • Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using techniques such as LC/Q-TOF-MS.[11]

Electrophysiological Measurement of Midgut Transmembrane Potential

This technique is used to measure the direct effect of Celangulin on the electrical potential across the insect midgut membrane.

  • Midgut Preparation: The midgut is dissected from a late-instar larva (e.g., sixth-instar Mythimna separata).[3]

  • Mounting: The isolated midgut is mounted in a perfusion chamber that allows for the separate perfusion of the luminal and hemolymph sides.

  • Electrode Placement: Microelectrodes are used to measure the transmembrane potential across the apical (Vam) and basolateral (Vbm) membranes of the midgut epithelial cells.[3]

  • Treatment: The midgut is perfused with a saline solution containing a specific concentration of Celangulin V.[3]

  • Data Recording: The changes in Vam and Vbm are recorded over time to determine the effect of the compound on membrane potential.[3]

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and workflows associated with Celangulin's antifeedant properties.

Celangulin_Midgut_Action cluster_midgut_lumen Midgut Lumen cluster_epithelial_cell Midgut Epithelial Cell Celangulin Celangulin V VATPase V-ATPase (H+ pump) Celangulin->VATPase Inhibits ProtonGradient Disrupted H+ Gradient VATPase->ProtonGradient Leads to IonHomeostasis Loss of Ion Homeostasis ProtonGradient->IonHomeostasis NutrientTransport Impaired Nutrient Transport ProtonGradient->NutrientTransport CellDamage Cell Damage & Apoptosis IonHomeostasis->CellDamage AntifeedantEffect Antifeedant Effect CellDamage->AntifeedantEffect NutrientTransport->AntifeedantEffect

Celangulin's Action on Insect Midgut Cells

Target_Identification_Workflow start Start: Synthesize Celangulin V Ligand prepare_column Prepare Affinity Column (Couple ligand to Sepharose) start->prepare_column run_chromatography Perform Affinity Chromatography prepare_column->run_chromatography extract_protein Extract Midgut Proteins from Target Insect extract_protein->run_chromatography elute_proteins Elute Bound Proteins with free Celangulin V run_chromatography->elute_proteins analyze_proteins Analyze Proteins by SDS-PAGE & LC/Q-TOF-MS elute_proteins->analyze_proteins identify_target Identify Potential Binding Proteins (e.g., V-ATPase) analyze_proteins->identify_target

Workflow for Celangulin Target Protein Identification

Multi_Target_Effects cluster_digestive Digestive System cluster_nervous Nervous System Celangulin Celangulin Ingestion Midgut Midgut Epithelial Cells Celangulin->Midgut Brain Central Nervous System Celangulin->Brain VATPase V-ATPase Inhibition Midgut->VATPase IonImbalance Ion Imbalance VATPase->IonImbalance CellDamage Cell Damage IonImbalance->CellDamage FeedingDeterrence Feeding Deterrence CellDamage->FeedingDeterrence InsectDeath Insect Death FeedingDeterrence->InsectDeath NaKATPase Na+/K+-ATPase Inhibition Brain->NaKATPase CaSignaling Ca2+ Signaling Modulation Brain->CaSignaling NerveDysfunction Nerve Dysfunction NaKATPase->NerveDysfunction CaSignaling->NerveDysfunction Paralysis Paralysis NerveDysfunction->Paralysis Paralysis->InsectDeath

Logical Relationship of Celangulin's Multi-Target Effects

References

Protocols & Analytical Methods

Method

Application Notes & Protocols: Bioassay Methods for Testing Celangulin Insecticidal Activity

Introduction Celangulin is a group of bioactive sesquiterpene polyol esters derived from the Chinese bittersweet plant, Celastrus angulatus.[1][2] These compounds, particularly Celangulin-V, have demonstrated significant...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Celangulin is a group of bioactive sesquiterpene polyol esters derived from the Chinese bittersweet plant, Celastrus angulatus.[1][2] These compounds, particularly Celangulin-V, have demonstrated significant antifeedant and insecticidal properties against a variety of agricultural pests, primarily Lepidoptera larvae.[1][3] The primary mode of action involves the disruption of the insect's digestive system, specifically targeting the midgut epithelial cells.[3][4] This document provides detailed protocols for various bioassay methods to evaluate the insecticidal efficacy of Celangulin and its derivatives, along with summarized quantitative data from published studies.

Mechanism of Action: Targeting the Insect Midgut V-ATPase

Celangulin's insecticidal effect is primarily initiated after oral ingestion by the insect.[3] The compound targets the vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump located on the apical membranes of midgut epithelial cells.[5][6] Specifically, Celangulin-V has been shown to bind to the H subunit of V-ATPase.[5][7] This binding inhibits the enzyme's activity, disrupting the vital proton gradient across the midgut epithelium.[5][8] The failure of this ion transport leads to a rapid depolarization of the apical membrane, causing swelling and eventual lysis of the midgut cells.[4][5] This cellular damage results in leakage of cytoplasmic contents, loss of body fluid, and ultimately, insect death.[3][4]

cluster_0 Insect Midgut Lumen cluster_1 Midgut Epithelial Cell cluster_2 Insect Response Ingestion 1. Ingestion of Celangulin Binding 2. Celangulin binds to V-ATPase H-subunit Ingestion->Binding Inhibition 3. Inhibition of V-ATPase Activity Binding->Inhibition Disruption 4. Disruption of Proton Gradient & Ion Transport Inhibition->Disruption Depolarization 5. Apical Membrane Depolarization Disruption->Depolarization Lysis 6. Cell Swelling & Lysis Depolarization->Lysis Symptoms 7. Fluid Loss, Paralysis Lysis->Symptoms Death 8. Insect Death Symptoms->Death

Figure 1. Proposed mechanism of action for Celangulin.

Quantitative Insecticidal Activity Data

The following tables summarize the reported insecticidal activity of Celangulin and its derivatives against various insect species.

Table 1: Lethal Dose (LD₅₀) and Knockdown Dose (KD₅₀) Values for Celangulin

Compound/DerivativeInsect SpeciesBioassay TypeValue (unit)DurationReference
CelangulinSolenopsis invicta (large workers)Contact Toxicity0.086 ng/ant12 h[1]
CelangulinSolenopsis invicta (large workers)Contact Toxicity0.046 ng/ant24 h[1][9][10]
CelangulinSolenopsis invicta (large workers)Contact Toxicity0.039 ng/ant36 h[1]
CelangulinSolenopsis invicta (large workers)Contact Toxicity0.035 ng/ant48 h[1]
Celangulin-VMythimna separataStomach Toxicity301.0 µg/g-[11]
Celangulin-V Derivative (1-6)Mythimna separata (3rd instar)Stomach Toxicity231.2 µg/g-[12]
Celangulin-V Ether Derivative (c)Mythimna separata (3rd instar)Stomach Toxicity101.33 µg/g-[11]
Celangulin-V Ether Derivative (b)Mythimna separata (3rd instar)Stomach Toxicity135.9 µg/g-[11]

Table 2: Lethal Time (LT₅₀) Values for Celangulin

CompoundInsect SpeciesConcentrationLT₅₀ (hours)LT₉₅ (hours)Reference
CelangulinSolenopsis invicta0.125 mg/L9.90525.227[1]
CelangulinSolenopsis invicta0.063 mg/L14.433194.821[1]
CelangulinSolenopsis invicta0.031 mg/L53.918385.491[1]
Celangulin (0.10% dust)Solenopsis invicta0.10%37.43579.107[1]

Table 3: Mortality Data for Celangulin-V and Ester Derivatives

CompoundInsect SpeciesBioassay TypeConcentrationMortality (%)Reference
Celangulin-VMythimna separata (3rd instar)Stomach Toxicity10 mg/mL66.7[13]
Derivative 1.1 (Acetyl)Mythimna separata (3rd instar)Stomach Toxicity10 mg/mL75.0[2][13][14]
Derivative 1.2 (Propionyl)Mythimna separata (3rd instar)Stomach Toxicity10 mg/mL83.3[2][13][14]

Experimental Protocols

Protocol 1: Stomach Toxicity Bioassay (Leaf Disc Method)

This method is used to determine the oral toxicity of Celangulin, simulating the natural route of exposure for phytophagous insects. It is particularly effective for leaf-eating larvae such as Mythimna separata.[2]

Objective: To quantify the mortality rate of target insects after ingesting leaves treated with Celangulin.

Materials:

  • Celangulin or its derivatives

  • Acetone (or other suitable solvent)

  • Micropipette (1-10 µL)

  • Fresh, untreated host plant leaves (e.g., wheat, cabbage)

  • Cork borer or scalpel

  • Petri dishes (Ø 9-10 cm)

  • Fine-tipped forceps

  • Test insects (e.g., third-instar larvae of M. separata)

  • Growth chamber set to appropriate conditions (e.g., 25°C, 75-80% RH, 16:8 L:D photoperiod)[5]

Procedure:

  • Preparation of Test Solutions: Dissolve Celangulin in acetone to achieve the desired test concentrations (e.g., 10 mg/mL).[2][13] Use acetone alone as a negative control.

  • Leaf Disc Preparation: Cut fresh host plant leaves into uniform discs of a known area (e.g., 0.5 cm x 0.5 cm).[2]

  • Treatment Application: Using a micropipette, apply 1 µL of the test solution (or control) evenly onto the surface of each leaf disc.[2] Allow the solvent to evaporate completely in a fume hood.

  • Insect Exposure: Place one treated leaf disc into a Petri dish. Introduce a single, pre-starved (for ~2 hours) larva into the dish.[2]

  • Incubation: Seal the Petri dishes and place them in a growth chamber under controlled environmental conditions.

  • Data Collection: Record the number of dead or knocked-down larvae at specified time intervals (e.g., 2, 24, 48, and 72 hours). Knocked-down larvae may appear narcotized, immobilized, and unresponsive to stimuli.[2]

  • Analysis: Calculate the percentage of mortality for each concentration. If multiple concentrations are tested, calculate the LD₅₀ or KD₅₀ value using Probit analysis.[11]

node_prep 1. Prepare Celangulin Solutions in Acetone node_treat 3. Apply 1µL of Solution to Each Disc node_prep->node_treat node_disc 2. Cut Uniform Leaf Discs (e.g., 0.5x0.5 cm) node_disc->node_treat node_expose 4. Place Disc and One Larva in Petri Dish node_treat->node_expose node_incubate 5. Incubate in Growth Chamber (Controlled Conditions) node_expose->node_incubate node_record 6. Record Mortality/ Knockdown at Intervals node_incubate->node_record node_analyze 7. Calculate Mortality % and LD₅₀/KD₅₀ Values node_record->node_analyze

Figure 2. Workflow for the Stomach Toxicity Bioassay.
Protocol 2: Contact Toxicity Bioassay (Topical Application)

This assay evaluates the toxicity of Celangulin upon direct contact with the insect cuticle. It is useful for assessing efficacy against insects that may not readily ingest the compound, such as ants.[1][9]

Objective: To determine the dose-dependent mortality of insects after topical application of Celangulin.

Materials:

  • Celangulin test solutions of varying concentrations

  • Microsyringe or micropipette

  • CO₂ for anesthetizing insects

  • Test insects (e.g., large workers of Solenopsis invicta)

  • Glass Petri dishes or vials with a substrate and food/water source

  • Fluon® or similar substance to prevent escape

  • Growth chamber (e.g., 26°C, 60% RH, 14:10 L:D cycle)[1]

Procedure:

  • Insect Preparation: Collect healthy, uniform-sized insects. Briefly anesthetize them with CO₂ to immobilize them for treatment.

  • Topical Application: Using a microsyringe, apply a precise volume (e.g., 0.5-1 µL) of the Celangulin solution directly to the dorsal thorax of each anesthetized insect. The control group should be treated with solvent only.

  • Recovery and Observation: Place the treated insects into the observation containers (e.g., Petri dishes with rims coated with Fluon®).[1] Provide a suitable food source and water.

  • Incubation: Transfer the containers to a growth chamber with controlled conditions.

  • Data Collection: Record mortality at regular intervals (e.g., 12, 24, 36, 48 hours).[1] An insect is considered dead if it shows no movement when prodded with a fine brush.

  • Analysis: Calculate the percentage mortality and determine the LD₅₀ values at each time point using Probit analysis.[15]

node_prep 1. Prepare Celangulin Solutions node_apply 3. Apply Precise Volume to Dorsal Thorax node_prep->node_apply node_anesthetize 2. Anesthetize Insects (e.g., with CO₂) node_anesthetize->node_apply node_place 4. Place Insects in Observation Dish node_apply->node_place node_incubate 5. Incubate in Growth Chamber with Food/Water node_place->node_incubate node_record 6. Record Mortality at Intervals (12, 24, 48h) node_incubate->node_record node_analyze 7. Calculate LD₅₀ Values via Probit Analysis node_record->node_analyze

Figure 3. Workflow for the Contact Toxicity Bioassay.
Protocol 3: Antifeedant Bioassay (Leaf Disc Choice Method)

This method assesses the ability of Celangulin to deter feeding, which is a key aspect of its protective capabilities for plants.[16]

Objective: To measure the reduction in food consumption by insects when presented with a choice between treated and untreated food sources.

Materials:

  • Celangulin test solutions

  • Solvent control (e.g., acetone)

  • Host plant leaves

  • Cork borer

  • Petri dishes with a moist filter paper lining

  • Test insects (e.g., third-instar larvae of M. separata)[16]

  • Leaf area meter or scanner and image analysis software

  • Growth chamber

Procedure:

  • Solution and Disc Preparation: Prepare Celangulin solutions and a solvent control. Cut pairs of leaf discs of identical size using a cork borer.

  • Treatment: Treat one disc from each pair with the Celangulin solution and the other with the solvent control. Allow the solvent to evaporate.

  • Assay Setup: Place one treated disc and one control disc on opposite sides of a Petri dish lined with moist filter paper to prevent desiccation.

  • Insect Introduction: Introduce one pre-starved insect into the center of each Petri dish.[16]

  • Incubation: Place the dishes in a growth chamber for a set period (e.g., 24 or 48 hours).[16]

  • Data Collection: After the incubation period, remove the leaf discs. Measure the area consumed from both the treated and control discs using a leaf area meter or by scanning and analyzing the images.

  • Analysis: Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) using the formula:

    • AFI (%) = [(C - T) / (C + T)] * 100

    • Where C = area consumed on the control disc, and T = area consumed on the treated disc.[17]

node_prep 1. Prepare Treated (T) and Control (C) Leaf Discs node_setup 2. Place one T and one C disc in a Petri Dish node_prep->node_setup node_insect 3. Introduce One Larva to Center of Dish node_setup->node_insect node_incubate 4. Incubate for 24-48h in Growth Chamber node_insect->node_incubate node_measure 5. Measure Consumed Area of Both Discs node_incubate->node_measure node_calculate 6. Calculate Antifeedant Index AFI = [(C-T)/(C+T)]*100 node_measure->node_calculate

Figure 4. Workflow for the Antifeedant Choice Bioassay.
Protocol 4: Horizontal Transfer Bioassay

This assay is particularly relevant for social insects like ants and termites. It measures the ability of an insecticide to be passed from a treated individual ("donor") to untreated nestmates ("recipients"), leading to secondary mortality.[18]

Objective: To evaluate the secondary and tertiary mortality caused by Celangulin through social contact.

Materials:

  • Celangulin solution or dust formulation[1]

  • Test insects (e.g., Solenopsis invicta workers)

  • Primary containers for treating donors

  • Secondary containers with untreated recipient colonies

  • Food and water source

Procedure:

  • Donor Treatment: Expose a group of "donor" insects to Celangulin. This can be done via contact with a treated surface, a dust formulation, or topical application.

  • Donor Introduction: After a set exposure time, transfer the live donors to a new container holding a larger population of untreated "recipient" insects (e.g., at a 1:5 or 1:10 donor-to-recipient ratio).[18]

  • Incubation and Observation: Maintain the mixed group in a growth chamber with food and water.

  • Data Collection: Record the mortality in both the donor and recipient groups daily for an extended period (e.g., 72-96 hours).[1]

  • Tertiary Transfer (Optional): To assess tertiary transfer, take live recipients from the previous step and introduce them to a new, untreated colony.

  • Analysis: Calculate the percentage of secondary (and tertiary) mortality over time, correcting for any control mortality using Abbott's formula.

node_treat 1. Treat 'Donor' Insects with Celangulin node_transfer 2. Transfer Live Donors to Container with 'Recipients' node_treat->node_transfer node_incubate 3. Incubate Mixed Group with Food/Water node_transfer->node_incubate node_record 4. Record Mortality in Both Groups Over Time node_incubate->node_record node_analyze 5. Calculate Secondary Mortality Percentage node_record->node_analyze

Figure 5. Workflow for the Horizontal Transfer Bioassay.

References

Application

Application Notes and Protocols: Celangulin V as a V-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Celangulin V, a natural compound isolated from Celastrus angulatus, has been identified as a potent inhibitor of Vacuolar-type H+-ATPase (V-ATPase)...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celangulin V, a natural compound isolated from Celastrus angulatus, has been identified as a potent inhibitor of Vacuolar-type H+-ATPase (V-ATPase). This enzyme is crucial for various physiological processes in insects, particularly in energizing secondary active transport across the midgut epithelium.[1][2] The inhibition of V-ATPase by Celangulin V disrupts ion homeostasis and nutrient absorption, leading to insecticidal effects.[3][4] These application notes provide detailed protocols for the preparation of V-ATPase enriched vesicles from insect midguts and for performing a V-ATPase inhibition assay to evaluate the potency of Celangulin V and other potential inhibitors.

Introduction

Vacuolar-type H+-ATPases are ATP-dependent proton pumps found in the membranes of various eukaryotic organelles and in the plasma membranes of specialized cells.[3] In the midgut of many insects, V-ATPase is highly expressed in the apical membrane of goblet cells and plays a critical role in establishing the proton motive force necessary for nutrient uptake and maintaining the high luminal pH.[1][2][5] Celangulin V has been shown to be a competitive inhibitor of ATP hydrolysis by binding to the V-ATPase complex, with demonstrated interactions with subunits a, H, and B in Mythimna separata.[3][4][6] This makes Celangulin V a valuable tool for studying V-ATPase function and a potential lead compound for the development of novel insecticides.

Data Presentation

The inhibitory potency of Celangulin V against V-ATPase has been quantified, although it is important to note that the solubility of Celangulin V can impact the accuracy of these measurements.[7]

CompoundTarget Enzyme SourceAssay TypeIC50KiReference
Celangulin VMythimna separata V-ATPase (recombinant A/B subunits)ATP Hydrolysis0.0698 mM0.01004 mM (10.0 µM)[3][7]
Bafilomycin A1Bovine V-ATPaseProton Translocation~0.06 nM-[8]
Bafilomycin A1Various (plant, fungal, animal)V-ATPase Activity4 - 400 nmol/mg protein-[9]

Note: The IC50 value for Celangulin V was recalculated from the original publication due to initial inaccuracies in the extrapolation from the inhibition curve.[7]

Experimental Protocols

Preparation of V-ATPase Enriched Brush Border Membrane Vesicles (BBMV) from Insect Midguts

This protocol is adapted from the method described by Wolfersburger et al. (1987) for the preparation of BBMV from lepidopteran larvae.[10]

Materials:

  • Midguts from late-instar larvae (e.g., Mythimna separata, Manduca sexta)

  • Buffer A: 300 mM D-sorbitol, 5 mM EGTA, 17 mM Tris/HCl, pH 7.5

  • 24 mM MgCl₂ solution

  • Buffer B: 150 mM D-sorbitol, 2.5 mM EGTA, 8.5 mM Tris/HCl, 12 mM MgCl₂, pH 7.5

  • Homogenizer with a Teflon pestle

  • Refrigerated centrifuge

  • Liquid nitrogen and storage vials

Procedure:

  • Dissect midguts from the larvae on ice.

  • Remove the gut contents, including the peritrophic membrane, and wash the midguts in ice-cold Buffer A.

  • Suspend the cleaned midguts in Buffer A at a 10% (w/v) ratio.

  • Add an equal volume of 24 mM MgCl₂ to the midgut suspension and incubate on ice for 15 minutes.

  • Homogenize the suspension with a Teflon pestle in a glass tube (e.g., 9 strokes at 3000 rpm).

  • Centrifuge the homogenate at 2,500 x g for 15 minutes at 4°C.

  • Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C.

  • Discard the supernatant and resuspend the resulting BBMV pellet in Buffer B.

  • Homogenize the resuspended pellet with a single stroke of the pestle at 3000 rpm.

  • Determine the protein concentration of the BBMV suspension.

  • Aliquot the BBMV suspension, snap-freeze in liquid nitrogen, and store at -80°C until use.

Celangulin V-ATPase Inhibition Assay (ATP Hydrolysis)

This assay measures the V-ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • V-ATPase enriched BBMVs or recombinant V-ATPase complex

  • Assay Buffer: 50 mM Tris-HCl (pH 7.0), 5 mM MgCl₂

  • ATP solution (e.g., 1.6 mM final concentration)

  • Celangulin V stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Bafilomycin A1 (positive control, e.g., 10-100 nM final concentration)[9]

  • Vehicle control (e.g., DMSO)

  • Ice-cold 15% (w/v) trichloroacetic acid (TCA)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate and plate reader

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture containing:

      • 400 µL of Assay Buffer

      • V-ATPase enzyme preparation (BBMVs or recombinant protein)

      • Celangulin V at various concentrations (or Bafilomycin A1 for positive control, or vehicle for negative control). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.[7]

  • Initiate Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Add ATP solution to a final concentration of 1.6 mM to start the reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for an appropriate time (e.g., 5-20 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction:

    • Terminate the reaction by adding an equal volume of ice-cold 15% TCA.

  • Phosphate Detection:

    • Centrifuge the stopped reaction mixture to pellet any precipitate.

    • Transfer the supernatant to a new tube or well.

    • Add the phosphate detection reagent according to the manufacturer's instructions. A common method involves adding a solution of ammonium molybdate and malachite green, followed by a color development period.[11]

    • Measure the absorbance at the appropriate wavelength (e.g., 600-660 nm for Malachite Green).[11]

  • Data Analysis:

    • Create a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of Pi released in each reaction.

    • Determine the percentage of V-ATPase inhibition for each concentration of Celangulin V compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of V-ATPase Inhibition in Insect Midgut

V_ATPase_Inhibition_Pathway cluster_membrane Apical Membrane of Midgut Goblet Cell cluster_cellular_effects Intracellular Effects V_ATPase V-ATPase Proton_gradient Disrupted Proton Gradient (Increased intracellular pH) V_ATPase->Proton_gradient Establishes ADP_Pi ADP + Pi V_ATPase->ADP_Pi KH_antiporter K+/nH+ Antiporter Proton_gradient->KH_antiporter Energizes Ion_homeostasis Altered Ion Homeostasis Proton_gradient->Ion_homeostasis Maintains Nutrient_transport Impaired Nutrient Transport Proton_gradient->Nutrient_transport Drives Insecticidal_Effect Insecticidal Effect Ion_homeostasis->Insecticidal_Effect Nutrient_transport->Insecticidal_Effect Celangulin_V Celangulin V Celangulin_V->V_ATPase Inhibition ATP ATP ATP->V_ATPase Hydrolysis

Caption: Inhibition of V-ATPase by Celangulin V disrupts the proton gradient, leading to impaired ion homeostasis and nutrient transport, ultimately causing an insecticidal effect.

Experimental Workflow for Screening V-ATPase Inhibitors

Screening_Workflow start Start: Compound Library prepare_enzyme Prepare V-ATPase (e.g., BBMV from insect midgut) start->prepare_enzyme primary_screen Primary Screen: Single High-Concentration Inhibition Assay prepare_enzyme->primary_screen analyze_primary Analyze Primary Screen Data (Identify initial 'hits') primary_screen->analyze_primary analyze_primary->start < Threshold Inhibition dose_response Dose-Response Assay (for 'hit' compounds) analyze_primary->dose_response > Threshold Inhibition calculate_ic50 Calculate IC50 Values dose_response->calculate_ic50 calculate_ic50->dose_response Weak/No Inhibition mechanism_studies Mechanism of Action Studies (e.g., competitive vs. non-competitive) calculate_ic50->mechanism_studies Potent Inhibition end End: Confirmed Inhibitors mechanism_studies->end

Caption: A generalized workflow for the screening and characterization of potential V-ATPase inhibitors, from a compound library to confirmed hits.

References

Method

Application Notes and Protocols for the Quantification of Celangulin

These documents provide detailed methodologies for the quantification of Celangulin and its analogues using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). They are inte...

Author: BenchChem Technical Support Team. Date: November 2025

These documents provide detailed methodologies for the quantification of Celangulin and its analogues using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). They are intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Application Note 1: Quantification of Celangulins using HPLC-DAD-ESI-MS/MS

This application note describes a robust method for the simultaneous identification and semi-quantitative analysis of multiple Celangulins in complex matrices, such as crude plant extracts. The method utilizes High-Performance Liquid Chromatography coupled with a Diode Array Detector (DAD) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Introduction

Celangulins are a class of β-dihydroagarofuran sesquiterpenoids with demonstrated biological activities, making their accurate quantification crucial for research and development.[1] This method provides a rapid and sensitive approach for the analysis of these compounds.[1]

Methodology

A High-Performance Liquid Chromatography (HPLC) system coupled with a Diode Array Detector (DAD) and an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS) was used for the analysis of Celangulins.[1]

Sample Preparation: Extraction and Purification

  • Extraction: The dried and pulverized root bark of Celastrus angulatus (10-24 mesh) is extracted with 90-95% ethanol (2-6 times the volume of the plant material) at 60-80°C using reflux or ultrasonic extraction for 1-2 hours. This process is repeated 2-3 times.

  • Filtration and Concentration: The extracts are combined, filtered, and concentrated under reduced pressure.

  • Purification: The concentrated extract is loaded onto a macroporous absorbent resin column. The column is washed successively with 20-25% ethanol and 40-50% ethanol. The fraction containing Celangulins is then eluted with 75-85% ethanol. This eluate is collected and evaporated under reduced pressure to yield the crude Celangulin extract.

Chromatographic Conditions

ParameterValue
Column Hypersil Gold C18 reversed-phase
Mobile Phase Acetonitrile (A) and Water (B)
Gradient Elution Gradient elution with acetonitrile-water
Flow Rate 0.2 mL/min
Detector DAD and ESI-MS/MS

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Adduct Ion Sodium adduct [M+Na]+
Diagnostic Fragment Ions m/z 245, m/z 229, m/z 231

Data Analysis

Celangulins were identified by comparing their retention times, UV spectra, and MS spectra with those of authentic standards. The fragmentation profiles of the sodium adduct ion ([M+Na]+) of each Celangulin were analyzed, with characteristic fragments at m/z 245, 229, and 231 serving as diagnostic ions for this class of compounds.[1] In one study, this method successfully separated 46 components from a plant extract, identifying 36 of them as Celangulins.[1]

Protocol 1: Detailed Experimental Protocol for Celangulin Analysis

This protocol provides a step-by-step guide for the quantification of Celangulin in prepared extracts.

1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards of Celangulins (if available)

  • Prepared Celangulin extract

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, and column oven

  • Hypersil Gold C18 column

  • Diode Array Detector (DAD)

  • Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS)

3. Chromatographic Procedure

  • Prepare the mobile phases: Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

  • Set the column temperature and flow rate.

  • Equilibrate the column with the initial mobile phase composition for a sufficient time.

  • Inject a known volume of the sample or standard solution.

  • Run the gradient elution program.

  • Monitor the eluent using the DAD and MS detectors.

4. Mass Spectrometry Procedure

  • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).

  • Operate the mass spectrometer in positive ion mode to detect the [M+Na]+ adducts.

  • Set up the MS/MS experiment to fragment the precursor ions and detect the characteristic product ions (m/z 245, 229, 231).

5. Data Processing

  • Integrate the peak areas of the analytes from the chromatograms.

  • For quantitative analysis, construct a calibration curve using reference standards of known concentrations.

  • Determine the concentration of Celangulins in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Plant_Material Celastrus angulatus Root Bark Extraction Ethanol Extraction Plant_Material->Extraction Purification Macroporous Resin Chromatography Extraction->Purification Crude_Extract Crude Celangulin Extract Purification->Crude_Extract HPLC HPLC Separation (C18 Column) Crude_Extract->HPLC DAD DAD Detection (UV Spectra) HPLC->DAD MS ESI-MS/MS Detection HPLC->MS Data_Analysis Data Analysis (Quantification) DAD->Data_Analysis MS->Data_Analysis

Caption: Experimental workflow for Celangulin quantification.

Logical_Relationship cluster_techniques Analytical Techniques cluster_data Generated Data Celangulins Celangulins (β-dihydroagarofuran sesquiterpenoids) Analytical_Goal Quantification and Identification Celangulins->Analytical_Goal HPLC HPLC Analytical_Goal->HPLC LC_MS LC-MS Analytical_Goal->LC_MS Retention_Time Retention Time HPLC->Retention_Time UV_Spectrum UV Spectrum HPLC->UV_Spectrum Mass_Spectrum Mass Spectrum (m/z, Fragmentation) LC_MS->Mass_Spectrum

Caption: Logical relationship of analytical techniques and data.

References

Application

Application Notes &amp; Protocols: Experimental Design for Celangulin Field Trials

Introduction Celangulin is a botanical insecticide derived from the root bark of Celastrus angulatus. It is a sesquiterpenoid with a dihydroagarofuran skeleton that exhibits multiple modes of action against various agric...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Celangulin is a botanical insecticide derived from the root bark of Celastrus angulatus. It is a sesquiterpenoid with a dihydroagarofuran skeleton that exhibits multiple modes of action against various agricultural pests, primarily Lepidoptera larvae.[1][2] Its mechanisms include stomach poison, antifeedant, and contact killing effects. Notably, Celangulin V, a major active component, is believed to target the V-ATPase H subunit in the midgut cells of insects, disrupting ion transport and causing cell death.[2][3][4] This multi-faceted action, combined with its low toxicity to non-target organisms and lack of induced resistance, makes Celangulin a promising candidate for Integrated Pest Management (IPM) programs.[5]

These application notes provide a comprehensive framework for designing and executing robust field trials to evaluate the efficacy, optimal usage, and environmental impact of Celangulin-based insecticide formulations.

Core Objectives of Field Trials

The primary goals of Celangulin field trials are to:

  • Determine Efficacy: Quantify the dose-dependent efficacy of Celangulin in controlling target pest populations under real-world agricultural conditions.

  • Establish Optimal Application Parameters: Define the most effective application rates, frequencies, and timings relative to crop stage and pest lifecycle.

  • Assess Crop Phytotoxicity: Evaluate any potential adverse effects of Celangulin application on the target crop's health, growth, and yield.

  • Evaluate Non-Target Organism (NTO) Impact: Monitor the effects on beneficial insects (e.g., pollinators, predators) and other non-target species.

  • Resistance Management Data: Collect baseline data to support resistance management strategies, leveraging Celangulin's unique mode of action.

Experimental Design and Logic

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability (e.g., soil gradients, moisture levels).[6] This design ensures that each treatment is tested across all variations within the trial site.

Treatment Groups

The trial should include a range of treatments to provide a comprehensive evaluation:

  • T1 - T3 (Celangulin Test Concentrations): At least three concentrations of the Celangulin formulation (e.g., 0.5X, 1X, 2X of the proposed label rate).

  • T4 (Positive Control): A currently registered and effective commercial insecticide for the target pest.

  • T5 (Negative Control): An untreated group, which may be sprayed with water and the formulation's adjuvant/surfactant only.

Trial Layout
  • Replication: Each treatment should be replicated a minimum of four times.

  • Plot Size: Minimum plot size should be 20 m², with larger plots (e.g., 40 m²) preferred to reduce edge effects.

  • Data Rows: Data should be collected from the central rows of each plot to avoid spray drift effects from adjacent plots.

A diagram illustrating the RCBD logic is provided below.

G cluster_0 Randomized Complete Block Design (RCBD) Logic concept Field Heterogeneity (e.g., Soil, Slope) blocking Blocking (Creation of Homogeneous Blocks) concept->blocking Minimized by randomization Randomization (Treatments Randomized within Blocks) blocking->randomization analysis Statistical Analysis (ANOVA) randomization->analysis result Reduced Experimental Error & Increased Precision analysis->result

Caption: Logical flow of a Randomized Complete Block Design.

Experimental Protocols

Adherence to standardized protocols is critical for generating reliable and reproducible data.[7]

Protocol: Site Selection and Preparation
  • Site History: Select a site with a known history of infestation by the target pest(s) (e.g., Diamondback moth, Cabbage worm). Ensure no systemic pesticides with residual activity against the target pest have been used in the current growing season.

  • Buffer Zones: Establish buffer zones around the entire trial area to minimize external influences and spray drift.

  • Plot Marking: Clearly mark the corners of each plot with durable stakes and labels indicating the Block and Treatment number.

  • Baseline Sampling: Before the first application, conduct a pre-treatment count of the target pest population in each plot to establish a baseline.

Protocol: Formulation and Application
  • Preparation: Prepare the Celangulin spray solutions on the day of application. If Celangulin is insoluble in water, use appropriate solvents like aromatic hydrocarbons or ethyl acetate, followed by dilution with a surfactant/water mixture.

  • Equipment Calibration: Calibrate all spray equipment (e.g., backpack sprayer) to ensure a consistent and accurate application rate across all plots.

  • Application Method: Apply as a foliar spray, ensuring thorough coverage of all plant surfaces. The application should be conducted during periods of low wind to prevent drift.

  • Timing: The timing of the first application should be based on established pest action thresholds. Subsequent applications should follow a predetermined schedule based on the product's expected residual activity.

The general workflow for the field trial is outlined in the diagram below.

G start Start site_selection 1. Site Selection & Plot Setup start->site_selection baseline 2. Baseline Pest Assessment site_selection->baseline randomize 3. Randomize & Assign Treatments baseline->randomize application 4. First Application randomize->application data_collection 5. Data Collection (e.g., 3, 7, 14 Days Post-App) application->data_collection reapplication 6. Subsequent Applications (If required by protocol) data_collection->reapplication final_data 7. Final Efficacy & Yield Assessment data_collection->final_data reapplication->data_collection Repeat Data Collection Cycle reapplication->final_data analysis 8. Statistical Analysis (ANOVA, Means Separation) final_data->analysis end End analysis->end

Caption: General experimental workflow for Celangulin field trials.
Protocol: Efficacy Data Collection

  • Pest Counts: Count the number of live target pests (e.g., larvae) on a random sample of 10-20 plants from the data rows of each plot.

  • Assessment Timing: Conduct counts before application (Day 0) and at specified intervals post-application (e.g., 3, 7, and 14 days).

  • Damage Assessment: Rate crop damage using a standardized scoring system (e.g., 1-5 scale, where 1 = no damage and 5 = severe damage).

  • Mortality Calculation: Calculate the percent mortality for each treatment, correcting for natural mortality in the untreated control using Abbott's formula: Corrected % = [1 - (n in T after treatment / n in Co after treatment)] x 100 (Where T = Treated, Co = Control)

Protocol: Yield and Phytotoxicity Assessment
  • Phytotoxicity: Visually inspect plants for any signs of phytotoxicity (e.g., leaf burn, discoloration, stunting) at each data collection interval. Use a 0-10 rating scale (0 = no injury, 10 = plant death).

  • Yield Data: At crop maturity, harvest the marketable portion of the crop from the data rows of each plot. Measure total weight and assess quality based on standard market grades.

Data Presentation

All quantitative data should be organized into clear, concise tables for analysis and reporting.

Table 1: Example - Mean Pest Density (Larvae/Plant) Post-Application

Treatment Rate (g A.I./ha) Pre-Treatment (Day 0) 3 Days Post 7 Days Post 14 Days Post
Celangulin (0.5X) 50 15.2 6.8 8.1 9.5
Celangulin (1X) 100 14.9 2.1 3.5 5.2
Celangulin (2X) 200 15.5 0.8 1.2 2.1
Positive Control Label Rate 15.1 1.5 2.2 4.8

| Negative Control | N/A | 14.8 | 14.5 | 15.9 | 17.3 |

Table 2: Example - Corrected Pest Mortality and Crop Yield

Treatment Rate (g A.I./ha) Final Corrected Mortality (%) Marketable Yield (tons/ha) Phytotoxicity Score (0-10)
Celangulin (0.5X) 50 44.5% 22.1 0
Celangulin (1X) 100 69.9% 25.8 0
Celangulin (2X) 200 87.9% 26.1 0.5
Positive Control Label Rate 72.3% 24.9 0

| Negative Control | N/A | 0% | 15.4 | 0 |

Proposed Signaling Pathway Visualization

Celangulin V disrupts insect midgut function by targeting V-ATPase, which is crucial for maintaining the electrochemical gradient across the cell membrane.[3] This action is distinct from many synthetic insecticides and is a key attribute for development.

G cluster_pathway Proposed Insecticidal Action of Celangulin V celangulin Celangulin V vatpase V-ATPase (H Subunit) celangulin->vatpase Binds to inhibition Inhibition vatpase->inhibition proton_pump Proton Pump Failure inhibition->proton_pump gradient_loss Loss of Apical Membrane Electrochemical Gradient proton_pump->gradient_loss ph_imbalance Intracellular pH Imbalance gradient_loss->ph_imbalance cell_swelling Cell Swelling & Lysis gradient_loss->cell_swelling ph_imbalance->cell_swelling death Midgut Epithelial Cell Death cell_swelling->death

Caption: Proposed mechanism of Celangulin V on insect midgut cells.

References

Method

Application Notes and Protocols for Studying Celangulin's Effect on Insect Midgut Cells

For Researchers, Scientists, and Drug Development Professionals Introduction Celangulin, a natural compound extracted from the Chinese bittersweet plant (Celastrus angulatus), has demonstrated significant insecticidal ac...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulin, a natural compound extracted from the Chinese bittersweet plant (Celastrus angulatus), has demonstrated significant insecticidal activity, particularly against lepidopteran pests. Its primary mode of action involves the disruption of midgut cell function, leading to insect mortality. These application notes provide detailed methodologies for studying the effects of Celanguin on insect midgut cells, offering a comprehensive guide for researchers in pest management and insecticide development.

The primary molecular target of Celangulin V (a major insecticidal component) is the vacuolar-type H+-ATPase (V-ATPase) located in the apical membrane of midgut goblet cells.[1][2] Inhibition of this proton pump disrupts the electrochemical gradient across the midgut epithelium, leading to a cascade of cytotoxic events and ultimately, cell death.[1][3]

Data Presentation

The following table summarizes the quantitative effects of Celangulin V on the membrane potential of Mythimna separata midgut cells.

Time (minutes)Apical Membrane Potential (Vam) (mV)Basolateral Membrane Potential (Vbm) (mV)
Control (DMSO)
0-79.30 ± 7.96-32.66 ± 1.60
15-78.54 ± 8.12-32.15 ± 1.88
30-79.01 ± 7.55-32.90 ± 1.75
60-78.88 ± 8.03-32.54 ± 1.69
Celangulin V (25 µg)
0-79.30 ± 7.96-32.66 ± 1.60
15-58.72 ± 6.43-32.01 ± 1.92
30-42.11 ± 5.89-32.85 ± 1.77
60-25.67 ± 4.98-32.49 ± 1.81

Data extracted from Wang et al. (2017).[1] Values are presented as mean ± standard deviation.

Experimental Protocols

Ultrastructural Analysis of Midgut Cells by Transmission Electron Microscopy (TEM)

This protocol details the procedure for examining the morphological changes in insect midgut cells induced by Celangulin.

Objective: To visualize ultrastructural alterations in organelles such as mitochondria, endoplasmic reticulum, and microvilli.

Materials:

  • Insect larvae (e.g., Mythimna separata)

  • Celangulin solution

  • Primary fixative: 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.2)

  • Secondary fixative: 1% osmium tetroxide in 0.1 M phosphate buffer

  • Ethanol series (50%, 70%, 80%, 90%, 95%, 100%)

  • Propylene oxide

  • Epoxy resin (e.g., Epon 812)

  • Uranyl acetate

  • Lead citrate

  • Transmission Electron Microscope

Protocol:

  • Tissue Dissection and Fixation:

    • Dissect the midgut from both control and Celangulin-treated insect larvae in cold phosphate buffer.

    • Immediately immerse the midgut tissues in the primary fixative and store at 4°C for at least 2 hours.

  • Washing and Post-fixation:

    • Wash the tissues three times in 0.1 M phosphate buffer for 15 minutes each.

    • Post-fix the tissues in 1% osmium tetroxide for 1-2 hours at room temperature.

  • Dehydration:

    • Wash the tissues three times in 0.1 M phosphate buffer for 15 minutes each.

    • Dehydrate the tissues through a graded ethanol series (50%, 70%, 80%, 90%, 95%) for 15 minutes at each concentration.

    • Perform three final dehydration steps in 100% ethanol for 20 minutes each.

  • Infiltration and Embedding:

    • Infiltrate the tissues with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour.

    • Transfer the tissues to pure epoxy resin and incubate overnight at room temperature.

    • Embed the tissues in fresh epoxy resin in molds and polymerize in an oven at 60°C for 48 hours.

  • Sectioning and Staining:

    • Cut ultrathin sections (60-80 nm) using an ultramicrotome equipped with a diamond knife.

    • Mount the sections on copper grids.

    • Stain the sections with 2% uranyl acetate for 15 minutes, followed by lead citrate for 10 minutes.

  • Imaging:

    • Examine the stained sections under a Transmission Electron Microscope.

    • Capture images of the midgut cells, focusing on the ultrastructure of the apical membrane, microvilli, mitochondria, and endoplasmic reticulum.

Measurement of Midgut Transepithelial and Membrane Potentials

This electrophysiological protocol is used to measure the changes in apical (Vam) and basolateral (Vbm) membrane potentials of insect midgut cells.

Objective: To quantify the effect of Celangulin on the electrical properties of the midgut epithelium.

Materials:

  • Insect larvae

  • Celangulin solution

  • Insect Ringer's solution

  • Glass microelectrodes

  • Ag/AgCl electrodes

  • High-impedance amplifier

  • Micromanipulator

  • Perfusion chamber

Protocol:

  • Midgut Preparation:

    • Dissect the midgut from the insect larva in insect Ringer's solution.

    • Mount the midgut tissue as a flat sheet separating two compartments of a perfusion chamber, with the apical and basolateral sides facing their respective compartments.

  • Electrode Placement:

    • Fill a glass microelectrode with 3 M KCl and connect it to a high-impedance amplifier via an Ag/AgCl electrode.

    • Place a reference Ag/AgCl electrode in the bath of the respective side (apical or basolateral).

    • Using a micromanipulator, carefully impale a midgut cell from the desired side with the microelectrode.

  • Potential Measurement:

    • Record the stable membrane potential (Vam or Vbm).

    • To measure Vam, the microelectrode is inserted from the luminal (apical) side. For Vbm, it is inserted from the hemocoel (basolateral) side.

  • Celangulin Treatment:

    • Perfuse the apical side of the midgut with a solution containing the desired concentration of Celangulin.

    • Continuously record the membrane potential to observe the time-course of Celangulin's effect.

  • Data Analysis:

    • Analyze the recorded potential changes over time.

    • Compare the results from Celangulin-treated midguts with control midguts perfused with a vehicle solution.

V-ATPase Activity Assay

This biochemical assay measures the enzymatic activity of V-ATPase in insect midgut tissue.

Objective: To determine the inhibitory effect of Celangulin on V-ATPase activity.

Materials:

  • Insect midgut tissue

  • Celangulin solution of varying concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 50 mM KCl)

  • ATP solution

  • Phosphate standard solution

  • Malachite green reagent

  • Microplate reader

Protocol:

  • Membrane Vesicle Preparation:

    • Dissect midguts from insect larvae and homogenize them in a cold homogenization buffer.

    • Prepare brush border membrane vesicles (BBMVs) by differential centrifugation as described in previous literature.

    • Determine the protein concentration of the BBMV preparation using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • In a 96-well microplate, add the BBMV preparation to the assay buffer.

    • Add different concentrations of Celangulin to the wells. Include a control group with no inhibitor and a positive control with a known V-ATPase inhibitor (e.g., bafilomycin A1).

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes.

    • Initiate the reaction by adding ATP to each well.

    • Incubate for a specific time (e.g., 30 minutes) at the same temperature.

  • Measurement of Phosphate Release:

    • Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

    • Add the malachite green reagent to each well to detect the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the amount of Pi released using a phosphate standard curve.

    • Determine the specific activity of V-ATPase (nmol Pi/min/mg protein).

    • Calculate the percentage of inhibition for each Celangulin concentration and determine the IC50 value.

Visualizations

Celangulin_Mechanism_of_Action cluster_midgut_cell Insect Midgut Goblet Cell cluster_downstream Downstream Effects Celangulin Celangulin VATPase V-ATPase (Proton Pump) Celangulin->VATPase Inhibition H_in H+ VATPase->H_in H+ pumping MembraneDepolarization Apical Membrane Depolarization VATPase->MembraneDepolarization H_out H+ Antiporter K+/nH+ Antiporter ApicalMembrane Apical Membrane K_in K+ K_out K+ Antiporter->K_out K+ secretion IonHomeostasis Disruption of Ion Homeostasis MembraneDepolarization->IonHomeostasis CellSwelling Cell Swelling & Organelle Damage IonHomeostasis->CellSwelling CellDeath Necrotic Cell Death CellSwelling->CellDeath Lumen Midgut Lumen Hemolymph Hemolymph

Caption: Mechanism of Celangulin V action on insect midgut cells.

Experimental_Workflow cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Insect Insect Larvae Celangulin_Admin Celangulin Administration (Oral) Insect->Celangulin_Admin Control_Admin Control (Vehicle) Insect->Control_Admin TEM Transmission Electron Microscopy (TEM) Celangulin_Admin->TEM Electro Electrophysiology (Vam & Vbm) Celangulin_Admin->Electro VATPase_Assay V-ATPase Activity Assay Celangulin_Admin->VATPase_Assay Control_Admin->TEM Control_Admin->Electro Control_Admin->VATPase_Assay Ultrastructure Ultrastructural Changes TEM->Ultrastructure Membrane_Potential Membrane Potential Alterations Electro->Membrane_Potential Enzyme_Inhibition Enzyme Inhibition (IC50) VATPase_Assay->Enzyme_Inhibition

Caption: Experimental workflow for studying Celangulin's effects.

References

Application

Application Notes and Protocols for Molecular Docking Studies of Celangulin with V-ATPase

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Celangulin, a natural insecticid...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Celangulin, a natural insecticidal compound, with its target, the Vacuolar-type H+-ATPase (V-ATPase). This document is intended to guide researchers in utilizing computational methods to investigate the binding interactions between Celangulin and V-ATPase, a critical step in the development of novel insecticides.

Introduction to Celangulin and V-ATPase

Celangulin V, a sesquiterpenoid polyester isolated from Celastrus angulatus, has demonstrated significant insecticidal activity against various agricultural pests.[1][2] Its mechanism of action involves the targeting of V-ATPase, a multi-subunit proton pump essential for numerous physiological processes in insects, including energizing secondary active transport in the midgut.[3][4] V-ATPase is composed of two domains: a peripheral V1 domain responsible for ATP hydrolysis and an integral V0 domain for proton translocation.[2] Studies have indicated that Celangulin V can bind to multiple subunits of the V-ATPase, including subunits a, H, and B, leading to the inhibition of its activity.[2][5] Molecular docking studies have been instrumental in elucidating the potential binding modes of Celangulin V and its analogs, suggesting competitive inhibition at the ATP-binding site of the AB subunit complex and a distinct binding pocket on the H subunit.[1][2][6]

Data Presentation

The following tables summarize the quantitative data from studies on the interaction between Celangulin V and its analogs with V-ATPase.

Table 1: Inhibitory Activity of Celangulin V against V-ATPase

CompoundTarget Subunit(s)Inhibition Constant (Ki)IC50MethodOrganismReference
Celangulin VA/B complex10.0 µM0.0698 mMATP Hydrolysis AssayMythimna separata[2][7]
Celangulin VH subunit--Affinity ChromatographyMythimna separata[8]
Celangulin Va, B, H subunits--Affinity ChromatographyMythimna separata[2][5]

Table 2: Insecticidal Activity of Celangulin V and Analogs

CompoundTarget OrganismActivity MetricValueComparison to Celangulin VReference
Celangulin VMythimna separataStomach Toxicity (LC50)--[9]
Compound 6.16Mythimna separataStomach Toxicity (LC50)-102-fold greater[9]
Compound 5.3Mythimna separataLC500.131 mg/mL200-fold potency enhancement[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the molecular docking of Celangulin with V-ATPase.

Protocol 1: Molecular Docking of Celangulin with V-ATPase using AutoDock Vina

This protocol outlines the steps for performing a molecular docking simulation to predict the binding pose of Celangulin V to a specific subunit of V-ATPase.

1. Preparation of the Receptor (V-ATPase Subunit) a. Obtain Protein Structure: Download the 3D structure of the target V-ATPase subunit from the Protein Data Bank (PDB) or use a homology model if a crystal structure is unavailable. For instance, the AB complex of M. separata V-ATPase has been modeled using the crystal structure of T. thermophilus V1-ATPase (PDB ID: 3w3a) as a template.[6] b. Prepare the Receptor File: i. Remove water molecules and any co-crystallized ligands not relevant to the study. ii. Add polar hydrogen atoms. iii. Assign partial charges (e.g., Gasteiger charges). iv. Save the prepared receptor structure in PDBQT format. This can be accomplished using software like AutoDockTools (ADT).[10]

2. Preparation of the Ligand (Celangulin V) a. Obtain Ligand Structure: Obtain the 3D structure of Celangulin V. This can be drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure, or downloaded from a chemical database (e.g., PubChem). b. Prepare the Ligand File: i. Assign partial charges. ii. Define rotatable bonds. iii. Save the prepared ligand structure in PDBQT format using ADT.[10]

3. Docking Simulation using AutoDock Vina a. Define the Grid Box: Define a search space (grid box) that encompasses the predicted binding site on the V-ATPase subunit. The center and dimensions of the grid box should be specified.[11] b. Create a Configuration File: Create a text file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name. c. Run AutoDock Vina: Execute the Vina program from the command line, providing the configuration file as input.[12] Vina will perform the docking and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

4. Analysis of Docking Results a. Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio Visualizer) to view the docked poses of Celangulin V within the binding site of the V-ATPase subunit.[6][13] b. Analyze Interactions: Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between Celangulin V and the amino acid residues of the V-ATPase subunit.[13] c. Validation: To validate the docking protocol, one can perform re-docking of a known inhibitor into its co-crystallized receptor structure and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[14]

Protocol 2: V-ATPase Activity Assay

This protocol describes a method to measure the ATP hydrolysis activity of V-ATPase and assess the inhibitory effect of Celangulin V.

1. Preparation of V-ATPase Enzyme a. Isolate V-ATPase from the target tissue, such as the midgut of insect larvae.[8] This typically involves homogenization, differential centrifugation to obtain a crude membrane pellet, and potentially further purification steps like affinity chromatography.

2. ATP Hydrolysis Reaction a. Prepare a reaction buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM MgCl2, 100 mM KCl, 0.25 M Sucrose, 5 µg/mL Oligomycin, 1 mM DTT).[15] b. In a microplate well or reaction tube, combine the purified V-ATPase, the reaction buffer, and the desired concentration of Celangulin V (dissolved in a suitable solvent, with a solvent control). Pre-incubate for a short period. c. Initiate the reaction by adding a known concentration of ATP.[15][16] d. Incubate the reaction at a specific temperature (e.g., 37°C) for a defined time.[16]

3. Measurement of Inorganic Phosphate (Pi) Release a. Stop the reaction (e.g., by adding a strong acid). b. Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the BIOMOL Green reagent, which forms a colored complex with Pi that can be measured spectrophotometrically.[15] c. Alternatively, a more sensitive method using radiolabeled [γ-32P]ATP can be employed, where the released 32Pi is separated and quantified.[17][18]

4. Data Analysis a. Generate a standard curve using known concentrations of phosphate to determine the amount of Pi produced in the enzymatic reactions. b. Calculate the specific activity of the V-ATPase (e.g., in µmol of Pi/min per mg of protein). c. To determine the IC50 value of Celangulin V, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (ATP) and the inhibitor (Celangulin V) and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation Receptor_Prep Receptor Preparation (V-ATPase Subunit) Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (Celangulin V) Ligand_Prep->Docking Analysis Analysis of Results (Binding Pose & Interactions) Docking->Analysis Validation Experimental Validation (V-ATPase Activity Assay) Analysis->Validation

Caption: Workflow for molecular docking and experimental validation.

VATPase_Signaling_Pathway cluster_VATPase V-ATPase Complex Celangulin Celangulin V V1 V1 Domain (ATP Hydrolysis) Celangulin->V1 Inhibition V0 V0 Domain (Proton Translocation) V1->V0 Rotational Coupling ADP_Pi ADP + Pi V1->ADP_Pi H_out H+ (Lumen) V0->H_out ATP ATP ATP->V1 H_in H+ (Cytosol) H_in->V0 Transport Energized Secondary Active Transport (e.g., K+/H+ antiport) H_out->Transport

Caption: V-ATPase function and inhibition by Celangulin V.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Celangulin Extraction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Celangulin extraction. F...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Celangulin extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Celangulin?

A1: Celangulin is typically extracted from the root bark of Celastrus angulatus. Common methods include solvent extraction techniques such as maceration, Soxhlet extraction, and reflux extraction. More advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are also being explored to improve efficiency and yield.

Q2: Which solvents are most effective for Celangulin extraction?

A2: Based on available literature, polar and medium-polar solvents are effective for Celangulin extraction. Ethanol (90-95%) is commonly used for the initial extraction from plant material.[1] Chloroform has been used for further purification of the initial extract.[1] Celangulin's solubility in various organic solvents is a key factor in solvent selection. While specific solubility data for Celangulin is limited, related compounds like betulin show good solubility in ethanol and acetone. The choice of solvent can significantly impact the extraction yield and purity of the final product.

Q3: What are the key factors that influence Celangulin extraction yield?

A3: Several factors can significantly affect the yield of Celangulin:

  • Solvent Polarity and Composition: The choice of solvent and its concentration (e.g., ethanol percentage in water) is critical.

  • Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.

  • Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of Celangulin from the plant matrix to the solvent.

  • Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, which can improve extraction efficiency.

  • Solid-to-Solvent Ratio: An optimal ratio ensures that the solvent does not become saturated, allowing for efficient extraction.

  • Extraction Method: Advanced methods like UAE and MAE can offer higher yields in shorter times compared to conventional methods.

Q4: How can I optimize my current extraction protocol for a higher Celangulin yield?

A4: To optimize your protocol, consider implementing a systematic approach such as Response Surface Methodology (RSM). RSM allows for the evaluation of multiple variables (e.g., temperature, time, solvent concentration) and their interactions to identify the optimal conditions for maximizing Celangulin yield.[2][3][4][5][6]

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis - Ensure the plant material is finely ground to increase surface area. - Consider a pre-treatment step, such as enzymatic digestion with cellulase, to break down cell walls.
Inappropriate Solvent - Test a range of solvents with varying polarities. - Optimize the ethanol concentration in your aqueous ethanol solvent.
Suboptimal Extraction Parameters - Systematically vary the temperature and extraction time to find the optimal balance between yield and potential degradation. - Adjust the solid-to-solvent ratio; a higher volume of solvent may be needed.
Degradation of Celangulin - Test the stability of Celangulin at different temperatures and pH levels to determine if degradation is occurring during extraction.[7][8] - If using heat, consider shorter extraction times or using non-thermal methods like UAE at controlled temperatures.
Impure Extract
Potential Cause Troubleshooting Steps
Co-extraction of Unwanted Compounds - Use a multi-step extraction process with solvents of different polarities to selectively extract Celangulin. - Employ a pre-extraction wash with a non-polar solvent like hexane to remove lipids and other non-polar impurities.
Inefficient Purification - Optimize your column chromatography procedure (see purification troubleshooting below). - Consider using different stationary phases or solvent systems for better separation.
Column Chromatography Purification Issues
Potential Cause Troubleshooting Steps
Poor Separation of Celangulin - Adjust the polarity of the mobile phase. A gradient elution may be more effective than isocratic elution. - Try a different adsorbent material (stationary phase) with different selectivity. - Ensure the column is packed uniformly to avoid channeling.
Celangulin Does Not Elute - The mobile phase may be too non-polar. Gradually increase the polarity of the eluting solvent. - Celangulin might have strong interactions with the stationary phase; consider a stronger solvent for elution.
Low Recovery from the Column - Celangulin may be adsorbing irreversibly to the stationary phase. Test different stationary phases. - Ensure the sample is fully dissolved before loading onto the column.

Experimental Protocols

Protocol 1: Reflux Extraction of Celangulin

This protocol is based on a patented method for Celangulin extraction.[1]

  • Preparation of Plant Material: Weigh 1 kg of powdered root bark of Celastrus angulatus.

  • Ethanol Extraction:

    • Add 3 L of 95% ethanol to the powdered bark.

    • Heat the mixture to 80°C and reflux for 2 hours.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction two more times with 2 L of 95% ethanol each time.

    • Combine the filtrates from all three extractions.

  • Solvent Evaporation: Evaporate the combined filtrate under reduced pressure to obtain a concentrated medicinal extract.

  • Chloroform Extraction:

    • To the concentrated extract, add six times the amount of chloroform.

    • Heat the mixture to 80°C and reflux for 40 minutes.

    • Filter the mixture.

    • Evaporate the chloroform under reduced pressure to obtain the crude Celangulin extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) - General Approach
  • Preparation of Plant Material: Weigh 10 g of finely powdered root bark of Celastrus angulatus.

  • Solvent Addition: Place the powder in a flask and add 200 mL of 70% ethanol (this can be optimized).

  • Ultrasonic Treatment:

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).

    • Set the extraction temperature (e.g., 40°C) and time (e.g., 30 minutes). These parameters should be optimized.

  • Filtration and Collection: After sonication, filter the mixture and collect the supernatant.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure to obtain the crude extract.

Data Presentation

The following tables provide examples of how to structure quantitative data from comparative extraction studies. While specific data for Celangulin is not available in the provided search results, these tables illustrate the expected outcomes from such experiments.

Table 1: Comparison of Extraction Methods for Bioactive Compounds (Hypothetical Data for Celangulin)

Extraction MethodExtraction Time (hours)Solvent Consumption (mL/g)Celangulin Yield (%)
Maceration48201.5
Soxhlet12152.2
UAE0.5103.1
MAE0.25103.5

Table 2: Effect of Ethanol Concentration on Celangulin Yield using UAE (Hypothetical Data)

Ethanol Concentration (%)Extraction Temperature (°C)Extraction Time (min)Celangulin Yield (%)
5040302.5
6040302.8
7040303.1
8040302.9
9040302.6

Visualizations

Experimental Workflow for Celangulin Extraction and Purification

G cluster_extraction Extraction cluster_purification Purification plant_material Powdered C. angulatus Root Bark solvent_extraction Solvent Extraction (e.g., Reflux, UAE, MAE) plant_material->solvent_extraction filtration1 Filtration solvent_extraction->filtration1 crude_extract Crude Extract filtration1->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography Load onto column fraction_collection Fraction Collection column_chromatography->fraction_collection purity_analysis Purity Analysis (e.g., HPLC) fraction_collection->purity_analysis pure_celangulin Pure Celangulin purity_analysis->pure_celangulin

Caption: Workflow for Celangulin extraction and purification.

Troubleshooting Logic for Low Celangulin Yield

G start Low Celangulin Yield check_plant_material Is plant material finely ground? start->check_plant_material grind_material Grind to a fine powder check_plant_material->grind_material No check_solvent Is the solvent optimal? check_plant_material->check_solvent Yes grind_material->check_solvent optimize_solvent Test different solvents/concentrations check_solvent->optimize_solvent No check_parameters Are extraction parameters optimized? check_solvent->check_parameters Yes optimize_solvent->check_parameters optimize_parameters Optimize temperature, time, and solid/solvent ratio (e.g., using RSM) check_parameters->optimize_parameters No check_degradation Is Celangulin degrading? check_parameters->check_degradation Yes optimize_parameters->check_degradation use_milder_conditions Use lower temperature or non-thermal method (UAE) check_degradation->use_milder_conditions Yes end Improved Yield check_degradation->end No use_milder_conditions->end

Caption: Troubleshooting logic for low Celangulin yield.

References

Optimization

Celangulin Synthesis Technical Support Center

Welcome to the technical support center for Celangulin synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the syn...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Celangulin synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and modification of Celangulin and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of Celangulin V?

A1: The total synthesis of Celangulin V is a significant challenge due to its complex molecular architecture. Key difficulties include:

  • Stereochemical Control: The molecule contains numerous stereocenters, and achieving the correct relative and absolute stereochemistry requires highly selective reactions and potentially multiple chiral resolutions.

  • Construction of the Polycyclic Core: The fused ring system, which includes a dihydroagarofuran core, is sterically hindered, making bond formations difficult.

  • Functional Group Manipulation: The presence of multiple hydroxyl and ester groups with varying reactivity necessitates a robust protecting group strategy to achieve selective modifications. The complex polyol ester structure of Celangulin V is a known hindrance to its broader application[1][2].

Q2: I am experiencing low yields in my esterification/etherification reactions with the Celangulin V core. What are the possible causes?

A2: Low yields in derivatization reactions of Celangulin V are common and can be attributed to several factors:

  • Steric Hindrance: The hydroxyl groups on the Celangulin core are sterically hindered, which can impede the approach of reagents.

  • Reagent Decomposition: The reagents used, such as acid chlorides or anhydrides, may be sensitive to moisture and can decompose before reacting with the substrate.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, some reactions may require elevated temperatures or prolonged reaction times to proceed to completion.

  • Side Reactions: The presence of multiple reactive sites can lead to the formation of undesired byproducts.

Q3: What are the best practices for purifying Celangulin V and its derivatives?

A3: Purification of these complex molecules typically involves chromatographic techniques.

  • Column Chromatography: This is the most common method. A silica gel stationary phase with a gradient elution of solvents like petroleum ether and ethyl acetate is often effective[3][4].

  • Thin Layer Chromatography (TLC): TLC is essential for monitoring reaction progress and for determining the appropriate solvent system for column chromatography[3][4].

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC can be employed.

Q4: How can I confirm the structure of my synthesized Celangulin derivatives?

A4: A combination of spectroscopic techniques is necessary for structural elucidation:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for determining the carbon-hydrogen framework and the position of substituents[3][4][5].

  • Mass Spectrometry (MS): ESI-MS is commonly used to determine the molecular weight of the synthesized compounds[3][4][5].

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying key functional groups such as hydroxyls (-OH) and esters (C=O)[3][4][5].

Troubleshooting Guides

Low Yield in Esterification Reactions
Symptom Possible Cause Suggested Solution
No or minimal product formation observed by TLC. Ineffective coupling agent or catalyst.For carboxylic acid couplings, ensure fresh N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are used. For reactions with anhydrides, ensure the pyridine solvent is dry[3][4].
Steric hindrance at the target hydroxyl group.Increase reaction temperature and/or reaction time. Consider using a more reactive acylating agent, such as an acid chloride, in the presence of a non-nucleophilic base.
Starting material is insoluble in the reaction solvent.Test different anhydrous solvents to improve solubility. A co-solvent system might be necessary.
Multiple spots on TLC, indicating side products. Reaction with multiple hydroxyl groups.Employ a protecting group strategy to selectively block more reactive hydroxyl groups before proceeding with the desired esterification.
Decomposition of starting material or product.Run the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation[5].
Challenges in Product Purification
Symptom Possible Cause Suggested Solution
Product co-elutes with starting material or impurities during column chromatography. Inappropriate solvent system.Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase that provides good separation. A shallower gradient during column chromatography may also improve resolution.
Overloading of the column.Use a larger diameter column or reduce the amount of crude product loaded.
Product appears as a streak on the TLC plate. Compound is highly polar or acidic/basic.Add a small amount of acetic acid or triethylamine to the eluent to improve the spot shape.
Product is unstable on silica gel. Decomposition on the stationary phase.Consider using a different stationary phase, such as alumina or reverse-phase silica (C18). Alternatively, minimize the time the compound spends on the column by using flash chromatography.

Experimental Protocols

Synthesis of 6-O-acetyl-Celangulin V (a representative esterification)

This protocol is adapted from the synthesis of Celangulin-V derivatives[3][4].

Materials:

  • Celangulin V

  • Acetic anhydride

  • Dry Pyridine

  • Methanol

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel (200-300 mesh)

  • TLC plates

Procedure:

  • Dissolve Celangulin V (0.15 mmol) in dry pyridine (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add acetic anhydride (1 mL) to the solution.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding methanol (1 mL).

  • Add water (50 mL) and extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (30 mL) and then with saturated sodium chloride solution (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to yield the pure product.

Quantitative Data from Derivative Synthesis

The following table summarizes data from the synthesis of various Celangulin V derivatives, providing insights into expected outcomes.

CompoundMolecular FormulaM.P. (°C)ESI-MS (M+Na)+Optical Rotation [α]D (c, solvent)KD50 (µg/g)Reference
Celangulin-VC34H46O13198-200--11 (1.03, CHCl3)301.0[5]
Derivative aC35H48O13176-178699.2987-13 (0.88, CHCl3)445.3[5]
Derivative bC36H50O1388-90713.3144-16 (0.86, CHCl3)135.9[5]
Derivative cC37H52O13160-162727.3300-15 (0.60, CHCl3)101.3[5]
Derivative dC38H54O13146-148--18 (0.89, CHCl3)966.6[5]
Derivative eC39H56O13162-164755.3613-15 (0.83, CHCl3)no activity[5]
Derivative fC37H50O13150-152725.3144-15 (1.25, CHCl3)169.0[5]

Visualizations

Logical Workflow for Celangulin V Derivative Synthesis

G cluster_start Starting Material Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Celangulin V dissolve Dissolve in Dry Pyridine start->dissolve reagent Add Acylating Agent (e.g., Acetic Anhydride) dissolve->reagent stir Stir Overnight at RT reagent->stir tlc Monitor by TLC stir->tlc quench Quench with Methanol tlc->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate column Column Chromatography concentrate->column product Pure Derivative column->product G Celangulin_V Celangulin V V_ATPase V-ATPase Celangulin_V->V_ATPase binds to and inhibits Proton_Pumping Proton Pumping (H+ Transport) V_ATPase->Proton_Pumping mediates Membrane_Potential Disruption of Membrane Potential Proton_Pumping->Membrane_Potential leads to Cell_Death Insect Midgut Cell Death Membrane_Potential->Cell_Death results in

References

Troubleshooting

Celangulin stability issues in experimental solutions

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of celangulin in experimental settings.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of celangulin in experimental settings. The information provided is based on available data and general chemical principles for sesquiterpenoid esters.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of celangulin?

A1: Celangulin is sparingly soluble in aqueous solutions but can be dissolved in organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.

Recommended Protocol for Stock Solution Preparation:

  • Weigh the desired amount of celangulin powder accurately. To ensure accuracy, especially with small quantities, use a calibrated analytical balance.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • To facilitate dissolution, you can gently warm the solution to 37°C and vortex or sonicate the vial until the celangulin is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 6 months).

Q2: I'm observing precipitation when I dilute my celangulin stock solution into my aqueous assay buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like celangulin. Here are some troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions. For instance, first, dilute the DMSO stock into a smaller volume of your buffer and then add this intermediate dilution to the final volume. This gradual change in solvent polarity can help maintain solubility.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity. However, a slightly higher DMSO concentration (up to 1%) may be necessary to maintain solubility. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • Use of a Co-solvent: In some cases, a co-solvent can help. When diluting the DMSO stock into your aqueous buffer, the presence of proteins (like BSA or serum in cell culture media) can help to keep the compound in solution.

  • Sonication: Briefly sonicating the final diluted solution can sometimes help to redissolve small precipitates.

Q3: What are the expected stability issues with celangulin in experimental solutions?

A3: Celangulin is a sesquiterpenoid ester. The ester functional groups are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2][3][4]

  • pH Sensitivity: Celangulin is expected to be most stable in neutral pH conditions (around pH 7). Both acidic (pH < 6) and basic (pH > 8) conditions can accelerate the hydrolysis of its ester bonds, leading to degradation of the compound.

  • Temperature Sensitivity: Elevated temperatures will increase the rate of chemical reactions, including hydrolysis. Therefore, it is recommended to prepare celangulin solutions fresh for each experiment and avoid prolonged storage at room temperature or higher.

  • Enzymatic Degradation: If using cell lysates or solutions containing esterases, enzymatic degradation of the ester bonds can occur.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
Possible Cause Troubleshooting Step
Degradation of celangulin in stock solution. Prepare fresh stock solutions from powder. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.
Precipitation of celangulin in assay media. Visually inspect the assay wells for any signs of precipitation after adding celangulin. Follow the recommendations in FAQ Q2 to improve solubility.
Hydrolysis of celangulin in assay buffer. Ensure the pH of your assay buffer is in the neutral range (pH 6.8-7.4). If the experimental conditions require acidic or basic pH, minimize the incubation time of celangulin in the buffer. Prepare fresh dilutions immediately before use.
Adsorption to plasticware. Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware.
Issue 2: Variability between experimental replicates.
Possible Cause Troubleshooting Step
Inhomogeneous stock solution. Ensure the stock solution is fully dissolved before making dilutions. Vortex the stock solution vial briefly before taking an aliquot.
Inaccurate pipetting of viscous DMSO stock. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions.
Inconsistent dilution. Prepare a master mix of the final diluted celangulin solution to add to all replicate wells to ensure consistency.

Experimental Protocols

Protocol 1: Preparation of Celangulin Working Solution for Cell-Based Assays

  • Thaw a single-use aliquot of your celangulin DMSO stock solution (e.g., 10 mM) at room temperature.

  • Vortex the stock solution gently for 5-10 seconds.

  • Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can add 1 µL of the 10 mM stock to 99 µL of media (to get a 100 µM intermediate solution), and then add 10 µL of this intermediate solution to 90 µL of media in your assay well.

  • Mix the final working solution thoroughly by gentle pipetting.

  • Add the working solution to your cells immediately after preparation.

Data Presentation

Storage Condition Form Recommended Temperature Duration
Long-termPowder-20°C> 1 year
Short-termPowder4°CWeeks to months
Long-termStock Solution in DMSO-80°CUp to 6 months
Short-termStock Solution in DMSO-20°CUp to 1 month
Working DilutionIn Aqueous BufferRoom Temperature or 37°CPrepare fresh, use immediately

Mandatory Visualization

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation Celangulin Powder Celangulin Powder Anhydrous DMSO Anhydrous DMSO Celangulin Powder->Anhydrous DMSO Dissolve Vortex/Sonicate Vortex/Sonicate Anhydrous DMSO->Vortex/Sonicate Stock Solution (-20°C/-80°C) Stock Solution (-20°C/-80°C) Vortex/Sonicate->Stock Solution (-20°C/-80°C) Stock Solution Stock Solution Stock Solution (-20°C/-80°C)->Stock Solution Thaw Aqueous Buffer Aqueous Buffer Stock Solution->Aqueous Buffer Dilute Intermediate Dilution Intermediate Dilution Aqueous Buffer->Intermediate Dilution Final Working Solution Final Working Solution Intermediate Dilution->Final Working Solution Final Dilution Experiment Experiment Final Working Solution->Experiment

Caption: Experimental workflow for celangulin solution preparation.

G cluster_conditions Degradation Conditions Celangulin (Ester) Celangulin (Ester) Degraded Product (Carboxylic Acid + Alcohol) Degraded Product (Carboxylic Acid + Alcohol) Celangulin (Ester)->Degraded Product (Carboxylic Acid + Alcohol) Hydrolysis Acidic pH (<6) Acidic pH (<6) Acidic pH (<6)->Celangulin (Ester) Basic pH (>8) Basic pH (>8) Basic pH (>8)->Celangulin (Ester) High Temperature High Temperature High Temperature->Celangulin (Ester) Esterases Esterases Esterases->Celangulin (Ester) G Celangulin Celangulin V-ATPase V-ATPase Celangulin->V-ATPase Binds to Inhibition of ATP Hydrolysis Inhibition of ATP Hydrolysis V-ATPase->Inhibition of ATP Hydrolysis Disruption of Ion Homeostasis Disruption of Ion Homeostasis Inhibition of ATP Hydrolysis->Disruption of Ion Homeostasis Cell Death Cell Death Disruption of Ion Homeostasis->Cell Death

References

Optimization

Technical Support Center: Troubleshooting Celangulin Bioassay Variability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Celangulin bioassays. The inf...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Celangulin bioassays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Celangulin and what are its common bioassays?

A1: Celangulin is a novel natural product extract with potential insecticidal and cytotoxic properties. Common bioassays for Celangulin include cell-based assays to determine its effect on cell viability and proliferation in various cell lines, and insecticidal bioassays to evaluate its toxicity against specific pest species. The variability in these assays can arise from multiple factors related to the experimental setup and execution.[1][2]

Q2: My Celangulin bioassay results are inconsistent between experiments. What are the likely causes?

A2: Inconsistent results in Celangulin bioassays are a common issue and can stem from several sources. Key factors to consider include variations in cell health and passage number, inconsistencies in reagent preparation and storage, and subtle changes in environmental conditions such as temperature and CO2 levels.[3][4] It is also crucial to ensure that the personnel conducting the assay are following a standardized protocol consistently.[5]

Q3: I am observing a high background signal in my cell-based assay with Celangulin. How can I reduce it?

A3: A high background signal can mask the true effect of Celangulin. This can be caused by several factors including the use of an inappropriate assay method for your chosen cell type, or interference of Celangulin with the assay reagents.[6] For instance, some compounds can auto-fluoresce, interfering with fluorescence-based readouts. Consider running a control with Celangulin and the assay reagents in the absence of cells to check for direct interference. Optimizing cell seeding density and incubation times can also help reduce background signal.[7]

Q4: The dose-response curve for Celangulin in my insecticidal bioassay is not sigmoidal. What could be the issue?

A4: An atypical dose-response curve can indicate several problems. It may be that the concentrations of Celangulin tested are not in the optimal range to observe a full dose-response. You may need to test a wider range of concentrations.[8] Another possibility is that the solvent used to dissolve Celangulin is affecting the insects, or that the exposure time is not appropriate.[9] It is also important to ensure the health and uniformity of the test insects in terms of age and developmental stage.[1]

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

Question: We are seeing significant well-to-well and plate-to-plate variability in our Celangulin cell viability assays. How can we improve our precision?

Answer: High variability can be systematic or random. A systematic approach to troubleshooting is essential.

Troubleshooting Steps:

  • Standardize Cell Culture Practices: Ensure consistent cell passage numbers, seeding densities, and growth media.[3][10] Avoid using cells that are over-confluent.[3]

  • Optimize Pipetting Technique: Inaccurate pipetting is a major source of error.[3] Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. Mix cell suspensions gently but thoroughly before plating.[3]

  • Control for Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth.[11] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[11]

  • Ensure Uniform Incubation Conditions: Inconsistent temperature or CO2 levels within the incubator can lead to variability.[12] Ensure your incubator is properly maintained and calibrated. Allow plates to equilibrate to room temperature before adding reagents if required by the protocol.[11]

  • Check for Reagent Variability: Use fresh, high-quality reagents and record lot numbers for all components. Prepare working solutions fresh for each experiment.

Summary of Key Parameters for Cell-Based Assays:

ParameterRecommendationPotential Impact of Variability
Cell Passage Number Use cells within a consistent and low passage range (e.g., 5-20).High passage numbers can lead to genetic drift and altered cellular responses.[7]
Seeding Density Optimize for a density that allows for logarithmic growth during the experiment.[3]Too low or too high densities can affect cell health and response to treatment.[7]
Incubation Time Determine the optimal incubation time for Celangulin treatment through preliminary experiments.[7]Sub-optimal incubation times can lead to underestimation or overestimation of the effect.
CO2 Levels Maintain a stable 5% CO2 environment for most mammalian cell lines.[12]Fluctuations in CO2 can alter the pH of the culture medium, affecting cell growth.[12]
Humidity Maintain a relative humidity of >95% to prevent evaporation.[12]Low humidity can lead to increased media concentration and osmotic stress on cells.[11]

Troubleshooting Workflow for Cell-Based Assay Variability

G start High Variability Observed check_cells Review Cell Culture Practices (Passage #, Confluency) start->check_cells check_pipetting Evaluate Pipetting Technique (Calibration, Consistency) check_cells->check_pipetting Cells OK resolve_cells Standardize Cell Handling check_cells->resolve_cells Inconsistent check_plate_layout Assess Plate Layout (Edge Effects) check_pipetting->check_plate_layout Pipetting OK resolve_pipetting Re-train on Pipetting check_pipetting->resolve_pipetting Inconsistent check_incubation Verify Incubator Conditions (Temp, CO2, Humidity) check_plate_layout->check_incubation Layout OK resolve_plate_layout Implement Edge Effect Controls check_plate_layout->resolve_plate_layout Edge Effects Present check_reagents Examine Reagent Quality (Lot #, Preparation) check_incubation->check_reagents Incubation OK resolve_incubation Calibrate Incubator check_incubation->resolve_incubation Fluctuations resolve_reagents Use Consistent Reagent Lots check_reagents->resolve_reagents Variable

A troubleshooting decision tree for identifying sources of variability in cell-based assays.

Issue 2: Poor Reproducibility in Insecticidal Bioassays

Question: Our insecticidal bioassays with Celangulin are showing poor reproducibility. How can we improve this?

Answer: Reproducibility in insecticidal bioassays is highly dependent on the uniformity of the test organisms and the precise control of the experimental environment.

Troubleshooting Steps:

  • Standardize Insect Rearing: Use insects of the same age, developmental stage, and sex.[1] Ensure they are reared under controlled conditions of temperature, humidity, and diet.[1]

  • Optimize Insecticide Application: The method of application (e.g., topical, film, feeding) can significantly impact results.[13] Ensure the chosen method provides consistent exposure. For film assays, ensure the insecticide is evenly coated and the solvent has fully evaporated.[9]

  • Control Environmental Conditions: Temperature and humidity during the bioassay can affect insect metabolism and their susceptibility to insecticides.[1] Conduct assays in a controlled environment.

  • Prepare Accurate Dilutions: Ensure accurate preparation of Celangulin dilutions. Use a calibrated balance and pipettes. Prepare fresh dilutions for each experiment.

  • Include Proper Controls: Always include a negative control (solvent only) to assess the effect of the vehicle on the insects. A positive control with a known insecticide can help validate the assay's performance.

Key Parameters for Insecticidal Bioassays:

ParameterRecommendationPotential Impact of Variability
Insect Age/Stage Use a synchronized population of a specific developmental stage (e.g., third-instar larvae).Different life stages can have varying susceptibility to insecticides.[1]
Temperature Maintain a constant and optimal temperature for the insect species.Temperature can influence insect metabolic rates and insecticide efficacy.[1]
Humidity Maintain a consistent relative humidity.Humidity can affect insect desiccation and overall health.
Exposure Time Standardize the duration of exposure to Celangulin.Inconsistent exposure times will lead to variable mortality rates.[8]
Solvent Use a low-toxicity solvent and allow for complete evaporation before introducing insects.Solvent toxicity can confound the results.[9]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT-based)

This protocol provides a general framework for assessing the cytotoxic effects of Celangulin on adherent cells using an MTT assay.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Perform a cell count and viability assessment.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Celangulin Treatment:

    • Prepare a stock solution of Celangulin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of Celangulin in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the Celangulin-containing medium to each well.

    • Include vehicle control wells (medium with the same concentration of solvent as the highest Celangulin concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently by pipetting.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and DMSO only).

    • Calculate cell viability as a percentage of the vehicle control.

Workflow for a Generic Cell-Based Viability Assay

G start Start Assay seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h prepare_celangulin Prepare Celangulin Serial Dilutions incubate_24h->prepare_celangulin treat_cells Treat Cells with Celangulin prepare_celangulin->treat_cells incubate_treatment Incubate for Exposure Time treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze_data Analyze Data (Calculate % Viability) read_plate->analyze_data end End Assay analyze_data->end

A generalized workflow for conducting a cell viability bioassay with Celangulin.

Protocol 2: General Insecticidal Contact Bioassay

This protocol describes a general method for assessing the toxicity of Celangulin to a target insect species using a residual film method.

  • Preparation of Treatment Vials:

    • Prepare a stock solution of Celangulin in a volatile solvent such as acetone.[9]

    • Create a series of dilutions to obtain the desired concentrations.

    • Add 1 mL of each dilution to a 20 mL glass vial.

    • Coat the entire inner surface of the vial by rolling it until the solvent evaporates completely.[8]

    • Prepare control vials using only the solvent.

  • Insect Exposure:

    • Select healthy, uniform insects of the desired age and stage.

    • Introduce a set number of insects (e.g., 10-20) into each vial.

    • Cap the vials with a breathable material to allow for air exchange while preventing escape.[8]

  • Incubation and Mortality Assessment:

    • Maintain the vials at a constant temperature and humidity suitable for the insect species.

    • Assess insect mortality at predetermined time points (e.g., 24, 48, and 72 hours).

    • Consider an insect moribund if it is unable to move in a coordinated manner when gently prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Potential Signaling Pathway Affected by Celangulin

The following diagram illustrates a hypothetical signaling pathway that could be modulated by Celangulin, leading to apoptosis. This is a generalized representation and would need to be validated experimentally.

G celangulin Celangulin receptor Cell Surface Receptor celangulin->receptor adaptor Adaptor Proteins receptor->adaptor caspase8 Caspase-8 adaptor->caspase8 bid BID caspase8->bid cleavage caspase3 Caspase-3 caspase8->caspase3 direct activation tbid tBID bid->tbid bax_bak Bax/Bak tbid->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion pore formation cytochrome_c Cytochrome c mitochondrion->cytochrome_c release apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 apoptosome Apoptosome caspase9->apoptosome assembly apoptosome->caspase3 activation apoptosis Apoptosis caspase3->apoptosis

A hypothetical extrinsic apoptosis signaling pathway potentially activated by Celangulin.

References

Troubleshooting

Technical Support Center: Optimizing Celangulin Dosage for Insect Pest Management

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Celangulin, a potent botanical insecticide. Here you will find troubleshooting a...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Celangulin, a potent botanical insecticide. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and efficacy data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is Celangulin and what is its primary mode of action?

A1: Celangulin is a group of bioactive sesquiterpene polyol esters derived from the Chinese bittersweet plant, Celastrus angulatus.[1] Its primary insecticidal action involves the disruption of midgut function in susceptible insects.[2][3] Specifically, Celangulin V targets the V-ATPase H subunit in the midgut epithelial cells, inhibiting ATP hydrolysis and disrupting ion homeostasis.[2][4][5] This leads to symptoms such as excitation, tremors, body fluid loss, and ultimately, mortality.[2]

Q2: What are the differences between Celangulin IV and Celangulin V?

A2: Celangulin IV (C-IV) and Celangulin V (C-V) are two major active components with distinct effects on insects. C-IV typically induces narcosis and body paralysis, causing the insect to lose response to external stimuli. In contrast, C-V causes extreme excitement, rapid crawling, spasms, and severe body distortion.[6] Both compounds inhibit Na+/K+-ATPase activity, but the inhibitory effect of C-IV is more pronounced than that of C-V.[4][6]

Q3: Is Celangulin effective against a broad spectrum of insect pests?

A3: Celangulin has demonstrated efficacy against a range of insect pests, particularly Lepidopteran larvae.[3] It has also been shown to be effective against species such as the red imported fire ant (Solenopsis invicta).[7] However, susceptibility can vary significantly between different insect species and even between different larval instars of the same species.[2][8]

Q4: What are the known symptoms of Celangulin neurotoxicity in insects?

A4: The neurotoxic symptoms of Celangulin can differ depending on the specific analogue. Celangulin V is known to cause excitement, tremors, and spasms.[6] Celangulin I has been shown to modulate the Ca2+ signaling pathway in the central neurons of Spodoptera exigua, leading to symptoms of anesthesia and paralysis.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected mortality in bioassays.

  • Question: I am not observing the expected mortality rates in my insect bioassays with Celangulin. What could be the issue?

  • Answer: Several factors can contribute to lower-than-expected efficacy.

    • Dosage: Ensure the concentration of Celangulin is appropriate for the target pest. The provided data tables can serve as a starting point, but optimal dosage may need to be determined empirically for your specific insect species and life stage.

    • Solubility: Celangulin, like many botanical compounds, may have low aqueous solubility. Ensure it is fully dissolved in the carrier solvent before application. Sonication or the use of a co-solvent may be necessary.

    • Compound Stability: The stability of Celangulin in your experimental setup should be considered. Prepare fresh solutions for each experiment and store stock solutions appropriately, protected from light and extreme temperatures.

    • Application Method: The method of application (e.g., topical, feeding, contact) can significantly impact efficacy. Ensure uniform application and that the insects are adequately exposed to the treatment.

    • Insect Health and Age: The age, developmental stage, and overall health of the test insects can influence their susceptibility.[8] Use a consistent and healthy population for your assays.

Issue 2: Precipitation or crystallization of Celangulin in stock solutions or bioassays.

  • Question: I am observing precipitation in my Celangulin stock solution. How can I prevent this?

  • Answer: Crystallization can be an issue with some pesticide formulations, especially when diluted in water.[9][10]

    • Solvent Choice: Celangulin is more soluble in organic solvents. If using an aqueous solution for your bioassay, prepare a high-concentration stock in a suitable organic solvent (e.g., acetone, DMSO) and then dilute it to the final concentration, ensuring the final solvent concentration is not harmful to the insects.

    • Formulation Aids: For experimental formulations, the use of emulsifiers or anti-crystallization agents may be necessary.[10][11]

    • Temperature: Store stock solutions at a stable temperature as temperature fluctuations can promote crystallization.[11]

Issue 3: Contradictory symptoms observed in treated insects.

  • Question: My treated insects are showing a mix of paralysis and hyperactivity. Is this normal?

  • Answer: This could be due to the presence of different Celangulin analogues in your sample. As noted, Celangulin IV and V induce different symptoms (paralysis vs. hyperactivity).[6] If you are not using a purified form of a single Celangulin isomer, a mixed response is possible. Ensure the purity of your test compound if a specific symptomatic response is expected.

Quantitative Data on Celangulin Efficacy

The following tables summarize the available quantitative data on the efficacy of Celangulin against various insect pests. It is important to note that direct comparisons between studies may be challenging due to differing methodologies.

Table 1: Lethal Dose (LD50) and Lethal Time (LT50) of Celangulin against Solenopsis invicta (Red Imported Fire Ant)

Parameter12h24h36h48h
LD50 (ng/ant) 0.0860.0460.0390.035
LD95 (ng/ant) 0.3510.1190.1060.093

Data from a study on the contact toxicity of Celangulin on large workers of S. invicta.[8]

Table 2: Mortality of Mythimna separata (Oriental Armyworm) Larvae Treated with Celangulin V Derivatives

CompoundConcentration (mg/mL)Mortality (%)
Celangulin-V Derivative 1.1 (acetyl)1075.0
Celangulin-V Derivative 1.2 (propionyl)1083.3

Data from a study on third-instar larvae of M. separata.[12][13]

Table 3: Knockdown Dose (KD50) of a Celangulin V Derivative against Mythimna separata

CompoundKD50 (µg/g)
Celangulin-V Derivative 1-6231.2

Data from a study on third-instar larvae of M. separata.[14]

Experimental Protocols

General Protocol for Insecticide Bioassay (Leaf Dip Method)

This protocol is a generalized procedure and should be optimized for the specific insect pest and experimental objectives.

  • Preparation of Celangulin Solutions:

    • Prepare a stock solution of Celangulin in an appropriate solvent (e.g., acetone).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations for the dose-response curve. Include a solvent-only control.

  • Leaf Preparation:

    • Select fresh, undamaged leaves from the host plant of the target insect.

    • Wash the leaves with distilled water and allow them to air dry completely.

  • Treatment Application:

    • Using forceps, dip each leaf into the respective Celangulin dilution (or control solution) for a consistent duration (e.g., 10-30 seconds).

    • Allow the leaves to air dry completely in a fume hood to ensure the solvent evaporates.

  • Insect Exposure:

    • Place the treated leaves individually into ventilated containers (e.g., Petri dishes with moistened filter paper).

    • Introduce a known number of test insects (of a specific instar/age) into each container.

  • Incubation and Observation:

    • Maintain the containers under controlled environmental conditions (temperature, humidity, photoperiod).

    • Record mortality at predetermined time intervals (e.g., 24, 48, 72 hours). Mortality is typically defined as the inability of the insect to make a coordinated movement when prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Use probit analysis or a similar statistical method to calculate the LC50 (lethal concentration) or LD50 (lethal dose) values.

Visualizations

Diagram 1: Proposed Signaling Pathway of Celangulin V in Insect Midgut Cells

Celangulin_V_Pathway Celangulin_V Celangulin V V_ATPase V-ATPase (H subunit) Celangulin_V->V_ATPase binds to ATP_Hydrolysis ATP Hydrolysis V_ATPase->ATP_Hydrolysis inhibition of Ion_Gradient Disrupted Ion Gradient (H+) ATP_Hydrolysis->Ion_Gradient leads to Midgut_Lumen_pH Altered Midgut Lumen pH Ion_Gradient->Midgut_Lumen_pH causes Cell_Damage Epithelial Cell Damage Midgut_Lumen_pH->Cell_Damage induces Insect_Mortality Insect Mortality Cell_Damage->Insect_Mortality results in LC50_Workflow Prep_Solutions Prepare Celangulin Serial Dilutions Treat_Leaves Leaf Dip Bioassay Prep_Solutions->Treat_Leaves Expose_Insects Introduce Target Insects Treat_Leaves->Expose_Insects Incubate Incubate under Controlled Conditions Expose_Insects->Incubate Record_Mortality Record Mortality (e.g., 24, 48, 72h) Incubate->Record_Mortality Data_Analysis Probit Analysis Record_Mortality->Data_Analysis LC50_Value Determine LC50 Value Data_Analysis->LC50_Value

References

Optimization

Celangulin Solubility Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving solubility challenges encountered with Celangulin. Frequently Asked Questions (F...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving solubility challenges encountered with Celangulin.

Frequently Asked Questions (FAQs)

Q1: What is Celangulin and why is its solubility a concern?

A1: Celangulin is a natural sesquiterpene polyol ester derived from plants of the Celastrus genus, notably Celastrus angulatus. It is recognized for its potent insecticidal properties. Structurally, it is a complex, non-alkaloidal molecule, which contributes to its limited solubility in aqueous solutions and some common organic solvents, posing a challenge for in vitro and in vivo experimental setups.

Q2: In which solvents is Celangulin known to be soluble?

A2: Celangulin is reported to be insoluble in water but soluble in several organic solvents. It is easily soluble in medium polar solvents like aromatic hydrocarbons and ethyl acetate, and also soluble in polar solvents such as methanol. For laboratory use, dimethyl sulfoxide (DMSO) and acetone are commonly used to prepare stock solutions.[1][2]

Q3: Are there any general tips for improving the solubility of Celangulin?

A3: Yes. For challenging batches, gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[3] It is crucial to ensure the compound is stored in a cool, dry, and sealed condition to maintain its integrity.[3]

Q4: What is the primary mechanism of action for Celangulin?

A4: Celangulin primarily acts as an inhibitor of V-ATPase and Na+/K+-ATPase in insects.[4] By targeting these essential ion pumps, it disrupts ion gradients across cell membranes, leading to physiological and cellular dysfunction in the target pests.

Troubleshooting Guide for Celangulin Solubility

This guide addresses common issues encountered when preparing Celangulin solutions for experimental use.

Problem: Precipitate forms when diluting a Celangulin stock solution in an aqueous buffer.

  • Cause: Celangulin is poorly soluble in water. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the Celangulin may precipitate out as the solvent polarity increases.

  • Solution:

    • Reduce the final concentration: The final concentration of Celangulin in the aqueous buffer may be too high. Try lowering the final concentration.

    • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is as high as experimentally permissible without causing off-target effects.

    • Use a surfactant: Consider the addition of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer to improve the solubility of Celangulin. The concentration of the surfactant should be optimized for your specific assay.

    • Stepwise dilution: Instead of a single dilution step, try a serial dilution approach, gradually increasing the proportion of the aqueous buffer.

Problem: Celangulin powder is not dissolving in the chosen organic solvent.

  • Cause: The concentration may be too high for the selected solvent, or the dissolution process may be slow.

  • Solution:

    • Verify the solvent: Confirm that you are using a recommended solvent such as DMSO or acetone.[1][2]

    • Apply gentle heating: Warm the solution to 37°C to increase the solubility.[3]

    • Use sonication: Place the vial in an ultrasonic bath for short intervals to aid in the dissolution process.[3]

    • Increase the solvent volume: If the above steps do not work, you may need to increase the volume of the solvent to prepare a less concentrated stock solution.

Quantitative Solubility Data

The following table summarizes the available solubility data for Celangulin V.

SolventConcentrationSourceNotes
WaterInsoluble
MethanolSolubleQuantitative data not specified.
Ethyl AcetateEasily SolubleQuantitative data not specified.
Aromatic HydrocarbonsEasily SolubleQuantitative data not specified.
Acetone10 mg/mL[1][5]Used for insecticidal bioassays.
Dimethyl Sulfoxide (DMSO)25 mg/mL[2]Prepared for force-feeding larvae in experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Celangulin V Stock Solution in Acetone

  • Materials:

    • Celangulin V powder

    • Anhydrous acetone

    • Sterile microcentrifuge tube or glass vial

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Weigh out 10 mg of Celangulin V powder and place it into a sterile vial.

    • Add 1 mL of anhydrous acetone to the vial.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If the powder is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C for several months.[3]

Protocol 2: Preparation of a 25 mg/mL Celangulin V Stock Solution in DMSO

  • Materials:

    • Celangulin V powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tube or glass vial

    • Vortex mixer

    • Water bath or incubator at 37°C (optional)

  • Procedure:

    • Weigh out 25 mg of Celangulin V powder and place it into a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly for 2-3 minutes.

    • If needed, warm the vial at 37°C for 10-15 minutes to aid dissolution.[3]

    • Vortex again until the solution is clear.

    • Store the stock solution at -20°C.

Visualizations

G cluster_start cluster_solvents Solvent Selection cluster_troubleshooting Troubleshooting cluster_end start Start: Need to dissolve Celangulin solvent_choice Choose primary solvent: DMSO or Acetone start->solvent_choice add_solvent Add solvent to Celangulin powder solvent_choice->add_solvent vortex Vortex thoroughly add_solvent->vortex check_dissolution Is the solution clear? vortex->check_dissolution heat_sonicate Warm to 37°C and/or sonicate check_dissolution->heat_sonicate No end_success Success: Celangulin is dissolved check_dissolution->end_success Yes recheck Re-check for dissolution heat_sonicate->recheck dilute Consider preparing a more dilute stock recheck->dilute No recheck->end_success Yes end_fail Failure: Re-evaluate protocol dilute->end_fail

Caption: Experimental workflow for dissolving Celangulin.

G cluster_solutions start Celangulin Solubility Issue precipitate_aq Precipitate in aqueous buffer? start->precipitate_aq not_dissolving_organic Not dissolving in organic solvent? precipitate_aq->not_dissolving_organic No lower_conc Lower final concentration precipitate_aq->lower_conc Yes check_solvent Using DMSO or Acetone? not_dissolving_organic->check_solvent Yes use_surfactant Add a surfactant (e.g., Tween® 80) lower_conc->use_surfactant step_dilution Use stepwise dilution use_surfactant->step_dilution solution1 Solution Clear step_dilution->solution1 heat_sonicate Warm to 37°C and/or sonicate check_solvent->heat_sonicate Yes switch_solvent Switch to a recommended solvent check_solvent->switch_solvent No increase_volume Increase solvent volume heat_sonicate->increase_volume increase_volume->solution1 switch_solvent->solution1

Caption: Troubleshooting decision tree for Celangulin solubility.

G cluster_celangulin cluster_membrane Cell Membrane cluster_effects Downstream Effects celangulin Celangulin vatpase V-ATPase celangulin->vatpase inhibits nakatpase Na+/K+-ATPase celangulin->nakatpase inhibits ion_gradient Disruption of Ion Gradients (H+, Na+, K+) vatpase->ion_gradient nakatpase->ion_gradient membrane_potential Alteration of Membrane Potential ion_gradient->membrane_potential cellular_dysfunction Cellular Dysfunction membrane_potential->cellular_dysfunction cell_death Cell Death / Paralysis cellular_dysfunction->cell_death

Caption: Proposed signaling pathway for Celangulin's mechanism of action.

References

Troubleshooting

Technical Support Center: Interpreting Unexpected Results in Celangulin Experiments

Welcome to the technical support center for Celangulin research. This resource is designed for researchers, scientists, and drug development professionals investigating the potential therapeutic applications of Celanguli...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Celangulin research. This resource is designed for researchers, scientists, and drug development professionals investigating the potential therapeutic applications of Celangulin, a known V-ATPase inhibitor. While historically studied for its insecticidal properties, its mechanism of action suggests plausible applications in other areas of cell biology, including oncology. This guide provides troubleshooting for unexpected results you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for Celangulin?

A1: Celangulin V is a natural compound known to be a potent inhibitor of Vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPases are proton pumps essential for acidifying intracellular compartments like lysosomes and for regulating intracellular and extracellular pH.[1][2] In insects, this inhibition disrupts midgut function, leading to cell death.[1][2] In vertebrate cells, V-ATPase is crucial for processes such as protein degradation, receptor recycling, and autophagy, and its dysregulation is implicated in diseases like cancer.

Q2: Why am I observing high cytotoxicity in my cancer cell line with Celangulin, and is this expected?

A2: High cytotoxicity is a plausible outcome. V-ATPases are often overexpressed in cancer cells and contribute to an acidic tumor microenvironment, which promotes invasion, metastasis, and drug resistance. By inhibiting V-ATPase, Celangulin can disrupt these processes and induce cancer cell death.

Q3: Are there any known off-target effects of Celangulin?

A3: Besides its primary target, V-ATPase, some studies on insects have suggested that Celangulin and its analogs may also affect other ion pumps, such as Na+/K+-ATPase, although this effect might be less pronounced.[3] When studying Celangulin in a new biological context, it is crucial to consider the possibility of other off-target effects.

Q4: I am seeing an increase in autophagy markers after Celangulin treatment. Is this a sign of cell death or a resistance mechanism?

A4: This is an excellent question and a known complexity of targeting V-ATPase. V-ATPase inhibition can interfere with the fusion of autophagosomes and lysosomes, leading to an accumulation of autophagic vesicles. This can be interpreted as either an induction of autophagy or a blockage of the autophagic flux. This disruption can be a mechanism of cell death, but in some contexts, it may also act as a survival mechanism. Further experiments, such as autophagy flux assays, are recommended to distinguish between these possibilities.

Troubleshooting Guides

Issue 1: Inconsistent or Paradoxical Results in Cell Viability Assays (e.g., MTT, XTT)

You may observe that at certain concentrations, Celangulin appears to increase metabolic activity, or your results show high variability between replicates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Blank Readings Ensure the medium used for blanks is free of contamination (bacteria, yeast). Some media components, like ascorbic acid, can reduce MTT, leading to false positives. Incubate the plate in the dark.[2]
Paradoxical Increase in Metabolic Activity Apoptotic cells can sometimes show a temporary increase in metabolic activity and mitochondrial respiration.[4] Consider complementing the MTT assay with a direct measure of cell death, such as an Annexin V/PI assay, to clarify the cellular outcome.
Variability Between Replicates Inconsistent cell seeding is a common issue. Ensure your cell suspension is homogenous before plating. Also, be mindful of the "edge effect" in 96-well plates, where wells on the perimeter are more prone to evaporation. It is good practice to fill outer wells with sterile PBS or media and not use them for experimental samples.
Drug-Medium Interaction Celangulin, being a natural product, might interact with components in the cell culture medium. Run controls with Celangulin in cell-free medium to check for any direct reduction of the viability reagent.
Issue 2: Difficulty in Interpreting Apoptosis Assay Results (e.g., Annexin V/PI Staining)

You might see a "smear" of cell populations, a lack of a distinct early apoptotic population (Annexin V positive, PI negative), or a large double-positive (late apoptotic/necrotic) population even at early time points.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Rapid Induction of Necrosis High concentrations of Celangulin may induce rapid and widespread cell death that bypasses the early stages of apoptosis. This can result in a large Annexin V and PI double-positive population. Perform a dose-response and time-course experiment to find optimal conditions where a distinct apoptotic population can be observed.[1][3]
Harsh Cell Handling Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false positives for PI staining. Use a gentle cell detachment method and handle cells with care.[5]
Apoptotic Cells Lost in Supernatant Apoptotic cells can detach from the culture plate. Always collect the supernatant and combine it with the adherent cells before staining to avoid underrepresenting the apoptotic population.[5]
Reagent or Staining Issues Ensure your Annexin V binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.[5] Also, confirm that your reagents have been stored correctly and are not expired.
Issue 3: Unexpected Changes in NF-κB Signaling

You may observe an unexpected activation or inhibition of the NF-κB pathway in your Western blot analysis after Celangulin treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cellular Stress Response V-ATPase inhibition can lead to cellular stress, including changes in intracellular pH and reactive oxygen species (ROS) production. These stress responses can, in turn, modulate NF-κB signaling. It is advisable to measure markers of cellular stress alongside NF-κB activation.
Crosstalk with Other Pathways V-ATPase activity is linked to several signaling pathways, including mTOR and AMPK. Inhibition of V-ATPase can lead to the stabilization of HIF-1α and activation of AMPK, both of which can have downstream effects on NF-κB.[6] Consider investigating these related pathways to understand the context of the NF-κB modulation.
Incorrect Subcellular Fractionation NF-κB activation involves its translocation from the cytoplasm to the nucleus. Ensure your subcellular fractionation protocol is effective in separating cytoplasmic and nuclear fractions. Use loading controls specific to each fraction (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus) to verify the purity of your lysates.
Transient Activation NF-κB activation can be transient. If you are only looking at one time point, you might miss the peak of activation or inhibition. A time-course experiment is recommended to capture the dynamics of NF-κB signaling in response to Celangulin.

Data Presentation

Table 1: Representative IC50 Values of V-ATPase Inhibitors in Various Cancer Cell Lines

The following table provides examples of the half-maximal inhibitory concentration (IC50) for well-characterized V-ATPase inhibitors in different cancer cell lines. This can serve as a reference for the expected potency of compounds targeting V-ATPase.

V-ATPase InhibitorCancer Cell LineIC50 (nM)Reference
Archazolid AJurkat (T-cell leukemia)0.56[7]
Archazolid ACEM (T-cell leukemia)0.51[7]
Bafilomycin A1HCT-116 (Colon Cancer)~5[8]
Concanamycin APanc-1 (Pancreatic Cancer)~10[6]

Note: The IC50 values for Celangulin in cancer cell lines are not yet widely established and will need to be determined empirically.

Experimental Protocols & Visualizations

V-ATPase and Downstream Signaling

Inhibition of V-ATPase by Celangulin can lead to a cascade of downstream effects. A primary consequence is the disruption of intracellular pH homeostasis, which can trigger a cellular stress response. This may involve the activation of AMPK and stabilization of HIF-1α, which in turn can influence other pathways, including NF-κB. The following diagram illustrates this hypothetical signaling cascade.

V_ATPase_Signaling Celangulin Celangulin V_ATPase V-ATPase Celangulin->V_ATPase Inhibition pH_disruption Disruption of pH Homeostasis (Lysosomal & Cytosolic pH) V_ATPase->pH_disruption Cellular_Stress Cellular Stress (e.g., ROS) pH_disruption->Cellular_Stress Autophagy Autophagy Modulation pH_disruption->Autophagy AMPK AMPK Activation Cellular_Stress->AMPK HIF1a HIF-1α Stabilization Cellular_Stress->HIF1a NFkB NF-κB Pathway Modulation Cellular_Stress->NFkB AMPK->NFkB HIF1a->NFkB Apoptosis Apoptosis NFkB->Apoptosis Autophagy->Apoptosis

Celangulin's impact on V-ATPase and downstream pathways.
Troubleshooting Logic for Unexpected Cell Viability Results

When encountering unexpected data in a cell viability assay after Celangulin treatment, a systematic approach to troubleshooting is necessary. The following workflow can help identify the source of the issue.

Viability_Troubleshooting Start Unexpected Viability Result (e.g., high variability, low signal) Check_Controls Review Controls: - Blanks - Untreated cells - Positive control Start->Check_Controls Controls_OK Controls OK? Check_Controls->Controls_OK Check_Assay_Params Review Assay Parameters: - Cell density - Incubation times - Reagent concentrations Controls_OK->Check_Assay_Params Yes Fix_Controls Troubleshoot Controls: - Check for contamination - Prepare fresh reagents Controls_OK->Fix_Controls No Params_OK Parameters Optimal? Check_Assay_Params->Params_OK Consider_Mechanism Consider Biological Mechanism: - Apoptosis vs. Necrosis - Autophagy induction - Metabolic shifts Params_OK->Consider_Mechanism Yes Optimize_Assay Optimize Assay Parameters: - Titrate cell number - Time course experiment Params_OK->Optimize_Assay No Perform_Ortho_Assay Perform Orthogonal Assay (e.g., Annexin V, Caspase activity) Consider_Mechanism->Perform_Ortho_Assay

A logical workflow for troubleshooting viability assays.
Protocol: Annexin V/PI Apoptosis Assay

This protocol is for the detection of apoptosis by flow cytometry.

Reagents:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Induce apoptosis in your cells with Celangulin at the desired concentrations and for the desired duration. Include an untreated control.

  • Harvest the cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation buffer. Collect any floating cells from the supernatant.

  • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (or cells with compromised membranes due to handling)

References

Optimization

Technical Support Center: Method Refinement for Celangulin Binding Affinity Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Celangulin binding affinity assays. The information is tailored for scientists and drug dev...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Celangulin binding affinity assays. The information is tailored for scientists and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of Celangulin?

Celangulin V, an insecticidal natural product, primarily targets the Vacuolar-type H+-ATPase (V-ATPase) in insect midgut cells.[1][2][3] It has been shown to bind to subunits a, H, and B of the V-ATPase.[2][3] Additionally, there is evidence suggesting that Celangulin compounds can also inhibit Na+/K+-ATPase activity.

Q2: What is the mechanism of action of Celangulin on V-ATPase?

Celangulin V acts as a competitive inhibitor of ATP hydrolysis at the V-ATPase.[2][4] Molecular docking studies suggest that it binds to the ATP binding site on the V-ATPase complex, thereby preventing the enzyme from utilizing ATP for proton transport.[2][4] This inhibition disrupts the proton gradient across the cell membrane, leading to insecticidal effects.[2]

Q3: What types of assays can be used to measure Celangulin binding affinity?

Several assay formats can be adapted to measure the binding affinity of Celangulin to its target ATPases. These include:

  • ATP Hydrolysis Inhibition Assay: Measures the reduction in ATP hydrolysis by the target enzyme in the presence of Celangulin.

  • Fluorescence Polarization (FP) Assay: A homogeneous assay that can be developed if a suitable fluorescent probe is available that binds to the ATP binding site.

  • Radioligand Binding Assay: A highly sensitive method that requires a radiolabeled ligand that binds to the same site as Celangulin.

  • Affinity Chromatography: Used to isolate and identify Celangulin-binding proteins.

Troubleshooting Guides

ATP Hydrolysis Inhibition Assay

This assay measures the functional consequence of Celangulin binding, i.e., the inhibition of ATPase activity.

Issue: High background signal or no significant inhibition.

Possible Cause Troubleshooting Step
Reagent Contamination Ensure all buffers and reagents are freshly prepared and free of contaminating ATP or phosphatases.
Inactive Enzyme Verify the activity of your V-ATPase or Na+/K+-ATPase preparation using a known inhibitor (e.g., bafilomycin A1 for V-ATPase, ouabain for Na+/K+-ATPase).
Celangulin Solubility Celangulin has low aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the assay buffer. Perform a solvent tolerance test to ensure the final solvent concentration does not inhibit the enzyme.
Incorrect Assay Conditions Optimize pH, temperature, and incubation time. Ensure the ATP concentration is near the Km of the enzyme for competitive inhibition studies.

Issue: High variability between replicates.

Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible to minimize variations.
Incomplete Mixing Ensure thorough mixing of all components in the assay wells.
Plate Edge Effects Avoid using the outer wells of the microplate, or ensure they are filled with buffer to maintain a humid environment and minimize evaporation.
Fluorescence Polarization (FP) Assay

A competitive FP assay would involve a fluorescently labeled ligand (tracer) that binds to the ATPase, which is then displaced by Celangulin.

Issue: Low FP signal or small assay window.

Possible Cause Troubleshooting Step
Inappropriate Fluorescent Probe The fluorescent probe should have high affinity for the target and its fluorescence polarization should be sensitive to binding. Consider using fluorescent ATP analogs.
Suboptimal Tracer Concentration The tracer concentration should be at or below its Kd for the target protein to ensure it can be effectively displaced.
Low Protein Concentration The concentration of the ATPase should be sufficient to bind a significant fraction of the tracer. Titrate the protein concentration to find the optimal level.
Autofluorescence Celangulin or other buffer components may be autofluorescent. Measure the fluorescence of all components individually to identify and subtract background.

Issue: High non-specific binding of the tracer.

Possible Cause Troubleshooting Step
Hydrophobic Interactions The tracer may be binding non-specifically to the assay plate or other proteins. Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer.
Ionic Interactions Optimize the salt concentration of the assay buffer to reduce non-specific electrostatic interactions.
Radioligand Binding Assay

This assay measures the displacement of a radiolabeled ligand from the target by Celangulin. A common radioligand for Na+/K+-ATPase is [3H]ouabain.

Issue: High non-specific binding.

Possible Cause Troubleshooting Step
Radioligand Sticking to Filters Pre-soak the filter plates in a solution of 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
Insufficient Washing Increase the number and volume of washes to remove unbound radioligand more effectively. Ensure the wash buffer is cold to slow dissociation of the specific binding.
Radioligand Purity Ensure the radioligand is not degraded. Purity can be checked by thin-layer chromatography (TLC).

Issue: Low specific binding signal.

Possible Cause Troubleshooting Step
Low Receptor Density Increase the amount of membrane preparation in the assay.
Radioligand Concentration Too Low While the concentration should be around the Kd, ensure it is high enough to give a detectable signal above background.
Loss of Receptor Activity Prepare fresh membrane fractions and store them properly at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

ATP Hydrolysis Inhibition Assay for V-ATPase

This protocol is adapted from studies on Celangulin V's inhibitory effect.

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.0), 5 mM MgCl2.

  • Prepare Enzyme: Use purified insect midgut V-ATPase or a recombinant subunit complex.

  • Prepare Celangulin V Stock: Dissolve Celangulin V in DMSO to a high concentration (e.g., 10 mM).

  • Assay Setup (96-well plate):

    • Control Wells: 40 µL Assay Buffer + 10 µL Enzyme + 10 µL DMSO.

    • Test Wells: 40 µL Assay Buffer + 10 µL Enzyme + 10 µL Celangulin V dilution series in DMSO.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 40 µL of ATP solution (in Assay Buffer) to all wells to a final concentration near the Km of the enzyme.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction & Measure Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Calculate the percent inhibition for each Celangulin V concentration and determine the IC50 value.

Data Presentation

Table 1: Example Data for Celangulin V Inhibition of V-ATPase Activity

Celangulin V (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.1
125.8 ± 3.5
1052.1 ± 4.2
5085.6 ± 2.9
10095.3 ± 1.8

Signaling Pathway and Experimental Workflow Diagrams

V_ATPase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer and Reagents setup Set up Assay Plate: Control and Test Wells prep_reagents->setup prep_enzyme Prepare V-ATPase (e.g., from insect midgut) prep_enzyme->setup prep_celangulin Prepare Celangulin V Stock Solution (in DMSO) prep_celangulin->setup preincubate Pre-incubate with Celangulin V setup->preincubate start_reaction Initiate Reaction with ATP preincubate->start_reaction incubate Incubate at 37°C start_reaction->incubate measure_pi Measure Inorganic Phosphate (Pi) incubate->measure_pi calc_inhibition Calculate % Inhibition measure_pi->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for V-ATPase Inhibition Assay.

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane NaK_ATPase Na+/K+-ATPase Src Src Kinase NaK_ATPase->Src activates PI3K PI3K NaK_ATPase->PI3K activates Ion_Gradient Disrupted Ion Gradient (Na+, K+) NaK_ATPase->Ion_Gradient inhibition EGFR EGFR Src->EGFR transactivates ROS ROS Production Src->ROS Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression (Cell Growth, Proliferation) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Insecticidal Activity of Celangulin and Synthetic Pesticides

For Researchers, Scientists, and Drug Development Professionals The search for effective and environmentally benign insecticides is a continuous endeavor in agricultural science. This guide provides a detailed comparison...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for effective and environmentally benign insecticides is a continuous endeavor in agricultural science. This guide provides a detailed comparison of the insecticidal activity of Celangulin, a natural product derived from Celastrus angulatus, with several widely used synthetic pesticides: chlorpyrifos, emamectin benzoate, cypermethrin, and lufenuron. This comparison is based on available experimental data, focusing on their mechanisms of action and toxicity against key insect pests.

Executive Summary

Celangulin, a sesquiterpene polyol ester, exhibits potent insecticidal properties primarily by targeting the V-ATPase in the midgut of lepidopteran larvae, leading to disruption of ion homeostasis and cell death.[1][2][3][4] In contrast, the selected synthetic pesticides act on different molecular targets within the insect's nervous or developmental systems. Chlorpyrifos is an organophosphate that inhibits acetylcholinesterase,[1][5][6] emamectin benzoate targets glutamate-gated chloride channels,[7][8][9][10][11] cypermethrin is a pyrethroid that modulates sodium channels,[12][13][14][15] and lufenuron is an insect growth regulator that inhibits chitin synthesis.[16][17][18][19][20]

Quantitative comparisons of toxicity, as measured by LD50 and LC50 values, indicate that the efficacy of these compounds is species-dependent. This guide presents available data for relevant insect species to facilitate a direct comparison.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available quantitative data on the insecticidal activity of Celangulin and the selected synthetic pesticides against various insect pests. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and target species.

CompoundInsect SpeciesParameterValueReference
Celangulin VMythimna separata (5th instar larvae)LD50 (oral)1.33 µg/mg[21]
Celangulin V derivative (1.1)Mythimna separata (3rd instar larvae)Mortality (10 mg/mL)75.0%[22][23][24]
Celangulin V derivative (1.2)Mythimna separata (3rd instar larvae)Mortality (10 mg/mL)83.3%[22][23][24]
Celangulin V derivative (b)Mythimna separata (3rd instar larvae)KD50135.9 µg/g[25]
Celangulin V derivative (c)Mythimna separata (3rd instar larvae)KD50101.33 µg/g[25]
Celangulin V derivative (1-6)Mythimna separata (3rd instar larvae)KD50231.2 µg/g[26]
CompoundInsect SpeciesParameterValue (ppm)Reference
ChlorpyrifosSpodoptera littoralis (2nd instar larvae, lab strain)LC501.04[27]
ChlorpyrifosSpodoptera littoralis (4th instar larvae, lab strain)LC503.82[27]
ChlorpyrifosSpodoptera littoralis (2nd instar larvae, field strain)LC502.94[27]
ChlorpyrifosSpodoptera littoralis (4th instar larvae, field strain)LC505.48[27]
Emamectin benzoateSpodoptera littoralis (2nd instar larvae, lab strain)LC501.16[27]
Emamectin benzoateSpodoptera littoralis (4th instar larvae, lab strain)LC503.01[27]
Emamectin benzoateSpodoptera littoralis (2nd instar larvae, field strain)LC502.86[27]
Emamectin benzoateSpodoptera littoralis (4th instar larvae, field strain)LC504.95[27]
LufenuronSpodoptera littoralis (2nd instar larvae, lab strain)LC502.73[27]
LufenuronSpodoptera littoralis (4th instar larvae, lab strain)LC504.54[27]
LufenuronSpodoptera littoralis (2nd instar larvae, field strain)LC503.26[27]
LufenuronSpodoptera littoralis (4th instar larvae, field strain)LC506.67[27]
LufenuronHelicoverpa armigeraLC500.99 mg/L[28]
CypermethrinHelicoverpa armigera (6th instar larvae)LC5080.38 mg a.i./L[28]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

Oral Toxicity Bioassay for Celangulin V against Mythimna separata

This protocol is based on the methodology described by Zhang et al. (2014).[21]

  • Insect Rearing: Mythimna separata larvae are reared on fresh corn leaves under controlled laboratory conditions.

  • Test Substance Preparation: Celangulin V is dissolved in acetone to prepare a series of concentrations.

  • Application: A specific volume of the Celangulin V solution is applied to a leaf disc. After the solvent evaporates, a single fifth-instar larva, previously starved for 2-4 hours, is introduced to the treated leaf disc.

  • Observation: Larvae are observed for mortality at 24, 48, and 72 hours post-treatment. The LD50 values are calculated using probit analysis.

Leaf-Dip Bioassay for Synthetic Pesticides against Spodoptera littoralis

This protocol is a standard method for evaluating the efficacy of insecticides.

  • Insect Rearing: Spodoptera littoralis larvae are reared on an artificial diet or castor bean leaves in a controlled environment.

  • Pesticide Solutions: Commercial formulations of chlorpyrifos, emamectin benzoate, and lufenuron are diluted with water to obtain a range of concentrations.

  • Leaf Treatment: Castor bean leaf discs are dipped into the respective pesticide solutions for a specified time (e.g., 10-20 seconds) and then allowed to air dry. Control leaves are dipped in water.

  • Exposure: Second or fourth instar larvae are placed on the treated leaf discs in Petri dishes.

  • Data Collection: Mortality is recorded at specified intervals (e.g., 24, 48, 72 hours). The LC50 values are then determined using probit analysis.[27]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways and mechanisms of action for Celangulin and the compared synthetic pesticides.

Celangulin_Pathway cluster_midgut Insect Midgut Epithelial Cell Celangulin_V Celangulin V V_ATPase V-ATPase (H, A, and B subunits) Celangulin_V->V_ATPase Binds to Proton_Pump_Inhibition Inhibition of Proton Pump V_ATPase->Proton_Pump_Inhibition Ion_Imbalance Disruption of Ion Gradient (pH) Proton_Pump_Inhibition->Ion_Imbalance Cell_Swelling Cell Swelling and Lysis Ion_Imbalance->Cell_Swelling Insect_Death Insect Death Cell_Swelling->Insect_Death

Caption: Mechanism of action of Celangulin V.

Synthetic_Pesticides_Pathways cluster_chlorpyrifos Chlorpyrifos cluster_emamectin Emamectin Benzoate cluster_cypermethrin Cypermethrin cluster_lufenuron Lufenuron Chlorpyrifos Chlorpyrifos AChE Acetylcholinesterase (AChE) Chlorpyrifos->AChE Inhibits ACh_Accumulation Acetylcholine Accumulation AChE->ACh_Accumulation Prevents breakdown of Acetylcholine Overstimulation Continuous Nerve Stimulation ACh_Accumulation->Overstimulation Paralysis_Death_C Paralysis & Death Overstimulation->Paralysis_Death_C Emamectin Emamectin Benzoate GluCl Glutamate-gated Chloride Channels (GluCl) Emamectin->GluCl Activates Cl_Influx Increased Chloride Ion Influx GluCl->Cl_Influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cells Cl_Influx->Hyperpolarization Paralysis_Death_E Paralysis & Death Hyperpolarization->Paralysis_Death_E Cypermethrin Cypermethrin Na_Channel Voltage-gated Sodium Channels Cypermethrin->Na_Channel Modulates Prolonged_Opening Prolonged Channel Opening Na_Channel->Prolonged_Opening Repetitive_Firing Repetitive Neuronal Discharge Prolonged_Opening->Repetitive_Firing Paralysis_Death_Cy Paralysis & Death Repetitive_Firing->Paralysis_Death_Cy Lufenuron Lufenuron Chitin_Synthase Chitin Synthase Lufenuron->Chitin_Synthase Inhibits Chitin_Inhibition Inhibition of Chitin Synthesis Chitin_Synthase->Chitin_Inhibition Molting_Failure Failure of Molting (Ecdysis) Chitin_Inhibition->Molting_Failure Larval_Death Larval Death Molting_Failure->Larval_Death

Caption: Mechanisms of action for synthetic pesticides.

Conclusion

Celangulin presents a distinct mode of action compared to the selected synthetic pesticides, targeting the insect's midgut V-ATPase. This unique mechanism may offer an advantage in managing insect populations that have developed resistance to neurotoxic or developmental inhibitor insecticides. The quantitative data, while not always directly comparable across all species, suggests that Celangulin and its derivatives possess significant insecticidal activity. Further research involving direct, side-by-side comparisons of Celangulin with a broader range of synthetic pesticides on key agricultural pests will be invaluable for determining its potential as a viable alternative or rotational tool in integrated pest management programs. The development of semi-synthetic derivatives of Celangulin has also shown promise in enhancing its insecticidal potency.[22][23][24][25][26]

References

Comparative

A Comparative Guide to the Cross-Resistance Profile of Celangulin in Insecticide-Resistant Pests

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the potential for cross-resistance to Celangulin, a novel botanical insecticide, in pests that have develope...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential for cross-resistance to Celangulin, a novel botanical insecticide, in pests that have developed resistance to conventional chemical insecticides. Due to the absence of direct comparative studies in the current body of scientific literature, this document synthesizes information on Celangulin's unique mode of action and established principles of insecticide resistance to provide a robust theoretical framework and detailed experimental protocols for future research.

Introduction to Insecticide Cross-Resistance

Insecticide resistance is a heritable change in a pest population's sensitivity to a pesticide, resulting in the repeated failure of a product to achieve the expected level of control.[1] Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often because they share a similar mode of action (MOA) or are detoxified by the same metabolic pathway.[1][2] Understanding the potential for cross-resistance is critical for developing sustainable pest management strategies and preserving the efficacy of new active ingredients like Celangulin.

The two primary mechanisms of insecticide resistance are:

  • Target-Site Resistance: Mutations in the gene encoding the target protein (e.g., an enzyme or receptor) reduce the binding affinity of the insecticide, rendering it less effective.[3][4]

  • Metabolic Resistance: Insects evolve the ability to detoxify or sequester insecticides at a faster rate. This is often mediated by the overexpression or increased efficiency of detoxification enzymes such as Cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs).[5][6]

The Unique Mode of Action of Celangulin

Celangulin V, a major insecticidal component derived from the plant Celastrus angulatus, possesses a distinct mode of action that sets it apart from conventional synthetic insecticides.[7]

  • Primary Target: Celangulin V targets the vacuolar-type H+-ATPase (V-ATPase) located in the apical membrane of midgut cells in susceptible insects.[7][8]

  • Physiological Effect: By inhibiting V-ATPase, Celangulin V disrupts the proton gradient across the midgut epithelium. This leads to a collapse of the transmembrane potential, impairs nutrient transport, disrupts intracellular pH homeostasis, and ultimately causes irreversible damage to the midgut, leading to insect death.[8][9] Studies have shown that Celangulin V can competitively bind to the ATP binding site of the V-ATPase A and B subunit complex, thereby inhibiting ATP hydrolysis.[7][10]

This MOA is fundamentally different from those of major insecticide classes, as detailed in the table below.

Insecticide ClassPrimary Mode of Action (Target Site)
Celangulin Vacuolar-type H+-ATPase (V-ATPase) Inhibition
PyrethroidsVoltage-gated sodium channel modulation
Organophosphates & CarbamatesAcetylcholinesterase (AChE) inhibition
NeonicotinoidsNicotinic acetylcholine receptor (nAChR) agonism
DiamidesRyanodine receptor modulation
AvermectinsGlutamate-gated chloride channel (GluCl) agonism

Hypothetical Cross-Resistance Profile of Celangulin

Based on its unique mode of action, a low probability of target-site cross-resistance to Celangulin in pests resistant to other major insecticide classes can be hypothesized.

  • Low Risk of Target-Site Cross-Resistance: Resistance to pyrethroids, organophosphates, and neonicotinoids is commonly associated with specific mutations in their respective target sites (sodium channels, AChE, and nAChRs).[3][4][11] Since Celangulin acts on a completely different target (V-ATPase), it is highly unlikely that these specific genetic mutations would confer resistance to Celangulin.[8]

  • Metabolic Cross-Resistance Remains a Possibility: Metabolic resistance, particularly when mediated by broad-spectrum enzymes like P450s, can potentially confer resistance across different chemical classes.[12] For example, certain P450s are known to be involved in resistance to pyrethroids, organophosphates, and other insecticides in the diamondback moth, Plutella xylostella.[13][14] It is therefore plausible, though not yet demonstrated, that a pest population with highly active and versatile P450s could exhibit some level of metabolic cross-resistance to Celangulin. This requires direct experimental verification.

Baseline Toxicity of Celangulin (Against Susceptible Species)

While data on resistant pests is unavailable, the following table summarizes reported toxicity data for Celangulin against susceptible insect species, establishing a baseline for its insecticidal activity.

SpeciesStageBioassay MethodToxicity MetricValueReference
Mythimna separata5th Instar LarvaeOral AdministrationLD₅₀1.33 µg/mg[15]
Solenopsis invictaLarge WorkersTopical ApplicationLD₅₀ (24h)0.046 ng/ant[16]

Experimental Protocols for Assessing Cross-Resistance

To definitively determine the cross-resistance profile of Celangulin, standardized bioassays must be conducted on insecticide-resistant pest strains. The following protocols provide a framework for such an investigation, using a hypothetical pyrethroid-resistant strain of Plutella xylostella as an example.

  • Insect Strains:

    • Resistant Strain (R): A well-characterized pyrethroid-resistant strain of P. xylostella (e.g., demonstrating high levels of resistance to deltamethrin).

    • Susceptible Strain (S): A standard laboratory strain of P. xylostella with no prior exposure to insecticides.

  • Insecticides and Synergists:

    • Celangulin (Technical Grade)

    • Deltamethrin (Technical Grade, as a positive control for resistance)

    • Piperonyl Butoxide (PBO): An inhibitor of cytochrome P450s.[17]

    • S,S,S-tributyl phosphorotrithioate (DEF): An inhibitor of esterases.[17]

  • Bioassay Method (Leaf-Dip Bioassay):

    • Prepare serial dilutions of Celangulin and deltamethrin in an appropriate solvent (e.g., acetone) with a surfactant (e.g., Triton X-100).

    • Cut leaf discs (e.g., cabbage) of a uniform size.

    • Dip each leaf disc into a test solution for 10-30 seconds and allow it to air dry. A control group should use a solution with only the solvent and surfactant.

    • Place one treated leaf disc into a petri dish lined with moist filter paper.

    • Introduce a set number of larvae (e.g., 10-20 third-instar larvae) into each petri dish.

    • Replicate each concentration at least three times.

    • Maintain the bioassays under controlled conditions (e.g., 25±1°C, >60% RH, 16:8 L:D photoperiod).

    • Assess mortality after 48 or 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.

To investigate the role of metabolic enzymes, conduct bioassays with the addition of synergists.[18][19]

  • Prepare insecticide solutions as described above.

  • Add a sub-lethal, fixed concentration of the synergist (e.g., PBO or DEF) to each dilution.

  • Alternatively, pre-expose the larvae to the synergist for a short period (e.g., 1 hour) before introducing them to the insecticide-treated leaves.[17]

  • Conduct the bioassay as previously described.

  • Correct mortality data for control mortality using Abbott's formula.

  • Perform probit analysis on the concentration-mortality data to calculate the LC₅₀ (median lethal concentration) and its 95% confidence intervals for each insecticide and strain.

  • Calculate the Resistance Ratio (RR) to quantify the level of resistance:

    • RR = LC₅₀ of Resistant (R) Strain / LC₅₀ of Susceptible (S) Strain

  • Calculate the Synergism Ratio (SR) to assess the impact of metabolic inhibitors:

    • SR = LC₅₀ of Insecticide Alone / LC₅₀ of Insecticide + Synergist

An RR value > 10 is typically considered indicative of resistance. A high SR value (e.g., > 5) in the resistant strain suggests that the inhibited enzyme class (e.g., P450s for PBO) plays a significant role in resistance.

Mandatory Visualizations

Celangulin_MOA cluster_midgut_cell Insect Midgut Epithelial Cell ATP ATP VATPase V-ATPase ATP->VATPase ADP ADP + Pi H_in H+ H_in->VATPase Pumped Out H_out H+ Lumen Midgut Lumen VATPase->ADP VATPase->H_out Disruption Disruption of: - pH Homeostasis - Nutrient Transport - Transmembrane Potential VATPase->Disruption Celangulin Celangulin Celangulin->VATPase Inhibits

Caption: Celangulin inhibits V-ATPase in the insect midgut, disrupting vital cellular functions.

Cross_Resistance_Workflow start Select Pest Strains susceptible Susceptible Strain (S) start->susceptible resistant Resistant Strain (R) (e.g., Pyrethroid-Resistant) start->resistant bioassay Perform Leaf-Dip Bioassays susceptible->bioassay resistant->bioassay synergist_bioassay Perform Synergist Bioassays (on R Strain) resistant->synergist_bioassay celangulin_assay Celangulin bioassay->celangulin_assay control_insecticide_assay Control Insecticide (e.g., Deltamethrin) bioassay->control_insecticide_assay analysis Data Analysis (Probit Analysis) celangulin_assay->analysis control_insecticide_assay->analysis pbo_assay Celangulin + PBO synergist_bioassay->pbo_assay def_assay Celangulin + DEF synergist_bioassay->def_assay pbo_assay->analysis def_assay->analysis lc50 Calculate LC₅₀ Values analysis->lc50 rr Calculate Resistance Ratio (RR) RR = LC₅₀(R) / LC₅₀(S) lc50->rr sr Calculate Synergism Ratio (SR) SR = LC₅₀(Alone) / LC₅₀(Synergist) lc50->sr conclusion Determine Cross-Resistance Profile rr->conclusion sr->conclusion

Caption: Workflow for evaluating Celangulin cross-resistance in insecticide-resistant pests.

References

Validation

Comparative analysis of Celangulin IV and Celangulin V bioactivity

A deep dive into the insecticidal, antifungal, and antitumor properties of two potent sesquiterpenoid esters from Celastrus angulatus. Celangulin IV and Celangulin V, two structurally related β-dihydroagarofuran sesquite...

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the insecticidal, antifungal, and antitumor properties of two potent sesquiterpenoid esters from Celastrus angulatus.

Celangulin IV and Celangulin V, two structurally related β-dihydroagarofuran sesquiterpenoid polyol esters isolated from the root bark of Celastrus angulatus, have garnered significant interest for their potent biological activities. This guide provides a comprehensive comparative analysis of their bioactivities, focusing on their insecticidal properties, for which the most substantial data is available. While reports suggest potential antitumor activity for this class of compounds, specific experimental data for Celangulin IV and V remains limited. There is currently a notable lack of research on their antifungal activities.

Chemical Structures

Celangulin IV and V share a common β-dihydroagarofuran core but differ in the arrangement of their ester functional groups.

Celangulin IV: 1β, 2β, 6α, 8β-tetraacetoxy-9β-benzoyloxy-12-isobutanoyloxy-4α-hydroxy-β-dihydroagarofuran.

Celangulin V: 2β, 8α-diacetoxy-9β-benzoyloxy-1β, 12-diisobutanoyloxy-4α, and 6α-dihydroxy-β-dihydroagarofuran.[1] The molecular formula for Celangulin V is C34H46O13.

Comparative Insecticidal Activity

Both Celangulin IV and Celangulin V exhibit significant insecticidal activity, particularly against the Oriental armyworm, Mythimna separata. However, their primary molecular targets and potency differ, suggesting distinct mechanisms of action.

Mechanism of Action:

  • Celangulin IV primarily targets the Na+/K+-ATPase (sodium-potassium pump) in the insect nervous system.[2][3] Inhibition of this enzyme disrupts the ion gradients across neuronal membranes, leading to impaired nerve function and paralysis.

  • Celangulin V acts on the V-ATPase (vacuolar-type H+-ATPase) located in the midgut of insect larvae.[1][4][5][6][7][8] By inhibiting this proton pump, Celangulin V disrupts the electrochemical gradient across the midgut epithelium, leading to impaired nutrient absorption, ion imbalance, and ultimately, cell death and gut paralysis.

Quantitative Comparison of Insecticidal Bioactivity:

The following table summarizes the available quantitative data on the insecticidal activity of Celangulin IV and Celangulin V against Mythimna separata.

BioassayCompoundConcentration/DoseEffectReference
Na+/K+-ATPase Inhibition (in vitro) Celangulin IV400 mg/liter40.36% inhibition of brain Na+/K+-ATPase[2]
Celangulin V400 mg/liter3.60% inhibition of brain Na+/K+-ATPase[2]
Na+/K+-ATPase Inhibition (in vivo) Celangulin IV25 mg/liter32.39% - 37.73% inhibition of brain Na+/K+-ATPase[2]
Celangulin V25 mg/liter10.57% - 18.70% inhibition of brain Na+/K+-ATPase[2]
Stomach Toxicity (KD50) Celangulin V301.0 μg/gKnockdown dose for 50% of the population[8]

Note: A direct comparison of LC50 or LD50 values from a single study for both compounds was not available in the reviewed literature.

The data clearly indicates that Celangulin IV is a significantly more potent inhibitor of Na+/K+-ATPase than Celangulin V .[2] In contrast, the primary insecticidal action of Celangulin V is attributed to its potent inhibition of V-ATPase in the insect midgut.

Antifungal and Antitumor Activity

There is a significant lack of published experimental data specifically detailing the antifungal and antitumor activities of Celangulin IV and Celangulin V. While some studies on related dihydroagarofuran sesquiterpenoids suggest potential antitumor properties, direct evidence for these two specific compounds is not yet available. Further research is required to explore these potential bioactivities.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches used to characterize the bioactivities of Celangulin IV and V, the following diagrams illustrate the key signaling pathways and experimental workflows.

experimental_workflow cluster_extraction Compound Isolation cluster_bioassay Insecticidal Bioassays Root Bark Root Bark Extraction Extraction Root Bark->Extraction Chromatography Chromatography Extraction->Chromatography Celangulin_IV Celangulin_IV Chromatography->Celangulin_IV Celangulin_V Celangulin_V Chromatography->Celangulin_V Leaf_Dip Leaf Dip Assay Celangulin_IV->Leaf_Dip Diet_Incorporation Diet Incorporation Assay Celangulin_IV->Diet_Incorporation Topical_Application Topical Application Celangulin_IV->Topical_Application Celangulin_V->Leaf_Dip Celangulin_V->Diet_Incorporation Celangulin_V->Topical_Application Mortality_Assessment Mortality Assessment (LC50 / LD50) Leaf_Dip->Mortality_Assessment Diet_Incorporation->Mortality_Assessment Topical_Application->Mortality_Assessment

Fig. 1: General workflow for isolation and insecticidal bioassay.

signaling_pathway cluster_celangulin_iv Celangulin IV Mechanism cluster_celangulin_v Celangulin V Mechanism CIV Celangulin IV NaK_ATPase Na+/K+-ATPase CIV->NaK_ATPase Inhibits Ion_Gradient Disruption of Na+/K+ Gradient NaK_ATPase->Ion_Gradient Nerve_Impairment Nerve Impulse Impairment Ion_Gradient->Nerve_Impairment Paralysis Paralysis Nerve_Impairment->Paralysis CV Celangulin V V_ATPase V-ATPase (Midgut Epithelium) CV->V_ATPase Inhibits Proton_Gradient Disruption of H+ Gradient V_ATPase->Proton_Gradient Nutrient_Transport Impaired Nutrient & Ion Transport Proton_Gradient->Nutrient_Transport Cell_Death Midgut Cell Death Nutrient_Transport->Cell_Death

Fig. 2: Contrasting mechanisms of insecticidal action.

Experimental Protocols

Insecticidal Bioassay: Leaf Dip Method (for Mythimna separata)
  • Preparation of Test Solutions: Celangulin IV and Celangulin V are dissolved in a suitable solvent (e.g., acetone) to create a series of graded concentrations.

  • Leaf Treatment: Fresh cabbage or corn leaves are cut into discs and dipped into the test solutions for a specified time (e.g., 10-30 seconds). Control leaves are dipped in the solvent alone. The leaves are then allowed to air dry.

  • Insect Exposure: Third-instar larvae of Mythimna separata are placed in petri dishes containing the treated leaves.

  • Observation: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the median lethal concentration (LC50).

Enzyme Activity Assays

Na+/K+-ATPase Activity Assay (from Insect Brain)

  • Preparation of Brain Homogenate:

    • Brains from fifth-instar Mythimna separata larvae are dissected in ice-cold saline solution.

    • The brains are homogenized in a cold buffer (e.g., 0.25 M sucrose, 5 mM EDTA, 30 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at a low speed to remove debris, and the supernatant is used as the enzyme source.

  • Assay Procedure:

    • The reaction mixture contains buffer, MgCl2, NaCl, KCl, and ATP. A parallel reaction is set up containing ouabain, a specific inhibitor of Na+/K+-ATPase.

    • The reaction is initiated by adding the brain homogenate and incubated at 37°C.

    • The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.

    • Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

V-ATPase Activity Assay (from Insect Midgut Brush Border Membrane Vesicles - BBMV)

  • Preparation of Midgut BBMV:

    • Midguts from fifth-instar Mythimna separata larvae are dissected in an ice-cold isolation buffer.

    • The midguts are homogenized, and BBMV are prepared by a differential centrifugation method involving magnesium chloride precipitation.

    • The final pellet containing the BBMV is resuspended in a suitable buffer.

  • Assay Procedure:

    • The assay measures the ATP-dependent proton pumping activity of the V-ATPase.

    • The BBMV are incubated in a buffer containing a pH-sensitive fluorescent probe (e.g., acridine orange).

    • The addition of ATP initiates proton transport into the vesicles, causing a quench in the fluorescence of the probe.

    • The rate of fluorescence quenching is proportional to the V-ATPase activity. The specificity of the assay is confirmed by using known V-ATPase inhibitors like bafilomycin A1.

Conclusion

Celangulin IV and Celangulin V are potent insecticidal compounds with distinct mechanisms of action. Celangulin IV acts as a neurotoxin by inhibiting Na+/K+-ATPase, while Celangulin V targets the digestive system through the inhibition of V-ATPase in the midgut. The available data suggests that Celangulin IV is a more effective inhibitor of Na+/K+-ATPase. A comprehensive comparison of their overall insecticidal potency would benefit from direct comparative studies determining their LC50 or LD50 values under identical conditions. The exploration of their potential antifungal and antitumor activities represents a promising area for future research.

References

Comparative

Comparative Efficacy of Celangulin against Lepidopteran Larvae: A Scientific Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the efficacy of Celangulin, a natural insecticide derived from Celastrus angulatus, against Lepidopteran l...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Celangulin, a natural insecticide derived from Celastrus angulatus, against Lepidopteran larvae. Its performance is evaluated alongside other prominent insecticidal alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and further investigation.

Executive Summary

Celangulin, particularly Celangulin V, demonstrates significant insecticidal activity against various Lepidopteran larvae. Its primary mode of action involves the disruption of midgut cell function by targeting the V-ATPase H subunit and Na+/K+-ATPase, leading to symptoms such as excitation, tremors, and eventual mortality.[1][2] This guide compares the efficacy of Celangulin with other natural insecticides, namely Neem oil and Bacillus thuringiensis (Bt), highlighting their distinct mechanisms and insecticidal profiles.

Data Presentation: Comparative Efficacy

The following table summarizes the quantitative data on the efficacy of Celangulin and its alternatives against Lepidopteran larvae.

InsecticideTarget SpeciesConcentration/DoseObserved EffectEfficacy MetricSource
Celangulin V Mythimna separata25 µg (force-fed)Rapid depolarization of apical midgut membrane potential (Vam)Vam decayed to -32.18 ± 12.44 mV after 12 hours[1]
Celangulin V Derivative (1.1) Mythimna separata (3rd instar)10 mg/mLMortality75.0% mortality[3]
Celangulin V Derivative (1.2) Mythimna separata (3rd instar)10 mg/mLMortality83.3% mortality[3]
Bacillus thuringiensis (Bt) Lepidopteran larvaeVaries by productStomach poison leading to cessation of feeding and deathEffective against young larvae[3]
Bacillus thuringiensis (BtEM-54 & BtEM-82) Euproctis chrysorrhoea (larvae)600 million spores/mlHigh biological efficiency95.0% to 98.3% efficiency within 10 days[4]
Neem Oil (Azadirachtin) Caterpillars (Lepidopteran larvae)Varies by formulationAntifeedant, growth regulator, and hormone disruptorDisrupts feeding, molting, and reproduction[5][6]
Cry1Ab toxin (from Bt) Mythimna separataIngestedDepolarization of apical midgut membrane potential (Vam)Vam depolarized to -18.61 ± 6.71 mV at 6 hours[7]
Celangulin IV Mythimna separata25 mg/literInhibition of Na+/K+-ATPase activity32.39% and 37.73% inhibition in narcosis and recovery periods, respectively[2]
Celangulin V Mythimna separata25 mg/literInhibition of Na+/K+-ATPase activity10.57%, 18.70%, and 17.53% inhibition in excitation, convulsion, and dehydration periods, respectively[2]

Experimental Protocols

Insecticidal Activity Bioassay of Celangulin V Derivatives

This protocol details the method used to assess the stomach toxicity of Celangulin V derivatives against Mythimna separata larvae.[3]

  • Test Substance Preparation: Test compounds, including Celangulin V (positive control) and its derivatives, are dissolved in acetone to a concentration of 10 mg/mL. Acetone alone is used as a negative control.

  • Leaf Disc Treatment: Wheat leaf discs of a known area (0.5 cm x 0.5 cm) are treated with 1 µL of the test solutions.

  • Insect Feeding: Third-instar larvae of Mythimna separata are fed the treated leaf discs for 2 hours. Each treatment is replicated three times.

  • Data Collection: After the 2-hour feeding period, the number of "knocked down" larvae is recorded. Symptoms of knockdown include narcotization, a very soft and immobilized body, and a complete lack of response.

  • Efficacy Calculation: Mortality or knockdown percentage is calculated for each treatment group.

Midgut Transmembrane Potential Measurement in Lepidopteran Larvae

This protocol outlines the intracellular microelectrode recording technique used to measure the effects of Celangulin V on the midgut membrane potentials of Mythimna separata larvae.[1]

  • Insect Preparation: Sixth-instar larvae of Mythimna separata are used.

  • Test Substance Administration: Larvae are force-fed with 25 µg of Celangulin V dissolved in 1 µL of dimethyl sulfoxide (DMSO). Control larvae are fed with DMSO only.

  • Midgut Dissection and Mounting: The midgut is dissected from the larva and mounted in a perfusion chamber.

  • Microelectrode Placement: Glass microelectrodes filled with a suitable electrolyte are used to impale the midgut epithelial cells to measure the apical membrane potential (Vam) and basolateral membrane potential (Vbm).

  • Data Recording: Membrane potentials are recorded over time to observe the effects of the ingested test substance.

Mandatory Visualizations

Signaling Pathway of Celangulin V in Lepidopteran Larvae

CelangulinV_Pathway cluster_midgut Lepidopteran Midgut Lumen cluster_cell Midgut Epithelial Cell cluster_symptoms Physiological Effects CelangulinV Celangulin V Ingestion VATPase V-ATPase H Subunit CelangulinV->VATPase Binds to & Inhibits NaKATPase Na+/K+-ATPase CelangulinV->NaKATPase Inhibits Disruption Disruption of Ion Gradient & Membrane Potential VATPase->Disruption NaKATPase->Disruption CellDamage Cellular Damage & Necrosis Disruption->CellDamage Excitation Excitation & Tremors CellDamage->Excitation FluidLoss Body Fluid Loss CellDamage->FluidLoss Mortality Larval Mortality Excitation->Mortality FluidLoss->Mortality

Caption: Mode of action of Celangulin V in Lepidopteran larvae.

Experimental Workflow for Efficacy Evaluation

Efficacy_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison P1 Test Compound Preparation (Celangulin, Alternatives) E1 Dietary Exposure (Leaf Disc Assay) P1->E1 E2 Topical Application P1->E2 P2 Lepidopteran Larvae Rearing & Selection (e.g., Mythimna separata) P2->E1 P2->E2 A1 Mortality/Knockdown Assessment E1->A1 A2 Physiological & Behavioral Observation E1->A2 E2->A1 E2->A2 A3 Statistical Analysis A1->A3 A2->A3 C1 Comparative Efficacy Evaluation A3->C1

Caption: General workflow for insecticide efficacy testing.

References

Validation

A Comparative Environmental Impact Assessment: Celangulin vs. Neonicotinoids

For Researchers, Scientists, and Drug Development Professionals The imperative to develop effective and environmentally benign insecticides has driven research into novel compounds that can serve as alternatives to widel...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to develop effective and environmentally benign insecticides has driven research into novel compounds that can serve as alternatives to widely used synthetic pesticides. This guide provides a comparative environmental impact assessment of Celangulin, a botanical insecticide derived from Celastrus angulatus, and neonicotinoids, a major class of synthetic insecticides. While extensive data exists for the environmental footprint of neonicotinoids, a significant knowledge gap persists for Celangulin, limiting a direct quantitative comparison. This document summarizes the available evidence, highlighting areas where further research is critically needed.

Executive Summary

Neonicotinoids, despite their efficacy against a broad spectrum of insect pests, have been linked to widespread adverse ecological effects, impacting non-target organisms and contaminating ecosystems.[1][2][3][4][5][6][7][8] In contrast, Celangulin is reported to be an "environmentally friendly" pesticide with "low toxicity towards nontarget organisms"; however, these claims are not yet substantiated by a robust body of publicly available, peer-reviewed ecotoxicological data.[9] This guide presents the current state of knowledge to inform research and development priorities.

Data Presentation: A Comparative Overview

Due to the limited availability of quantitative environmental impact data for Celangulin, a direct comparative table with neonicotinoids is not feasible. Instead, this section summarizes the known toxicological and environmental fate data for both classes of insecticides.

Neonicotinoid Insecticides: Environmental Impact Profile

Neonicotinoids are systemic insecticides, meaning they are absorbed by the plant and distributed throughout its tissues, including pollen and nectar.[1][3][7] This systemic nature contributes to their effectiveness but also to their environmental persistence and broad exposure to non-target organisms.[4][5][6][7][8]

ParameterNeonicotinoids (e.g., Imidacloprid, Clothianidin, Thiamethoxam)References
Acute Toxicity to Honeybees (LD50) High toxicity, with LD50 values in the nanogram range per bee. For example, the acute oral toxicity of clothianidin is 3.8 ng/bee.
Sublethal Effects on Pollinators Impaired navigation, reduced foraging efficiency, decreased reproductive success, and weakened immune response in bees.[8]
Aquatic Invertebrate Toxicity Highly toxic to many aquatic invertebrates, with lethal and sublethal effects observed at very low concentrations.[2][5][10]
Avian Toxicity Can cause direct mortality from ingestion of treated seeds and impact reproductive success.
Soil Persistence Moderately to highly persistent, with half-lives that can extend for months or even years.[11][12]
Water Solubility High water solubility, leading to runoff from agricultural fields and widespread contamination of surface and groundwater.[1][2]
Celangulin: Environmental Impact Profile

Information on the environmental impact of Celangulin is sparse. The primary focus of existing research has been on its insecticidal activity and mode of action against target pests.

ParameterCelangulinReferences
Acute Toxicity to Honeybees (LD50) Data not publicly available.
Sublethal Effects on Pollinators Data not publicly available.
Aquatic Invertebrate Toxicity Data not publicly available.
Avian Toxicity Data not publicly available.
Soil Persistence Data not publicly available.
Water Solubility Data not publicly available.
Toxicity to a Non-Target Invertebrate A study on the red imported fire ant (Solenopsis invicta) showed high contact toxicity, with a median lethal dose (LD50) of 0.046 ng/ant at 24 hours post-treatment.[13]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of Celangulin and neonicotinoids are central to understanding their target specificity and potential for non-target effects.

Neonicotinoid Signaling Pathway

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][3][5][6] They bind to these receptors, leading to overstimulation, paralysis, and death.[1][3] The selectivity of neonicotinoids for insects over vertebrates is attributed to their higher binding affinity for insect nAChRs.[3][14]

Neonicotinoid_Pathway cluster_synapse Insect Synapse Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates Neuron Postsynaptic Neuron Overstimulation Continuous Nerve Impulses Neuron->Overstimulation IonChannel->Neuron Causes influx of ions Paralysis Paralysis & Death Overstimulation->Paralysis

Caption: Neonicotinoid signaling pathway in insects.

Celangulin Signaling Pathway

Celangulin exhibits a different mode of action, primarily targeting the vacuolar-type H+-ATPase (V-ATPase) and, to a lesser extent, the Na+/K+-ATPase in insects.[15][16][17] V-ATPase is a proton pump crucial for maintaining pH homeostasis and energizing membranes in various insect tissues, particularly the midgut.[15][16] By inhibiting V-ATPase, Celangulin disrupts vital physiological processes, leading to insect mortality.[15][16]

Celangulin_Pathway cluster_midgut_cell Insect Midgut Cell Celangulin Celangulin V_ATPase V-ATPase Celangulin->V_ATPase Inhibits Proton_Gradient Disruption of Proton Gradient V_ATPase->Proton_Gradient Leads to pH_Imbalance Intracellular pH Imbalance Proton_Gradient->pH_Imbalance Cellular_Dysfunction Cellular Dysfunction pH_Imbalance->Cellular_Dysfunction Cell_Death Cell Death Cellular_Dysfunction->Cell_Death

Caption: Celangulin's inhibitory action on V-ATPase.

Experimental Protocols

Representative Experimental Protocol: Acute Oral Toxicity Test for Honeybees (adapted from OECD Guideline 213)

This protocol is a standard method to determine the acute oral toxicity of a substance to adult honeybees.

Experimental_Workflow cluster_workflow Acute Oral Toxicity Testing Workflow start Start prep_bees Prepare test bees (young adult workers) start->prep_bees prep_solutions Prepare test solutions (substance in sucrose solution) prep_bees->prep_solutions exposure Expose bees to test solutions (individual feeding) prep_solutions->exposure observation Observe for mortality and sublethal effects at 4, 24, 48h exposure->observation data_analysis Analyze data and determine LD50 observation->data_analysis end End data_analysis->end

Caption: Workflow for honeybee acute oral toxicity test.

Methodology:

  • Test Organisms: Young adult worker honeybees (Apis mellifera) from healthy, queen-right colonies.

  • Test Substance and Diet: The test substance is dissolved in a 50% (w/v) sucrose solution. A range of concentrations is prepared.

  • Exposure: Individual bees are starved for 2-4 hours and then allowed to consume a known volume of the test or control solution.

  • Observation: Bees are kept in cages at a controlled temperature and humidity. Mortality and any abnormal behavioral or morphological changes are recorded at specified intervals (e.g., 4, 24, and 48 hours) after exposure.

  • Data Analysis: The lethal dose that causes 50% mortality (LD50) is calculated using appropriate statistical methods (e.g., probit analysis).

Conclusion and Future Directions

The available evidence clearly indicates that neonicotinoids pose a significant environmental risk to a wide array of non-target organisms. Their persistence in soil and water contributes to long-term ecosystem contamination.

Celangulin, with its distinct mode of action targeting V-ATPase, presents a potentially valuable alternative. However, the current body of public research is insufficient to conduct a comprehensive environmental risk assessment. The claim of it being "environmentally friendly" requires rigorous scientific validation.

To bridge this knowledge gap, we strongly recommend the following research priorities for Celangulin:

  • Standardized Ecotoxicological Studies: Conduct comprehensive studies following internationally recognized guidelines (e.g., OECD, EPA) to determine the acute and chronic toxicity of Celangulin to a range of non-target organisms, including:

    • Pollinators: Honeybees, bumblebees, and solitary bees.

    • Aquatic Organisms: Fish, aquatic invertebrates (e.g., Daphnia magna), and algae.

    • Soil Organisms: Earthworms and soil microorganisms.

  • Environmental Fate and Persistence Studies: Investigate the degradation rate (half-life) of Celangulin in soil and water under various environmental conditions to assess its persistence and potential for accumulation.

  • Sublethal Effects Assessment: Evaluate potential sublethal effects on non-target organisms, such as impacts on behavior, reproduction, and development.

A robust and transparent dataset on the environmental impact of Celangulin is essential for its responsible development and potential deployment as a safer alternative to existing synthetic insecticides. Without such data, a true comparative assessment with neonicotinoids remains speculative.

References

Comparative

In Vivo Validation of Celangulin's Mechanism of Action: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Celangulin V's in vivo performance with alternative insecticidal compounds, supported by experimental data. D...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Celangulin V's in vivo performance with alternative insecticidal compounds, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation into its unique mechanism of action.

Abstract

Celangulin V, a natural compound extracted from Celastrus angulatus, demonstrates potent insecticidal properties through a distinct mechanism of action. In vivo studies have validated that its primary target is the vacuolar-type H+-ATPase (V-ATPase) located in the midgut cells of susceptible lepidopteran larvae.[1][2][3] Inhibition of this proton pump disrupts the electrochemical gradient across the apical membrane, leading to physiological dysfunction and mortality.[1] This guide compares the in vivo effects of Celangulin V with a well-known biological insecticide, Cry1Ab toxin, and a novel synthetic analog, offering insights into its relative potency and specific mode of action.

Comparative Performance Data

The following tables summarize the quantitative data from in vivo and in vitro studies, comparing Celangulin V with relevant alternatives.

Table 1: Effect of Celangulin V and Cry1Ab on Midgut Transepithelial Voltage (Vt) in Mythimna separata Larvae

TreatmentTime after Force-FeedingMean Vt (mV) ± SE
Control (ddH2O)0 min125.3 ± 4.5
60 min123.1 ± 5.2
Celangulin V0 min126.8 ± 3.9
30 min65.4 ± 3.1
60 min10.2 ± 1.5
Cry1Ab Toxin0 min124.5 ± 4.8
30 min45.7 ± 2.8
60 min2.3 ± 0.7

Data synthesized from studies demonstrating the gradual decrease of midgut Vt over time upon treatment.[1]

Table 2: Comparative Stomach Toxicity against Mythimna separata

CompoundLC50 (µg/mL)Relative Potency
Celangulin V15.31x
Compound 6.16 (Synthetic Analog)0.15102x

Compound 6.16, a novel 1-tetralone derivative, demonstrates significantly greater stomach toxicity than the parent compound, Celangulin V.[4]

Table 3: In Vivo Inhibition of Na+/K+-ATPase Activity in the Brain of Mythimna separata

Compound (25 mg/liter)Intoxication PeriodInhibition Percentage (%)
Celangulin IVNarcosis32.39
Recovery37.73
Celangulin VExcitation10.57
Convulsion18.70
Dehydration17.53

This table highlights a secondary, less potent mechanism of action for Celangulins, with Celangulin IV showing more remarkable inhibition of Na+/K+-ATPase compared to Celangulin V.[5]

Mechanism of Action: V-ATPase Inhibition

Celangulin V exerts its primary insecticidal effect by targeting the V-ATPase in the apical membrane of midgut goblet cells.[1] This action inhibits proton pumping, which in turn collapses the electrochemical gradient necessary for nutrient transport and maintaining cellular homeostasis. The result is irreversible damage to the midgut.[1]

Caption: Celangulin V inhibits V-ATPase in the apical membrane of insect midgut cells.

Experimental Protocols

In Vivo Electrophysiological Measurement of Midgut Membrane Potentials

This protocol is designed to measure the changes in apical membrane potential (Vam), basolateral membrane potential (Vbm), and transepithelial voltage (Vt) in lepidopteran larvae after administration of a test compound.

Materials:

  • Sixth-instar larvae of Mythimna separata

  • Celangulin V solution

  • Cry1Ab toxin solution (for comparison)

  • Control solution (e.g., ddH2O)

  • Micro-capillary electrodes

  • Ag/AgCl electrodes

  • Electrophysiological setup (e.g., Axon Instruments Axoclamp 900A, Digidata 1440A)

  • pCLAMP software

  • Dissecting microscope and tools

Procedure:

  • Larvae Preparation: Anesthetize a larva by chilling on ice. Make a dorsal incision and remove the midgut.

  • Mounting: Mount the isolated midgut in a perfusion chamber with the luminal side accessible.

  • Electrode Placement: Insert a micro-capillary electrode into a midgut cell to measure Vam. Place a reference electrode in the hemolymph side to measure Vbm.

  • Stabilization: Allow the membrane potentials to stabilize for at least 5 minutes. A stable measurement should not fluctuate more than 0.5 mV/min for Vam and 0.1 mV/min for Vbm.

  • Compound Administration: Force-feed a separate cohort of larvae with a precise volume of the test compound (Celangulin V or Cry1Ab) or control solution.

  • Data Acquisition: At predetermined time points post-administration (e.g., 0, 15, 30, 60 minutes), dissect the midgut and record Vam and Vbm.

  • Calculation: Calculate the transepithelial voltage (Vt) using the formula: Vt = Vbm - Vam.

  • Analysis: Compare the time-course changes in Vt between control and treated groups.

start Start: Larva Cohorts force_feed Force-feed with Celangulin V, Cry1Ab, or Control start->force_feed wait Incubate for 0, 15, 30, 60 min force_feed->wait dissect Dissect Midgut wait->dissect mount Mount in Perfusion Chamber dissect->mount measure Measure Vam and Vbm (Electrophysiology) mount->measure calculate Calculate Vt = Vbm - Vam measure->calculate analyze Analyze Time-Course Data calculate->analyze end End: Comparative Results analyze->end

Caption: Workflow for in vivo measurement of midgut membrane potentials.

V-ATPase Activity Assay (ATP Hydrolysis)

This protocol determines the inhibitory effect of Celangulin V on the ATP hydrolysis activity of V-ATPase.

Materials:

  • Isolated V-ATPase enzyme complex (e.g., from insect midgut tissue or a recombinant source)

  • Celangulin V solution of varying concentrations

  • ATP solution (e.g., 1.6 mM final concentration)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0, 5 mM MgCl2)

  • Reagents for inorganic phosphate (Pi) quantification (e.g., Malachite green-based assay)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microplate or reaction tube, prepare assay groups and control groups.

  • Assay Group: Add reaction buffer, the isolated V-ATPase enzyme complex, and the Celangulin V solution.

  • Control Group: Add reaction buffer and the enzyme complex, but substitute the Celangulin V solution with a vehicle control.

  • Pre-incubation: Incubate all groups at 37°C for 5 minutes to allow for any interaction between the compound and the enzyme.

  • Initiate Reaction: Add ATP to all wells to start the hydrolysis reaction.

  • Reaction Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (this will depend on the Pi quantification method).

  • Quantify Phosphate: Measure the amount of inorganic phosphate released using a colorimetric method. Read the absorbance at the appropriate wavelength.

  • Analysis: Calculate the percentage of V-ATPase inhibition by comparing the Pi released in the Celangulin V-treated groups to the control group.

Conclusion

The in vivo validation data confirms that Celangulin V's primary mechanism of action is the potent and specific inhibition of V-ATPase in the insect midgut.[1] This mode of action is distinct from other insecticides like the pore-forming Cry1Ab toxin. While Celangulin V is a promising botanical insecticide, recent advancements in structural optimization have yielded synthetic analogs with over 100-fold greater potency, highlighting a promising avenue for the development of new-generation bio-rational pesticides.[4][6] Further research should focus on the selectivity of these novel compounds and their efficacy in broader pest control applications.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Celangulin: A Step-by-Step Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of Celangulin, a botanical pesticide. The following procedures are designed to ensure the safety of labora...

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Celangulin, a botanical pesticide. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Researchers, scientists, and drug development professionals should adhere to these guidelines to manage Celangulin waste effectively.

Celangulin is a natural product extracted from the root bark of Celastrus angulatus. While it is noted for its low toxicity to mammals and non-target organisms, proper handling and disposal are crucial to maintain a safe laboratory environment and prevent ecological contamination.

Key Safety and Handling Information

Prior to disposal, it is imperative to be aware of the chemical properties and associated hazards of Celangulin. This information, summarized from available safety data, informs the necessary precautions.

PropertySpecification / Precaution
Appearance Brown liquid
Solubility Insoluble in water; soluble in aromatic hydrocarbons, ethyl acetate, and other medium polar solvents; soluble in polar solvents like methanol.
Storage Keep container tightly closed in a dry and well-ventilated place. Recommended long-term storage at -20°C and short-term at 2-8°C.[1]
Handling Precautions Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling.[1]
Personal Protective Equipment (PPE) Wear protective clothing, gloves, and a mask during handling and disposal.
Environmental Precautions Do not let the product enter drains.[1]

Step-by-Step Disposal Procedures for Celangulin

The following step-by-step protocol outlines the approved procedure for the disposal of Celangulin waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Before beginning the disposal process, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
  • Conduct all disposal procedures within a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors or aerosols.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for Celangulin waste. The container must be compatible with the solvents in which the Celangulin is dissolved.
  • Do not mix Celangulin waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

3. Handling Spills and Contaminated Materials:

  • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
  • Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[1] Avoid creating dust.[1]
  • All contaminated materials, including absorbent pads, disposable gloves, and labware, must be disposed of as hazardous waste.

4. Container Management:

  • Keep the hazardous waste container tightly closed when not in use.
  • Store the waste container in a designated, secure area away from incompatible materials.

5. Final Disposal:

  • Arrange for the disposal of the Celangulin waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Never dispose of Celangulin down the drain or in the regular trash.[1][2]

6. Decontamination of Reusable Labware:

  • Rinse any reusable labware that has come into contact with Celangulin with a suitable solvent (e.g., ethanol or acetone) three times.
  • Collect the rinsate as hazardous waste in the designated Celangulin waste container.

Celangulin Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Celangulin.

Celangulin_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area A->B C Segregate Celangulin Waste B->C D Use Designated, Labeled, and Sealed Container C->D E Collect Spills and Contaminated Materials D->E F Keep Waste Container Closed E->F G Store in a Secure, Designated Area F->G H Contact Environmental Health and Safety (EHS) G->H I Arrange for Professional Hazardous Waste Disposal H->I

Caption: Logical workflow for the safe disposal of Celangulin waste.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Celangulin

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Celangulin, a...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Celangulin, a pure natural product extracted from the root bark of the Celastrus angulatus plant. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling Celangulin, a comprehensive approach to personal protection is necessary to avoid exposure. The following table summarizes the required PPE.

Body PartRequired PPEStandards
Respiratory Full-face particle respiratorNIOSH (US) N99 or EN 143 (EU) type P2 respirator cartridges. For sole protection, a full-face supplied air respirator is required.[1]
Hands Chemical-resistant glovesInspected prior to use.[1]
Eyes Safety goggles or face shieldApproved under NIOSH (US) or EN 166 (EU) standards.[1]
Body Protective clothingSelection based on the concentration and amount of the substance at the specific workplace.[1]

Emergency First Aid Procedures

In the event of exposure to Celangulin, immediate action is crucial. The following table outlines the recommended first aid measures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1]
Skin Contact Flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Check for and remove contact lenses. Flush eyes with copious amounts of water, ensuring to separate the eyelids with fingers. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with copious amounts of water. Seek immediate medical attention.[1]

Standard Operating Procedure for Celangulin Handling

The following workflow outlines the procedural steps for the safe handling of Celangulin in a laboratory setting.

Standard Operating Procedure for Celangulin Handling cluster_pre_use Pre-Use cluster_use Use cluster_post_use Post-Use Review MSDS Review MSDS Don PPE Don PPE Review MSDS->Don PPE Weigh Celangulin Weigh Celangulin Don PPE->Weigh Celangulin Prepare Solution Prepare Solution Weigh Celangulin->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

A flowchart outlining the standard operating procedure for handling Celangulin.

Accidental Release and Spill Management

In the case of a spill, a structured and immediate response is necessary to contain the substance and prevent exposure.

Personal Precautions:

  • Wear appropriate respiratory protection.[1]

  • Avoid dust formation.[1]

  • Avoid breathing vapors, mist, or gas.[1]

Environmental Precautions:

  • Prevent the product from entering drains.[1]

  • If it is safe to do so, prevent further leakage or spillage.[1]

Methods for Cleaning Up:

  • Pick up and arrange for disposal without creating dust.[1]

  • Use a shovel to sweep up the material.[1]

  • Place the collected material in suitable, closed containers for disposal.[1]

The following diagram illustrates the logical workflow for managing a Celangulin spill.

Celangulin Spill Response Plan Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don Appropriate PPE Don Appropriate PPE Evacuate Area->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Collect Spilled Material Collect Spilled Material Contain Spill->Collect Spilled Material Place in Labeled Container Place in Labeled Container Collect Spilled Material->Place in Labeled Container Decontaminate Spill Area Decontaminate Spill Area Place in Labeled Container->Decontaminate Spill Area Dispose of Waste Properly Dispose of Waste Properly Decontaminate Spill Area->Dispose of Waste Properly

A diagram illustrating the workflow for responding to a Celangulin spill.

Storage and Disposal

Proper storage and disposal of Celangulin are critical for laboratory safety and environmental protection.

Storage Conditions:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term storage.[1]

Disposal Plan:

  • Dispose of unwanted pesticides as instructed on the product label.[2]

  • Contaminated materials and excess Celangulin should be treated as household hazardous waste.[2]

  • Contact your local household hazardous waste facility or environmental agency for specific disposal instructions.[2]

  • Never reuse a pesticide container.[2] After emptying, rinse the container and apply the rinse water in an area where the pesticide was intended to be used.[2] Do not pour rinse water down any drain.[2]

References

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